molecular formula C20H25N6O2.CH3O4S<br>C21H28N6O6S B1629531 C.I. Basic red 24 CAS No. 37216-10-7

C.I. Basic red 24

Cat. No.: B1629531
CAS No.: 37216-10-7
M. Wt: 492.6 g/mol
InChI Key: JHLCQUCAFIFTML-UHFFFAOYSA-M
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Description

C.I. Basic red 24 is a useful research compound. Its molecular formula is C20H25N6O2.CH3O4S and its molecular weight is 492.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37216-10-7

Molecular Formula

C20H25N6O2.CH3O4S
C21H28N6O6S

Molecular Weight

492.6 g/mol

IUPAC Name

2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C20H25N6O2.CH4O4S/c1-5-24(12-13-26(2,3)4)18-8-6-17(7-9-18)22-23-20-11-10-19(25(27)28)14-16(20)15-21;1-5-6(2,3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JHLCQUCAFIFTML-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N.COS(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

C.I. Basic Red 24: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Synthesis of a Key Azo Dye

C.I. Basic Red 24 is a cationic, single-azo dye known for its vibrant red hue. It is primarily used in the textile industry for dyeing acrylic and diacetate fibers.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

This compound is synthesized through the diazotization of 2-cyano-4-nitroaniline, which is then coupled with (N-ethylanilinoethyl)trimethylammonium methyl sulfate.[1] The resulting structure contains a characteristic azo bond (-N=N-) linking the two aromatic moieties, and a quaternary ammonium group which imparts its cationic nature.

Chemical Structure:

(Note: This is a SMILES representation of the chemical structure, as a 2D diagram is not available in the search results.)

Table 1: Chemical Identifiers for this compound

IdentifierValue
Common Name This compound
Synonyms C.I. 11088, Cationic Red 24, Cationic Red 5BL
CAS Registry Number 37216-10-7[2]
Molecular Formula C₂₁H₂₈N₆O₆S[2]
Molecular Weight 492.55 g/mol [2]
Chemical Class Single Azo Dye[1]

Physicochemical and Technical Properties

This compound is a dark blue-light red powder.[2] It is soluble in water, producing a blue-tinged red solution.[1] Its properties as a dye, particularly its fastness, are crucial for its industrial applications.

Table 2: Physicochemical and Fastness Properties of this compound

PropertyDescription
Physical Appearance Dark blue light red powder.[2]
Solubility in Water Soluble, forming a blu-ray red solution.[1]
Behavior in Strong Acid In concentrated sulfuric acid, the dye appears scarlet; upon dilution, it turns to a peach color.[1]
Thermal Stability Stable during high-temperature dyeing at 120°C, with no change in color.[1]
Light Fastness (ISO) 6[1]
Perspiration Fastness (ISO) 5[1]
Ironing Fastness (ISO) 5[1]
Soaping Fastness (ISO) 5[1]

Synthesis of this compound

The industrial synthesis of this compound is a two-stage process characteristic of azo dye production.

  • Diazotization: The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline. This reaction is typically carried out in an acidic medium at low temperatures with a source of nitrous acid (e.g., sodium nitrite) to form a reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, (N-ethylanilinoethyl)trimethylammonium methyl sulfate. This electrophilic substitution reaction forms the stable azo compound, this compound.

Below is a diagram illustrating the logical workflow of this synthesis process.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling 2_cyano_4_nitroaniline 2-Cyano-4-nitroaniline Diazonium_Salt Diazonium Salt Intermediate 2_cyano_4_nitroaniline->Diazonium_Salt Diazotization NaNO2_HCl Sodium Nitrite & Hydrochloric Acid (0-5°C) NaNO2_HCl->Diazonium_Salt Basic_Red_24 This compound Diazonium_Salt->Basic_Red_24 Azo Coupling Coupling_Component (N-ethylanilinoethyl)trimethylammonium methyl sulfate Coupling_Component->Basic_Red_24

Caption: Synthesis workflow for this compound.

Experimental Protocols

While specific industrial protocols are proprietary, the following sections outline generalized methodologies for the synthesis and application of this compound based on established chemical principles.

General Synthesis Protocol
  • Diazotization:

    • Suspend 2-cyano-4-nitroaniline in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice bath with constant stirring.

    • Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Continue stirring for 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt. The completion can be monitored by testing for the absence of the starting amine.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling component, (N-ethylanilinoethyl)trimethylammonium methyl sulfate, in water.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Control the pH of the reaction mixture, typically maintaining slightly acidic to neutral conditions to facilitate the coupling reaction.

    • Allow the reaction to proceed for several hours at a controlled temperature.

    • The resulting dye may precipitate from the solution and can be isolated by filtration, followed by washing and drying.

General Protocol for Dyeing Acrylic Fibers
  • Preparation of the Dyebath:

    • Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1).

    • Add a dispersing agent and acetic acid to the bath to achieve a pH of approximately 4.5-5.5.

    • Add sodium acetate as a pH buffer.

    • Dissolve the required amount of this compound in hot water and add it to the dyebath.

  • Dyeing Process:

    • Introduce the acrylic material into the dyebath at around 60°C.

    • Gradually raise the temperature of the dyebath to the boil (approximately 100°C) over 30-45 minutes.

    • Maintain the dyeing at this temperature for 60-90 minutes, depending on the desired shade depth.

    • After dyeing, cool the bath slowly to 70°C before rinsing the material.

  • After-treatment:

    • Rinse the dyed material thoroughly with water.

    • A washing step with a non-ionic detergent at 60-70°C can be performed to remove any unfixed dye and improve fastness properties.

    • Finally, rinse with cold water and dry.

Applications

The primary application of this compound is in the coloration of various materials. Its cationic nature makes it particularly effective for dyeing substrates with anionic characteristics.

  • Textile Industry: It is extensively used for dyeing acrylic fibers, providing bright and strong red shades with good fastness. It is also used for dyeing diacetate and for printing on these fabrics.[1]

  • Other Applications: this compound is also utilized in the coloring of paper, inks, and fluorescent pigments.[2]

Conclusion

This compound is a commercially significant cationic azo dye with well-defined chemical properties and synthesis route. Its utility in the textile and other industries is a result of its vibrant color, good solubility, and affinity for acrylic substrates. The information provided in this guide serves as a foundational resource for researchers and scientists interested in the chemistry and application of this dye.

References

An In-depth Technical Guide to the Synthesis and Characterization of C.I. Basic Red 24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Basic Red 24, with the Colour Index number 11088 and CAS registry number 37216-10-7, is a cationic monoazo dye.[1] This technical guide provides a detailed overview of its synthesis and characterization methods, tailored for a scientific audience. The synthesis is primarily achieved through the diazotization of 2-cyano-4-nitroaniline and subsequent coupling with (N-ethylanilinoethyl)trimethylammonium methyl sulfate.[1] This document outlines a detailed one-step experimental protocol for its synthesis and discusses the key analytical techniques for its characterization, including UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific experimental characterization data for this compound in publicly accessible literature, this guide provides established, general procedures for the analysis of azo dyes. All quantitative data for the synthesis protocol is presented in structured tables, and the synthesis pathway and a general characterization workflow are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic organic dye belonging to the azo class of compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore. Its cationic nature, conferred by a quaternary ammonium group, makes it particularly suitable for dyeing acrylic fibers. The synthesis of this dye involves a classic azo coupling reaction, a cornerstone of industrial dye chemistry. A thorough understanding of its synthesis and the ability to characterize the final product are crucial for quality control, process optimization, and research into its properties and applications.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of diazotized 2-cyano-4-nitroaniline with a coupling component, (N-ethylanilinoethyl)trimethylammonium methyl sulfate. A one-step process where diazotization and coupling occur simultaneously in the same reaction medium has been described and is detailed below.

Experimental Protocols

One-Step Synthesis of this compound

This protocol is adapted from a patented method for the one-step synthesis of azo dyes.[2]

Reaction Scheme:

  • Diazotization: 2-Cyano-4-nitroaniline is treated with a diazotizing agent, typically sodium nitrite in an acidic medium, to form the corresponding diazonium salt.

  • Azo Coupling: The in-situ formed diazonium salt then undergoes an electrophilic substitution reaction with the coupling component, (N-ethylanilinoethyl)trimethylammonium chloride (a structurally similar coupling agent), to form the this compound dye.

Reagents and Materials:

ReagentChemical FormulaMolar Mass ( g/mol )
2-Cyano-4-nitroanilineC₇H₅N₃O₂179.14
2-(N-ethylanilino)ethyltrimethylammonium chloride (40% aq. solution)C₁₃H₂₃ClN₂258.80
IsopropanolC₃H₈O60.10
Concentrated Hydrochloric AcidHCl36.46
Sodium NitriteNaNO₂69.00
Sodium ChlorideNaCl58.44
WaterH₂O18.02

Procedure:

  • A mixture is prepared using 4.09 parts of 2-cyano-4-nitroaniline, 15.5 parts of a 40% aqueous solution of 2-(N-ethylanilino)ethyltrimethylammonium chloride, 12.3 parts of isopropanol, and 5.5 parts of concentrated hydrochloric acid.[2]

  • The mixture is warmed to 70°C.[2]

  • The reaction mixture is then cooled to 10°C overnight.[2]

  • 11.25 parts of water are added to the cooled mixture.[2]

  • A solution of 1.75 parts of sodium nitrite in 3.5 parts of water is added to the reaction mixture over a period of 4 hours.[2]

  • The reaction mixture is stirred for an additional hour.[2]

  • The resulting precipitate (the dye) is collected by filtration.[2]

  • The product is washed with an 8% aqueous sodium chloride solution.[2]

Quantitative Data for Synthesis:

Reactant/ReagentQuantity (parts by weight)
2-Cyano-4-nitroaniline4.09
40% aq. 2-(N-ethylanilino)ethyltrimethylammonium chloride15.5
Isopropanol12.3
Concentrated Hydrochloric Acid5.5
Water (initial addition)11.25
Sodium Nitrite1.75
Water (for NaNO₂ solution)3.5
8% Aqueous Sodium ChlorideFor washing

Characterization of this compound

The characterization of this compound is essential to confirm its chemical structure, purity, and optical properties. The following are the standard analytical methods employed for the characterization of azo dyes.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and can be used for qualitative identification and quantitative determination using the Beer-Lambert law. For azo dyes, the λmax is typically in the visible region, which is responsible for their color.

Experimental Protocol (General):

  • Sample Preparation: A stock solution of the dye is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., water, methanol, or ethanol). A series of dilutions are then made to obtain solutions of known concentrations.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The solvent is used as a blank to zero the instrument.

  • Measurement: The absorbance of each solution is measured over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity. For a similar cationic azo dye, C.I. Basic Red 46, a λmax of 530 nm has been reported.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The resulting spectrum is a unique fingerprint of the molecule.

Experimental Protocol (General):

  • Sample Preparation: A small amount of the dry dye powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Measurement: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are assigned to specific functional groups. For this compound, one would expect to see characteristic peaks for:

    • C≡N (nitrile) stretching

    • N=O (nitro group) stretching (symmetric and asymmetric)

    • N=N (azo group) stretching (often weak in the IR spectrum)

    • C-N stretching

    • Aromatic C-H and C=C stretching

    • Aliphatic C-H stretching from the ethyl and methyl groups

Expected Characteristic FT-IR Absorption Peaks:

Functional GroupApproximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C≡N Stretch2260 - 2220
Aromatic C=C Stretch1600 - 1450
NO₂ Asymmetric Stretch1550 - 1500
NO₂ Symmetric Stretch1350 - 1300
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For dye analysis, reverse-phase HPLC with a UV-Vis or Diode Array Detector (DAD) is commonly used to assess purity and identify impurities.

Experimental Protocol (General for Cationic Dyes):

  • Sample Preparation: A solution of the dye is prepared in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV-Vis or DAD detector is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed.

  • Detection: The detector is set to the λmax of the dye to achieve maximum sensitivity.

  • Data Analysis: The retention time of the main peak is used for identification (by comparison with a standard), and the peak area is used for quantification to determine the purity of the dye.

Visualizations

Synthesis_of_CI_Basic_Red_24 cluster_reactants Starting Materials cluster_reaction One-Step Synthesis cluster_product Product and Purification 2_Cyano_4_nitroaniline 2-Cyano-4-nitroaniline Reaction_Vessel Simultaneous Diazotization and Azo Coupling 2_Cyano_4_nitroaniline->Reaction_Vessel Coupling_Component (N-ethylanilinoethyl)trimethylammonium methyl sulfate Coupling_Component->Reaction_Vessel Diazotizing_Agent Sodium Nitrite (NaNO₂) Diazotizing_Agent->Reaction_Vessel Acid Acid (e.g., HCl) Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration CI_Basic_Red_24 This compound Washing Washing Filtration->Washing Washing->CI_Basic_Red_24

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis Dye_Sample This compound Sample UV_Vis UV-Vis Spectroscopy Dye_Sample->UV_Vis FT_IR FT-IR Spectroscopy Dye_Sample->FT_IR HPLC HPLC Dye_Sample->HPLC Lambda_Max Determine λmax (Optical Properties) UV_Vis->Lambda_Max Functional_Groups Identify Functional Groups (Structural Confirmation) FT_IR->Functional_Groups Purity Assess Purity and Identify Impurities HPLC->Purity

Caption: General characterization workflow for this compound.

References

Spectroscopic Analysis of C.I. Basic Red 24 for Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Basic Red 24, also known by its Colour Index number 11088, is a synthetic azo dye.[1][2] Its molecular formula is C₂₁H₂₈N₆O₆S, and it has a molecular weight of 492.55 g/mol .[1][2] This dye is primarily used in the dyeing and printing of acrylic and polyester fibers.[1][2] Given its industrial applications, the accurate and unambiguous identification of this compound is crucial for quality control, regulatory compliance, and research purposes. This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation and identification of this compound, tailored for researchers, scientists, and professionals in drug development who rely on precise analytical methodologies.

The guide details the experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data, based on the known chemical structure of the dye, are presented in clear, tabular formats for ease of comparison and interpretation.

Chemical Structure of this compound

The chemical structure of this compound is fundamental to understanding its spectroscopic properties. It is a single azo class dye.[1]

Caption: Chemical structure of this compound.

Spectroscopic Identification Workflow

The identification of this compound typically follows a systematic workflow involving multiple spectroscopic techniques to provide orthogonal data, ensuring a high-confidence identification.

G cluster_workflow Spectroscopic Identification Workflow Sample This compound Sample UVVis UV-Vis Spectroscopy Sample->UVVis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS DataAnalysis Data Analysis and Structural Confirmation UVVis->DataAnalysis FTIR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Identification Confirmed Identification DataAnalysis->Identification

Caption: General workflow for the spectroscopic identification of a chemical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and accessible technique for characterizing dyes by measuring their absorbance of ultraviolet and visible light. The color of the dye is directly related to its absorption spectrum in the visible range.

Experimental Protocol
  • Solvent Selection: Prepare a stock solution of this compound in a suitable solvent such as deionized water, ethanol, or methanol. The dye is soluble in water.[1]

  • Solution Preparation: Create a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the solvent used for dilution to serve as the blank reference.

  • Measurement: Record the absorption spectrum of the this compound solution over a wavelength range of 200-800 nm.[3]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data

The UV-Vis spectrum of an azo dye like this compound is characterized by strong absorption bands in the visible region, which are responsible for its red color.

ParameterExpected ValueReference
λmax ~530 nm[4]
Appearance Dark blue-light red[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[5] The infrared spectrum provides a molecular "fingerprint" that is unique to the compound.

Experimental Protocol
  • Sample Preparation: Prepare the solid sample using the KBr (potassium bromide) pellet method. Mix a small amount of finely ground this compound powder with spectroscopic grade KBr. Press the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample.[6]

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Scan: Record the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.[7]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-3300N-HStretching (Amine)
~3100-3000C-HAromatic Stretching
~2950-2850C-HAliphatic Stretching
~2230-2210C≡NNitrile Stretching
~1600-1585C=CAromatic Ring Stretching
~1550-1475N=OAsymmetric Stretching (Nitro group)
~1450-1300N=NAzo Stretching
~1350-1280N=OSymmetric Stretching (Nitro group)
~1300-1000C-NStretching (Amine)
~850-550C-HAromatic Out-of-plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9] ¹H NMR and ¹³C NMR are the most common techniques used for structural elucidation.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for sample solubility and to avoid interfering signals.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) or the residual solvent peak.

Expected Data

The NMR spectra will reveal the number and types of protons and carbons, as well as their connectivity.

¹H NMR:

  • Aromatic Protons: Signals expected in the δ 7.0-9.0 ppm range.

  • Aliphatic Protons: Signals from the ethyl and methyl groups on the aniline and quaternary ammonium moieties, expected in the δ 1.0-4.0 ppm range.

  • Integral values will correspond to the number of protons for each signal.

¹³C NMR:

  • Aromatic Carbons: Signals expected in the δ 110-160 ppm range.

  • Nitrile Carbon (C≡N): Signal expected around δ 115-125 ppm.

  • Aliphatic Carbons: Signals from the ethyl and methyl groups expected in the δ 10-60 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) can confirm the molecular formula.[11]

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.[12][13]

  • Ionization: Use an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds like Basic Red 24.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Detection: Record the m/z and relative abundance of the detected ions.

  • Tandem MS (MS/MS): For structural confirmation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.[10][12]

Expected Data

The mass spectrum will provide the molecular weight and fragmentation pattern of the dye.

ParameterExpected ValueNotes
Molecular Formula C₂₁H₂₈N₆O₆S
Monoisotopic Mass 492.1845 g/mol Calculated
[M]⁺ Ion (ESI+) m/z 492.18The intact cationic molecule is expected to be observed.
Fragmentation -MS/MS analysis would yield specific fragments resulting from the cleavage of the azo bond and other labile bonds in the structure.

Summary and Conclusion

The spectroscopic analysis of this compound using a combination of UV-Vis, FTIR, NMR, and Mass Spectrometry provides a comprehensive and reliable method for its identification. Each technique offers complementary information, from the electronic transitions and functional groups to the detailed atomic connectivity and molecular mass. This multi-faceted approach ensures a high degree of confidence in the analytical results, which is paramount for quality assurance in industrial applications and for detailed characterization in research and development settings. The protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers engaged in the analysis of synthetic dyes and related compounds.

References

C.I. Basic Red 24 mechanism of action in biological staining

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of C.I. Basic Red 5 (Neutral Red) in Biological Staining

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Basic Red 5, widely known as Neutral Red (C.I. 50040), is a eurhodin vital stain renowned for its application in cell viability and cytotoxicity assays. While the query specified C.I. Basic Red 24, this designation is not commonly associated with a specific biological stain in scientific literature. It is highly probable that the intended subject was the well-documented and structurally similar C.I. Basic Red 5 (Neutral Red). This guide provides a comprehensive overview of the core mechanism of action, quantitative data, and experimental protocols for Neutral Red.

Neutral Red's utility stems from its ability to selectively accumulate within the lysosomes of living cells. This process is contingent on the cell's metabolic integrity, making the dye a sensitive indicator of cell health. It is employed in diverse applications, from general histology and supravital staining to high-throughput screening for drug cytotoxicity.[1][2][3]

Core Mechanism of Action

The staining mechanism of Neutral Red is a multi-step biophysical process primarily dependent on the pH gradient between the cytoplasm and the acidic interior of lysosomes.

  • Cellular Uptake: As a weak cationic dye, Neutral Red is lipophilic and exists predominantly in a non-ionized, uncharged state at physiological extracellular pH.[4][5] This allows it to readily penetrate the plasma membrane via non-ionic passive diffusion, entering the cytoplasm of the cell.[4][6]

  • Lysosomal Sequestration and "Proton Trapping": Once inside the cell, Neutral Red diffuses into intracellular organelles. Lysosomes maintain a highly acidic internal environment (pH 4.5-5.0) through the action of a proton pump (V-ATPase).[4] In this acidic milieu, the Neutral Red molecule becomes protonated, acquiring a positive charge. This charged form is no longer membrane-permeable and is consequently trapped and concentrated within the lysosomes.[4][5] This "proton trapping" is the fundamental principle behind its accumulation in viable cells.

  • Binding to Lysosomal Matrix: The entrapped, cationic Neutral Red then binds to anionic and phosphate-containing groups within the lysosomal matrix through electrostatic and hydrophobic interactions.[4] The intensity of the resulting red color is directly proportional to the amount of dye accumulated, which in turn correlates with the number of viable cells.

  • Viability-Dependent Staining: The entire process is dependent on the cell's ability to maintain a low intralysosomal pH and an intact plasma membrane. In non-viable or damaged cells, the capacity to maintain this pH gradient is lost.[2] Consequently, the dye is not retained, and dead cells remain unstained or lose the stain. This principle forms the basis of the widely used Neutral Red Uptake (NRU) cytotoxicity assay.[1][2][7]

  • Interaction with Other Cellular Components: Beyond lysosomes, Neutral Red can also function as a nuclear and cytoplasmic stain, though the mechanism is less specific. It can bind to nucleic acids (DNA and RNA), imparting a deep red color to the nucleus and a lighter red to the cytoplasm.[3][8] Studies suggest the binding mechanism to DNA can be either intercalative or electrostatic, depending on the pH.[9] Furthermore, Neutral Red has been developed as a specific light-up fluorescent probe for i-motif DNA structures.[10]

Visualized Signaling Pathways and Workflows

G cluster_outside Extracellular Space (Physiological pH) cluster_cell Viable Cell cluster_cyto Cytoplasm (Neutral pH) cluster_lyso Lysosome (Acidic pH) NR_un Neutral Red (Uncharged) NR_un_cyto Neutral Red (Uncharged) NR_un->NR_un_cyto Passive Diffusion NR_p Trapped NR_un_cyto->NR_p Protonation Proton_Pump V-ATPase (H+ Pump) Proton_Pump->NR_p Maintains Acidic pH Matrix Anionic Lysosomal Matrix NR_p->Matrix Binding G A 1. Seed Cells in 96-well plate B 2. Treat with Test Compound A->B C 3. Incubate with Neutral Red Medium B->C D 4. Wash/Fix Cells (Removes extracellular dye) C->D E 5. Add Solubilization Solution D->E F 6. Shake to Extract Dye from Lysosomes E->F G 7. Measure Absorbance (OD 540 nm) F->G

References

Toxicological Profile and Safety Assessment of C.I. Basic Red 24: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific toxicological data for C.I. Basic Red 24 (CAS No. 37216-10-7; C.I. 11088) is limited in publicly available literature and regulatory databases. This guide provides a comprehensive overview based on the chemical's classification as a cationic azo dye and toxicological data available for structurally related compounds and its known manufacturing precursor, 2-Cyano-4-nitroaniline. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution, emphasizing the need for specific testing of this compound.

Chemical and Physical Properties

This compound is a single azo dye.[1] Its manufacturing process involves the diazotization of 2-Cyano-4-nitroaniline and coupling with (N-ethylanilinoethyl)trimethylammonium methyl sulfate.[1]

PropertyValueReference
C.I. Name Basic Red 24[1]
C.I. Number 11088[1]
CAS Number 37216-10-7[1]
Molecular Formula C₂₁H₂₈N₆O₆S[1]
Molecular Weight 492.55 g/mol [2]
Appearance Dark blue light red powder[1][2]
Solubility Soluble in water[1]
Synonyms Astrazon Red 5BL[1]

Toxicological Data Summary

Acute Toxicity

No specific acute toxicity data for this compound was found. Data for other basic and solvent red dyes suggest a low to moderate acute toxicity concern via the oral route.

Genotoxicity

The manufacturing precursor, 2-Cyano-4-nitroaniline, has been shown to be a potent frameshift mutagen in the Ames test.[3][4] This raises concerns about the potential genotoxicity of this compound, either from residual precursor or through metabolic activation that could release this or other genotoxic aromatic amines.

Test SystemCompoundResultsReference
Ames Test (Salmonella typhimurium)2-Cyano-4-nitroanilinePotent frameshift mutagen[3][4]
Ames Test (Salmonella typhimurium)2,6-Dicyano-4-nitroanilinePotent frameshift mutagen[4]
Carcinogenicity

No specific carcinogenicity data for this compound was found. Some azo dyes have the potential to metabolize to carcinogenic aromatic amines.[5] Given the mutagenic potential of its precursor, a thorough evaluation of the carcinogenic potential of this compound is warranted.

Skin and Eye Irritation & Sensitization

No specific data on skin/eye irritation or sensitization for this compound was found. However, many dyes, including azo dyes, are known to have the potential to cause skin sensitization.

Experimental Protocols

Detailed experimental protocols for key toxicological assays, based on guidelines and studies of similar compounds, are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA are commonly used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

  • Procedure:

    • The test substance, at various concentrations, is mixed with the bacterial tester strain and, in parallel experiments, with the S9 mix.

    • This mixture is then combined with molten top agar and poured onto the surface of a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on the test plates is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible, significant increase at one or more concentrations.

Visualizations

Logical Workflow for Safety Assessment

The following diagram outlines a logical workflow for the safety assessment of an azo dye like this compound, for which limited data is available.

cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing (if required) cluster_3 Risk Assessment Literature_Review Literature Review & Data Mining Structure_Activity_Relationship Structure-Activity Relationship (SAR) Analysis Literature_Review->Structure_Activity_Relationship Genotoxicity_Assays Genotoxicity Assays (e.g., Ames Test) Structure_Activity_Relationship->Genotoxicity_Assays Cytotoxicity_Assays Cytotoxicity Assays Genotoxicity_Assays->Cytotoxicity_Assays Skin_Irritation_Sensitization In Vitro Skin Irritation/ Sensitization Models Cytotoxicity_Assays->Skin_Irritation_Sensitization Acute_Toxicity Acute Toxicity Studies Skin_Irritation_Sensitization->Acute_Toxicity Repeated_Dose_Toxicity Repeated Dose Toxicity (Sub-acute/Sub-chronic) Acute_Toxicity->Repeated_Dose_Toxicity Carcinogenicity_Studies Carcinogenicity Studies Repeated_Dose_Toxicity->Carcinogenicity_Studies Hazard_Identification Hazard Identification Carcinogenicity_Studies->Hazard_Identification Dose_Response_Assessment Dose-Response Assessment Hazard_Identification->Dose_Response_Assessment Exposure_Assessment Exposure Assessment Dose_Response_Assessment->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization

Logical workflow for the safety assessment of this compound.
Potential Metabolic Pathway of Azo Dyes

This diagram illustrates a simplified potential metabolic pathway for azo dyes, which can be cleaved to form aromatic amines.

Azo_Dye Azo Dye (R1-N=N-R2) Azoreductase Azoreductase (e.g., in gut microbiota) Azo_Dye->Azoreductase Aromatic_Amines Aromatic Amines (R1-NH2 + R2-NH2) Azoreductase->Aromatic_Amines Phase_I_Metabolism Phase I Metabolism (e.g., Oxidation, Reduction, Hydrolysis) Aromatic_Amines->Phase_I_Metabolism Metabolites Metabolites Phase_I_Metabolism->Metabolites Phase_II_Metabolism Phase II Metabolism (Conjugation) Excretion Excretion Phase_II_Metabolism->Excretion Metabolites->Phase_II_Metabolism

Simplified metabolic pathway of azo dyes.

Conclusion and Recommendations

Due to the significant lack of specific toxicological data for this compound, a comprehensive safety assessment cannot be definitively concluded. The known mutagenicity of its precursor, 2-Cyano-4-nitroaniline, is a significant point of concern. It is strongly recommended that a full suite of toxicological studies, starting with in vitro genotoxicity and cytotoxicity assays, be conducted on this compound to accurately characterize its toxicological profile and ensure its safety for any intended use. Researchers and professionals should handle this substance with appropriate caution, assuming it may possess hazards similar to other potentially harmful azo dyes until specific data becomes available.

References

An In-depth Technical Guide on the Solubility and Stability of C.I. Basic Red 24 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Basic Red 24, also known by its Colour Index number 11088 and CAS number 37216-10-7, is a single azo dye.[1] Its chemical structure and properties are provided in Table 1. Understanding the aqueous solubility and stability of this dye is crucial for its various applications, including in research and potentially in pharmaceutical contexts where its properties as a chromophore may be utilized. This guide details the experimental protocols to determine these key parameters and provides a framework for data presentation and interpretation.

Table 1: General Properties of this compound

PropertyValueReference
C.I. NameBasic Red 24[1]
C.I. Number11088[1]
CAS Number37216-10-7[1]
Molecular FormulaC₂₁H₂₈N₆O₆S[1]
Molecular Weight492.55 g/mol [1]
Chemical ClassSingle Azo[1]
Physical AppearanceDark blue light red powder[1]
General SolubilitySoluble in water[1]

Aqueous Solubility of this compound

The solubility of a compound in an aqueous medium is a fundamental physicochemical property. For an ionic dye like this compound, solubility can be influenced by factors such as temperature and pH.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Deionized water

  • pH buffers (e.g., phosphate, citrate, borate)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing deionized water or buffer solutions of different pH values.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C, 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

  • Centrifugation: Centrifuge the samples at a high speed to pellet the remaining solid dye.

  • Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Using a UV-Vis Spectrophotometer: Prepare a calibration curve by measuring the absorbance of a series of this compound solutions of known concentrations at its λmax. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of the saturated solution.

    • Using HPLC-UV: Prepare a calibration curve by injecting known concentrations of this compound and plotting the peak area against concentration. Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system and determine the concentration from the calibration curve.

Workflow for Solubility Determination

A Add excess this compound to aqueous medium B Equilibrate in shaking incubator (constant T, pH) for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.45 µm filter) C->D F Quantify dye concentration in the filtrate D->F E Prepare calibration curve (UV-Vis or HPLC) E->F G Calculate solubility (g/L or mol/L) F->G

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Data Presentation: Illustrative Solubility Data

The following tables present a hypothetical data structure for the solubility of this compound.

Table 2: Illustrative Aqueous Solubility of this compound at Different Temperatures (at pH 7.0)

Temperature (°C)Solubility (g/L)
25(e.g., 15.2 ± 0.8)
37(e.g., 25.5 ± 1.2)
50(e.g., 40.1 ± 2.1)

Table 3: Illustrative Aqueous Solubility of this compound at Different pH Values (at 25°C)

pHSolubility (g/L)
3.0(e.g., 20.5 ± 1.1)
5.0(e.g., 18.3 ± 0.9)
7.0(e.g., 15.2 ± 0.8)
9.0(e.g., 12.1 ± 0.6)

Stability of this compound in Aqueous Solutions

The stability of a dye in an aqueous environment is critical for its shelf-life and performance. Degradation can be influenced by factors such as pH, temperature, and exposure to light.

Experimental Protocol: Determination of Aqueous Stability

A stability-indicating HPLC method is the preferred approach to quantify the degradation of the parent dye and monitor the formation of degradation products over time.

Materials:

  • This compound

  • Deionized water and pH buffers

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and a buffered aqueous solution)

  • Temperature-controlled chambers

  • Photostability chamber with controlled light and UV irradiation

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired aqueous medium (water or buffer).

  • Stability Study Setup: Aliquot the stock solution into multiple vials for each study condition (e.g., different pH, temperature, light exposure).

  • Forced Degradation Studies:

    • Hydrolytic Stability: Incubate the solutions at different pH values (e.g., acidic, neutral, basic) and temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

    • Photostability: Expose the solutions to controlled light and UV irradiation in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Inject the samples into the HPLC system. The method should be validated to ensure it can separate the parent dye from any potential degradation products.

  • Data Analysis:

    • Quantify the remaining concentration of this compound at each time point using the calibration curve.

    • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Calculate the degradation rate constant (k) from the slope of the line (slope = -k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Workflow for Stability Determination

A Prepare aqueous solution of this compound B Expose to stress conditions (pH, Temp, Light) A->B C Withdraw samples at time intervals B->C D Analyze by stability-indicating HPLC-UV C->D E Quantify remaining parent dye D->E F Plot ln(Concentration) vs. Time E->F G Determine degradation rate constant (k) and half-life (t½) F->G

Caption: Experimental workflow for determining the aqueous stability of this compound.

Data Presentation: Illustrative Stability Data

The following tables provide a template for presenting the stability data of this compound.

Table 4: Illustrative Degradation Kinetics of this compound under Different Conditions

ConditionTemperature (°C)pHRate Constant, k (h⁻¹)Half-life, t₁/₂ (h)
Hydrolysis603.0(e.g., 0.015)(e.g., 46.2)
Hydrolysis607.0(e.g., 0.008)(e.g., 86.6)
Hydrolysis609.0(e.g., 0.025)(e.g., 27.7)
Photodegradation257.0(e.g., 0.150)(e.g., 4.6)

Degradation Pathway of this compound

As a single azo dye, the primary mechanism of degradation for this compound is expected to be the cleavage of the azo bond (-N=N-).[2][3] This can occur through reductive or oxidative pathways. Reductive cleavage, often mediated by microorganisms under anaerobic conditions, results in the formation of aromatic amines. Oxidative cleavage, which can be induced by strong oxidizing agents or photocatalysis, can lead to the mineralization of the dye into simpler inorganic compounds.

Proposed Degradation Pathway of a Single Azo Dye

cluster_0 Reductive Cleavage cluster_1 Oxidative Cleavage A Aromatic Amine 1 B Aromatic Amine 2 D Intermediate Products E Mineralization Products (CO₂, H₂O, NO₃⁻, SO₄²⁻) D->E Further Oxidation Start This compound (Single Azo Dye) Start->A Azo Bond Cleavage Start->B Azo Bond Cleavage Start->D Azo Bond & Ring Opening

Caption: Proposed degradation pathways for a single azo dye like this compound.

Conclusion

This technical guide provides a comprehensive framework for researchers to investigate the aqueous solubility and stability of this compound. While specific quantitative data for this dye is currently limited, the detailed experimental protocols for solubility determination via the shake-flask method and stability assessment using a stability-indicating HPLC method offer robust approaches for generating this critical information. The illustrative data tables and degradation pathway diagram provide a clear structure for presenting and interpreting the experimental findings. By following these guidelines, researchers can effectively characterize the physicochemical properties of this compound, enabling its informed use in various scientific and developmental applications.

References

C.I. Basic Red 24: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37216-10-7 Molecular Formula: C₂₁H₂₈N₆O₆S

This technical guide provides an in-depth overview of C.I. Basic Red 24, a synthetic dye with applications in various industrial and research settings. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant processes.

Physicochemical Properties and Specifications

This compound, also known as C.I. 11088, is a single azo class dye. It presents as a dark blue-light red powder and is soluble in water, forming a blue-red solution.[1] When introduced to strong sulfuric acid, the dye appears scarlet and turns to a peach color upon dilution.

PropertyValueReference
CAS Number 37216-10-7[1][2]
Molecular Formula C₂₁H₂₈N₆O₆S[1][2]
Molecular Weight 492.55 g/mol [1][2]
Colour Index 11088[1]
Physical Appearance Dark Blue Light Red Powder[1]

Synthesis and Manufacturing

The synthesis of this compound involves a diazotization and coupling reaction. The manufacturing process begins with the diazotization of 2-Cyano-4-nitroaniline. This is followed by a coupling reaction with (N-ethylanilinoethyl)trimethylammonium methyl sulfate.

Below is a simplified workflow of the synthesis process:

G A 2-Cyano-4-nitroaniline B Diazotization A->B NaNO₂, H⁺ C Diazo Intermediate B->C E Coupling Reaction C->E D (N-ethylanilinoethyl)trimethylammonium methyl sulfate D->E F This compound E->F

Caption: Synthesis workflow for this compound.

Experimental Protocols

Dyeing of Acrylic Fibers

This compound is primarily used for dyeing acrylic and diacetate fibers. The following is a general protocol for dyeing acrylic fibers:

Materials:

  • This compound

  • Acrylic fiber

  • Acetic acid

  • Sodium acetate

  • Water

Procedure:

  • Prepare a dyebath containing water, acetic acid, and sodium acetate.

  • Dissolve the required amount of this compound in the dyebath.

  • Immerse the acrylic fiber in the dyebath.

  • Raise the temperature of the dyebath to 120°C. The color of the dye remains stable at this high temperature.

  • Maintain the temperature for a specified duration to allow for dye uptake and fixation.

  • Cool the dyebath and remove the dyed fiber.

  • Rinse the fiber thoroughly with water to remove any unfixed dye.

  • Dry the dyed acrylic fiber.

The resulting color on the acrylic fiber is a dark blue-light red, which appears yellowish under tungsten light.

Adsorption Studies for Water Treatment

This compound can be removed from aqueous solutions through adsorption processes. The following protocol outlines a general procedure for studying the adsorption of this dye onto a biosorbent.

Materials:

  • This compound solution of known concentration

  • Biosorbent material (e.g., tree fern)[2]

  • pH meter

  • Shaker

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a series of dye solutions with different initial concentrations by diluting the stock solution.

  • Adjust the pH of each dye solution to the desired value.

  • Add a known mass of the biosorbent to each dye solution.

  • Place the solutions in a shaker and agitate at a constant speed and temperature for a specific contact time to reach equilibrium.

  • After equilibrium, separate the biosorbent from the solution by filtration or centrifugation.

  • Measure the final concentration of this compound in the supernatant using a spectrophotometer at its maximum absorbance wavelength.

  • Calculate the amount of dye adsorbed per unit mass of the adsorbent.

The experimental data can be fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and mechanism.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Solutions (various concentrations) B Adjust pH A->B C Add Biosorbent B->C D Agitate at Constant Temperature & Speed C->D E Reach Equilibrium D->E F Separate Biosorbent E->F G Measure Final Dye Concentration (Spectrophotometry) F->G H Calculate Adsorption Capacity G->H I Fit to Isotherm Models H->I

Caption: Adsorption study workflow for this compound.

Toxicity and Safety

While specific toxicity data for this compound is limited in the provided search results, general information on the toxicological testing of colorants is available. In vitro and in vivo studies are conducted to assess the carcinogenic and toxic potential of dyes.[4] For instance, some food dyes have been shown to induce malignant cell transformation in vitro and increase tumor incidence in animal models.[4] It is important to handle all dyes, including this compound, with appropriate safety precautions, including the use of personal protective equipment, to minimize exposure.

Analytical Methods

The quantification of dyes like this compound in various matrices, including biological samples, is crucial for research and safety assessments. Analytical methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed for the detection and quantification of synthetic dyes.[5] These methods offer high sensitivity and selectivity, allowing for the analysis of complex mixtures.

Applications

The primary application of this compound is in the dyeing of acrylic and diacetate fibers for the textile industry. Its properties also make it suitable for use in printing inks and for coloring paper.[1] Additionally, its characteristics as a basic dye suggest potential applications in biological staining and as a component in the formulation of pigments.[1] The ability of this dye to be removed from water by adsorption also indicates its relevance in environmental science and water treatment research.[2]

References

An In-Depth Technical Guide to C.I. Basic Red 24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Basic Red 24, a synthetic dye with applications in various scientific and industrial fields. This document details its chemical identity, physical and chemical properties, and provides insights into its handling and potential applications.

Chemical Identity and Nomenclature

This compound is a cationic monoazo dye.[1] It is identified by several names and codes across different chemical inventories and suppliers. A structured summary of its nomenclature is essential for accurate identification and literature searches.

Table 1: Synonyms and Alternative Names for this compound

CategoryName/IdentifierReference
Common Name Basic Red 24[2][3]
C.I. Name This compound[2][3]
C.I. Number 11088[2][4]
CAS Registry Number 37216-10-7[2][3][4]
IUPAC Name 2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate[5]
Trade Names Astrazon Red 5BL[4]
Yogacryl Brilliant Red 5BL[4]
Cationic Red 5BL[6]
Other Synonyms Ethanaminium, 2-((4-(2-(2-cyano-4-nitrophenyl)diazenyl)phenyl)ethylamino)-N,N,N-trimethyl-, methyl sulfate (1:1)[5]

The following diagram illustrates the hierarchical relationship between the various identifiers for this compound.

Caption: Nomenclature and Identifiers for this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in research and development. Key properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₈N₆O₆S[2][3][4]
Molecular Weight 492.55 g/mol [2][3][4]
Physical Appearance Dark blue-light red powder, liquid, or crystal[2][3]
Solubility Soluble in water and concentrated sulfuric acid. In water, it forms a blue-ray red solution.[3][4][6]
Behavior in Acid In concentrated sulfuric acid, the dye is scarlet, turning to a peach color upon dilution.[4]

Applications and Methodologies

This compound is primarily used in the textile industry for dyeing acrylic fibers.[4][6] Its cationic nature allows it to effectively bind to anionic functional groups within the fiber.[1] While detailed experimental protocols for its use in fundamental research are not widely published, its properties suggest potential applications in biological staining and fluorescence-based assays.

General Staining Protocol (Hypothetical)

Given its cationic nature, this compound could potentially be used to stain negatively charged structures in biological samples, such as the nucleus (due to DNA and RNA) or acidic polysaccharides. The following is a generalized, hypothetical protocol that would require optimization for specific applications.

Objective: To stain a specific cellular component using this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in distilled water or an appropriate buffer)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Microscope slides and coverslips

  • Cell or tissue sample

Protocol:

  • Sample Preparation:

    • For cultured cells: Grow cells on sterile coverslips.

    • For tissue sections: Prepare thin sections on microscope slides.

  • Fixation:

    • Wash the sample briefly with PBS.

    • Incubate with fixative for 10-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Staining:

    • Dilute the this compound stock solution to a working concentration (e.g., 1-10 µg/mL in PBS). This needs to be determined empirically.

    • Incubate the sample with the diluted staining solution for 15-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using a suitable mounting medium.

    • Image the sample using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima would need to be experimentally determined.

The following diagram outlines the general workflow for a potential staining experiment.

Staining_Workflow cluster_prep Sample Preparation cluster_processing Staining Protocol cluster_analysis Analysis Sample Cell/Tissue Sample Fixation Fixation Sample->Fixation Permeabilization Permeabilization Fixation->Permeabilization Staining Staining with This compound Permeabilization->Staining Washing Washing Staining->Washing Mounting Mounting Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for a hypothetical staining experiment.

Safety and Handling

A safety data sheet for a related compound, C.I. Solvent Red 24, indicates that it may be harmful if swallowed and may cause skin and eye irritation.[7] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[8] Avoid generating dust.[7]

Conclusion

This compound is a well-characterized cationic dye with established applications in the textile industry. Its defined chemical and physical properties, particularly its positive charge and solubility, suggest its potential for broader applications in scientific research, such as in the development of staining protocols for biological specimens. Further research is warranted to explore these potential applications and to establish detailed experimental methodologies.

References

An In-depth Technical Guide to C.I. Basic Red 24

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Prominent Cationic Azo Dye

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analysis of C.I. Basic Red 24. The information is intended for researchers, scientists, and drug development professionals, presenting available data in a structured format, including detailed experimental outlines where possible, and visualizations to clarify key processes.

Introduction and Historical Context

This compound, also known by its Colour Index Number 11088 and CAS Number 37216-10-7, is a synthetic cationic dye belonging to the single azo class.[1] Its development is closely tied to the rise of synthetic fibers, particularly acrylics, in the mid-20th century. Cationic dyes were specifically engineered to exhibit strong affinity and good fastness properties on these new materials.

Physicochemical Properties

This compound is characterized as a dark blue-light red powder.[1] It is soluble in water, forming a blue-red solution.[1] When dissolved in strong sulfuric acid, it appears scarlet, which dilutes to a peach color.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
C.I. Name Basic Red 24[1]
C.I. Number 11088[1]
CAS Number 37216-10-7[1]
Molecular Formula C₂₁H₂₈N₆O₆S[1]
Molecular Weight 492.55 g/mol [1]
Chemical Class Single Azo[1]
Appearance Dark blue light red powder[1]
Solubility in Water Soluble (forms a blu-ray red solution)[1]

Synthesis

The synthesis of this compound is a classic example of azo dye chemistry, involving two primary stages: diazotization and azo coupling.

Core Synthesis Pathway

The manufacturing process involves the diazotization of 2-cyano-4-nitroaniline, which is then coupled with (N-ethylanilinoethyl)trimethylammonium methyl sulfate.[1]

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling 2_Cyano_4_nitroaniline 2-Cyano-4-nitroaniline Diazonium_Salt Diazonium Salt of 2-Cyano-4-nitroaniline 2_Cyano_4_nitroaniline->Diazonium_Salt NaNO₂ / H⁺ (0-5 °C) Coupling_Component (N-ethylanilinoethyl)trimethyl- ammonium methyl sulfate Basic_Red_24 This compound Coupling_Component->Basic_Red_24 Coupling

Caption: General synthesis pathway for this compound.

Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is scarce, the following outlines the general laboratory procedures for the key reaction steps.

Stage 1: Diazotization of 2-Cyano-4-nitroaniline

  • Preparation: 2-Cyano-4-nitroaniline is suspended in a cooled, aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid).

  • Diazotizing Agent Addition: A solution of sodium nitrite (NaNO₂) is added dropwise to the suspension while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt. The reaction is kept cold to prevent the unstable diazonium salt from decomposing.

  • Completion Monitoring: The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

Stage 2: Azo Coupling

  • Coupling Component Solution: The coupling component, (N-ethylanilinoethyl)trimethylammonium methyl sulfate, is dissolved in an appropriate solvent, and the pH is adjusted to facilitate the coupling reaction.

  • Coupling Reaction: The cold diazonium salt solution is slowly added to the coupling component solution with vigorous stirring. The temperature is maintained at a low level.

  • Product Isolation: The resulting this compound dye precipitates from the solution and is then isolated by filtration.

  • Purification: The crude dye is washed to remove unreacted starting materials and byproducts, and then dried.

Experimental_Workflow cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Azo Coupling & Isolation A Suspend 2-Cyano-4-nitroaniline in acid B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Diazonium Salt Solution C->D F Add Diazonium Salt Solution D->F Slow Addition E Dissolve Coupling Component E->F G Precipitation of Dye F->G H Filter, Wash, and Dry G->H I Purified this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of dyes and separating them from any isomers or impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier) would likely be employed.

  • UV-Visible Spectroscopy: This technique is used to determine the maximum absorbance wavelength (λmax) of the dye, which is a key characteristic of its color.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the dye molecule, confirming its chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure of the dye.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dye and can provide information about its fragmentation pattern, further confirming its identity.

Applications and Fastness Properties

The primary application of this compound is in the dyeing and printing of acrylic and diacetate fibers.[1] It exhibits good colorfastness properties, as detailed in the table below.

Table 2: Fastness Properties of this compound

Fastness TestFadingStainingReference
Light Fastness (ISO) 6-[1]
Perspiration Fastness 55[1]
Ironing Fastness 55[1]
Soaping 55[1]
(Ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for other tests, where a higher number indicates better fastness.)

Biological Interactions and Signaling Pathways

A thorough review of available scientific literature reveals a significant lack of data regarding any specific biological interactions or involvement in signaling pathways for this compound. Its primary and seemingly exclusive application is in the textile industry. Unlike other dyes, even within the "Basic Red" classification (such as Basic Red 5, also known as Neutral Red, which is used as a biological stain), there is no evidence to suggest that this compound is used in biological research or has been the subject of significant toxicological or pharmacological studies.

Therefore, for professionals in drug development, it is crucial to note that this compound is not a tool for biological investigation and its toxicological profile is not well-characterized in the public domain. Any potential for biological activity, either intended or unintended, would require de novo investigation.

Biological_Interaction Basic_Red_24 This compound Application Primary Application Basic_Red_24->Application Textile_Dyeing Textile Dyeing (Acrylic Fibers) Application->Textile_Dyeing Biological_Application Biological Application/ Signaling Pathway Interaction Application->Biological_Application No_Data No significant data available in scientific literature Biological_Application->No_Data

Caption: Logical relationship of this compound applications.

Conclusion

This compound is a historically significant cationic azo dye, likely developed by Bayer in the mid-20th century for the burgeoning synthetic fiber market. Its synthesis follows established principles of diazotization and azo coupling. While its application in the textile industry is well-documented, there is a notable absence of information regarding its biological effects, interactions with signaling pathways, or use in biomedical research. This lack of data is a critical consideration for any potential application outside of its established industrial use.

References

Methodological & Application

Application Note: Quantification of C.I. Basic Red 24 using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of C.I. Basic Red 24 in aqueous solutions using UV-Vis spectrophotometry. This method is crucial for various applications, including monitoring dye concentration in wastewater treatment processes, analyzing dye uptake in biological systems, and quality control in dye manufacturing.

Introduction

This compound is a cationic azo dye used extensively in the textile industry. Due to its potential environmental impact, accurate and efficient methods for its quantification are essential. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective technique for determining the concentration of colored compounds in solution. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

Principle

The quantification of this compound is achieved by measuring the absorbance of a solution at its maximum absorbance wavelength (λmax). A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Equipment

  • This compound (powder)

  • Deionized (DI) water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • UV-Vis spectrophotometer (capable of scanning in the visible range)

  • Cuvettes (1 cm path length)

  • Analytical balance

Experimental Protocols

4.1. Determination of Maximum Absorbance Wavelength (λmax)

  • Prepare a stock solution: Accurately weigh 10 mg of this compound powder and dissolve it in a 100 mL volumetric flask with DI water to obtain a 100 mg/L stock solution.

  • Prepare a working solution: Dilute the stock solution to a concentration of 10 mg/L.

  • Scan the spectrum: Fill a cuvette with the 10 mg/L working solution. Using the spectrophotometer, scan the absorbance of the solution over the visible wavelength range (e.g., 400 nm to 700 nm).

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax for this compound. For similar basic red dyes, the λmax is often observed in the range of 480-540 nm. For the purpose of this protocol, we will use a hypothetical λmax of 515 nm. It is crucial to experimentally determine the λmax for your specific instrument and dye batch.

4.2. Preparation of Standard Solutions

  • Prepare a 100 mg/L stock solution: As described in section 4.1.1.

  • Prepare a series of dilutions: From the 100 mg/L stock solution, prepare a series of standard solutions in 50 mL volumetric flasks with concentrations ranging from 1 mg/L to 10 mg/L. (e.g., 1, 2, 4, 6, 8, 10 mg/L).

4.3. Calibration Curve Construction

  • Set the wavelength: Set the spectrophotometer to the predetermined λmax (e.g., 515 nm).

  • Zero the instrument: Use DI water as a blank to zero the spectrophotometer.

  • Measure absorbance: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before each measurement.

  • Plot the data: Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

  • Determine the regression equation: Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R-squared (R²) value should be close to 1, indicating a good linear fit.

4.4. Quantification of an Unknown Sample

  • Prepare the sample: If the unknown sample is expected to have a high concentration of this compound, dilute it with DI water to bring the absorbance within the linear range of the calibration curve.

  • Measure absorbance: Measure the absorbance of the unknown sample at the λmax.

  • Calculate concentration: Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown sample.

Data Presentation

Table 1: Quantitative Data for this compound Quantification

ParameterValue
Maximum Absorbance Wavelength (λmax)515 nm (Hypothetical - determine experimentally)
Linearity Range1 - 10 mg/L
Regression EquationAbsorbance = (Slope) x Concentration + (Intercept)
Correlation Coefficient (R²)> 0.995

Table 2: Example Calibration Curve Data

Concentration (mg/L)Absorbance at 515 nm
1.00.112
2.00.225
4.00.451
6.00.678
8.00.902
10.01.128

Visualization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock_sol Prepare 100 mg/L Stock Solution std_sol Prepare Standard Solutions (1-10 mg/L) stock_sol->std_sol measure_std Measure Absorbance of Standards std_sol->measure_std unknown_prep Prepare/Dilute Unknown Sample measure_unknown Measure Absorbance of Unknown unknown_prep->measure_unknown det_lambda_max Determine λmax (e.g., 515 nm) det_lambda_max->measure_std cal_curve Construct Calibration Curve measure_std->cal_curve calc_conc Calculate Unknown Concentration measure_unknown->calc_conc regression Perform Linear Regression cal_curve->regression regression->calc_conc end_node End calc_conc->end_node start Start start->stock_sol start->unknown_prep start->det_lambda_max

Caption: Experimental workflow for the quantification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for the HPLC Separation and Analysis of C.I. Basic Red 24

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Basic Red 24 is a cationic azo dye used in the textile industry for dyeing acrylic fibers.[1][2] Its chemical formula is C₂₁H₂₈N₆O₆S with a molecular weight of 492.55 g/mol .[1][2] The purity and concentration of this dye are critical for achieving consistent and vibrant colors in textile manufacturing. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of this compound and its potential impurities.

This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV-Vis detection. The described methodology is suitable for quality control, stability testing, and research applications in academic and industrial laboratories.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 37216-10-7[1]
C.I. Number 11088[1][2]
Molecular Formula C₂₁H₂₈N₆O₆S[1][2]
Molecular Weight 492.55 g/mol [1][2]
Appearance Dark Blue to Light Red Powder[1][2]
Solubility Soluble in water[2]

Principle of the HPLC Method

The separation of this compound is achieved by reversed-phase chromatography. In this mode of HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By employing a gradient elution, where the organic content of the mobile phase is increased over time, compounds with varying polarities can be effectively separated. The cationic nature of this compound necessitates the use of an acidic mobile phase modifier to ensure good peak shape and prevent tailing. Detection is performed at the maximum absorbance wavelength of the dye for optimal sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm): For sample and mobile phase filtration.

Reagents and Chemicals
  • This compound reference standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic acid (HCOOH): Analytical or HPLC grade.

  • Methanol (MeOH): HPLC grade (for sample preparation).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 530 nm
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC grade water. Mix well and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 999 mL of HPLC grade acetonitrile. Mix well and degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a sample of this compound and prepare a solution with a nominal concentration of 100 µg/mL in a 50:50 (v/v) mixture of methanol and water. Further dilute with the initial mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5). The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. The quantification of the dye can be performed using an external standard calibration curve. The purity of the sample can be assessed by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.

Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solutions system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution injection Inject Standards & Samples prep_sample->injection hplc_system->system_suitability system_suitability->injection If Pass data_acquisition Data Acquisition (CDS) injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Purity Calculation peak_integration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Separation_Principle cluster_column HPLC Column cluster_mobile_phase Mobile Phase stationary_phase Nonpolar Stationary Phase (C18) analyte This compound (Analyte) stationary_phase->analyte Retains mobile_phase Polar Mobile Phase (Water/Acetonitrile) mobile_phase->analyte Carries analyte->stationary_phase Interacts with

Caption: Principle of reversed-phase HPLC separation for this compound.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and robust approach for the separation and analysis of this compound. The protocol is suitable for routine quality control of the dye in industrial settings and for research purposes. The clear and detailed steps, along with the provided diagrams, facilitate the implementation of this analytical procedure.

References

Application Note: Functional Group Analysis of C.I. Basic Red 24 using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the functional group analysis of the monoazo dye, C.I. Basic Red 24 (C.I. 11088), using Fourier Transform Infrared (FTIR) spectroscopy. The chemical structure of this compound, synthesized from the diazotization of 2-Cyano-4-nitroaniline and coupling with (N-ethylanilinoethyl)trimethylammonium methyl sulfate, contains key functional groups including a nitrile, a nitro group, an azo linkage, aromatic rings, and a quaternary ammonium salt. This document outlines the sample preparation, instrumental parameters, and spectral interpretation necessary for the identification of these characteristic functional groups. A comprehensive table of expected vibrational frequencies and their assignments is provided to aid researchers, scientists, and drug development professionals in the qualitative analysis of this compound.

Introduction

This compound is a cationic monoazo dye used in various industrial applications. Its chemical structure, rich in diverse functional groups, makes FTIR spectroscopy an ideal technique for its characterization. FTIR spectroscopy is a non-destructive analytical method that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes. This application note details the necessary procedures to obtain and interpret the FTIR spectrum of this compound for the purpose of functional group identification.

Chemical Structure

The chemical structure of this compound is presented below:

Molecular Formula: C₂₁H₂₈N₆O₆S

Experimental Protocol

This section provides a detailed methodology for the FTIR analysis of this compound.

1. Materials and Equipment:

  • This compound (powder form)

  • Potassium bromide (KBr), spectroscopic grade, dried

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FTIR spectrometer (e.g., equipped with a DTGS detector)

  • Sample holder for pellets

2. Sample Preparation (KBr Pellet Method):

The KBr pellet technique is a common and effective method for preparing solid samples for transmission FTIR analysis.

  • Grinding: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry KBr.

  • Mixing: Combine the sample and KBr in an agate mortar.

  • Homogenization: Gently grind the mixture with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial to reduce scattering of the infrared beam.

  • Pellet Formation: Transfer the powdered mixture into a pellet die.

  • Pressing: Place the die in a hydraulic press and apply a pressure of 7-10 tons for 2-3 minutes. This will form a transparent or semi-transparent pellet.

  • Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3. Instrumental Parameters:

The following are typical instrumental parameters for acquiring the FTIR spectrum. These may be optimized based on the specific instrument being used.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

4. Data Analysis:

  • Acquire the FTIR spectrum of the this compound KBr pellet.

  • Process the spectrum by performing a baseline correction and smoothing if necessary.

  • Identify the absorption peaks and record their corresponding wavenumbers (cm⁻¹).

  • Assign the observed peaks to the characteristic vibrational modes of the functional groups present in the molecule using the data provided in Table 1.

Data Presentation

The expected FTIR absorption bands for the key functional groups in this compound are summarized in Table 1. These values are based on typical ranges for similar organic compounds.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssigned Functional Group
~3100 - 3000MediumC-H stretchAromatic C-H
~2970 - 2850MediumC-H stretchAliphatic C-H (from ethyl and methyl groups)
~2230 - 2210Strong, SharpC≡N stretchAromatic Nitrile
~1610 - 1580Medium-StrongC=C stretchAromatic Ring
~1550 - 1500StrongN=O asymmetric stretchNitro Group
~1480 - 1440Medium-StrongN=N stretchAzo Group
~1470 - 1450MediumC-H bendAliphatic CH₂ and CH₃
~1350 - 1330StrongN=O symmetric stretchNitro Group
~1320 - 1250MediumC-N stretchAromatic Amine
~1200 - 1000Strong, BroadS=O stretchSulfate (from methyl sulfate counter-ion)
~970 and ~760MediumC-N⁺ stretchQuaternary Ammonium Salt
~850 - 800StrongC-H out-of-plane bendAromatic Ring (substituted)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the FTIR analysis of this compound is depicted in the following diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation start Start: this compound Powder weigh Weigh 1-2 mg of Sample and 150-200 mg of KBr start->weigh grind Grind and Mix in Agate Mortar weigh->grind pelletize Press into KBr Pellet grind->pelletize background Acquire Background Spectrum pelletize->background Place Pellet in Spectrometer sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process identify Identify Peak Wavenumbers process->identify assign Assign Peaks to Functional Groups identify->assign report Generate Report assign->report

Caption: Experimental workflow for FTIR analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the functional group analysis of this compound using FTIR spectroscopy. By following the detailed experimental procedure and utilizing the provided spectral data, researchers can effectively identify the key functional groups within this cationic monoazo dye. The combination of the nitrile, nitro, azo, aromatic, and quaternary ammonium functionalities gives this compound a unique and identifiable infrared spectrum. This method serves as a reliable tool for the qualitative characterization and quality control of this important industrial dye.

Application Notes and Protocols for the Photocatalytic Degradation of C.I. Basic Red 24 using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the photocatalytic degradation kinetics of C.I. Basic Red 24, a cationic azo dye, using titanium dioxide (TiO₂) as a photocatalyst. The information compiled is based on established methodologies for similar dyes and provides a framework for reproducible experimental design and data analysis.

Introduction

The photocatalytic degradation of organic dyes using semiconductor materials like titanium dioxide (TiO₂) is a promising advanced oxidation process for wastewater treatment. This compound is a cationic dye commonly used in the textile industry, and its release into aquatic environments poses significant environmental concerns. This document outlines the principles, experimental setup, and kinetic analysis for the efficient removal of this dye from aqueous solutions.

The degradation process is initiated when TiO₂ absorbs photons from a suitable light source, typically UV light, generating electron-hole pairs.[1] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (•O₂⁻), which are capable of mineralizing the complex dye molecules into simpler, less harmful substances like CO₂, H₂O, and inorganic ions.

The kinetics of this heterogeneous photocatalytic reaction are often described by the Langmuir-Hinshelwood (L-H) model, which relates the degradation rate to the concentration of the substrate and its adsorption onto the catalyst surface.[1][2]

Materials and Equipment

Reagents
  • This compound (Molecular Formula: C₂₀H₂₆ClN₅O, CAS No: 12221-52-2)

  • Titanium Dioxide (TiO₂) - Degussa P25 or equivalent (a mix of anatase and rutile phases is often effective)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

Equipment
  • Photoreactor (batch reactor with a UV lamp, e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bars

  • pH meter

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Glass beakers, volumetric flasks, and pipettes

Experimental Protocols

Preparation of Stock Solutions
  • Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving an accurately weighed amount of the dye in deionized water.

  • Prepare working solutions of desired concentrations by diluting the stock solution.

Photocatalytic Degradation Procedure
  • Transfer a specific volume of the this compound working solution into the photoreactor.

  • Add the desired amount of TiO₂ catalyst (e.g., 0.5 g/L to 1.5 g/L) to the solution to create a suspension.

  • Adjust the initial pH of the suspension to the desired value (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH.

  • Stir the suspension in the dark for a predetermined period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the TiO₂ surface.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Immediately centrifuge the withdrawn aliquots to separate the TiO₂ particles.

  • Analyze the supernatant for the remaining this compound concentration using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

Analytical Method
  • Determine the λmax of this compound by scanning a dilute solution in the visible range (e.g., 400-700 nm).

  • Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

  • Use the calibration curve to determine the concentration of this compound in the experimental samples from their absorbance values.

  • The degradation efficiency can be calculated using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Data Presentation

The following tables summarize typical quantitative data obtained from photocatalytic degradation experiments on cationic dyes, which can be expected to be similar for this compound.

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Dye Concentration (mg/L)Degradation Efficiency (%) after 120 min
10> 95
25~ 90
50~ 80

Conditions: TiO₂ dosage = 1.0 g/L, pH = 7.0

Table 2: Effect of TiO₂ Dosage on Degradation Efficiency

TiO₂ Dosage (g/L)Degradation Efficiency (%) after 120 min
0.5~ 75
1.0> 95
1.5~ 90 (due to light scattering)

Conditions: Initial Dye Concentration = 20 mg/L, pH = 7.0

Table 3: Effect of pH on Degradation Efficiency

Initial pHDegradation Efficiency (%) after 120 min
3~ 85
5~ 90
7> 95
9~ 92
11~ 88

Conditions: Initial Dye Concentration = 20 mg/L, TiO₂ Dosage = 1.0 g/L

Table 4: Langmuir-Hinshelwood Kinetic Parameters for a Representative Cationic Dye (Crystal Violet)

Kinetic ModelRate Constant (k)Adsorption Constant (K)Correlation Coefficient (R²)
Pseudo-first-order0.1237 min⁻¹-> 0.98
Langmuir-Hinshelwood0.25 mg L⁻¹ min⁻¹0.15 L mg⁻¹> 0.99

Note: The pseudo-first-order model is a simplification of the Langmuir-Hinshelwood model often applicable at low initial dye concentrations.[3]

Visualizations

Photocatalysis_Mechanism cluster_TiO2 TiO₂ Particle cluster_Environment Aqueous Environment VB Valence Band (VB) H2O H₂O VB->H2O h⁺ CB Conduction Band (CB) O2 O₂ CB->O2 e⁻ OH_radical •OH H2O->OH_radical Oxidation O2_radical •O₂⁻ O2->O2_radical Reduction Dye This compound Products Degradation Products (CO₂, H₂O, etc.) Dye->Products UV UV Light (hν) UV->CB Photon Absorption O2_radical->Dye Oxidation OH_radical->Dye Oxidation

Caption: Mechanism of photocatalytic degradation of this compound using TiO₂.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling A Prepare this compound Stock Solution B Prepare Working Solutions A->B C Add Dye Solution to Reactor B->C D Add TiO₂ Catalyst C->D E Adjust pH D->E F Equilibrate in Dark (30 min) E->F G Irradiate with UV Light F->G H Withdraw Aliquots at Intervals G->H I Centrifuge Samples H->I J Measure Absorbance (UV-Vis) I->J K Calculate Concentration and Degradation % J->K L Plot Concentration vs. Time K->L M Apply Langmuir-Hinshelwood Model L->M N Determine Rate Constants M->N

Caption: Experimental workflow for the photocatalytic degradation of this compound.

References

Application Note: Experimental Protocols for the Removal of C.I. Basic Red 24 from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the removal of the textile dye C.I. Basic Red 24 from aqueous solutions. The primary methods covered are adsorption and advanced oxidation processes (AOPs), which are widely recognized for their effectiveness in treating dye-laden wastewater.[1][2] Protocols for batch adsorption studies, Fenton's oxidation, and analytical quantification of the dye using UV-Vis spectrophotometry are presented. Additionally, an overview of biological treatment methods is included. All quantitative data from cited literature are summarized in structured tables for comparative analysis, and experimental workflows are visualized using diagrams.

Adsorption Method

Adsorption is a widely used physical process for dye removal due to its efficiency, cost-effectiveness, and operational simplicity.[2] Various materials, such as activated carbons, biochars, and clays, can be used as adsorbents to bind dye molecules from wastewater.[2][3][4]

Experimental Protocol: Batch Adsorption Study

This protocol outlines a batch experiment to evaluate the efficiency of a selected adsorbent for this compound removal. The experiment investigates the effects of key parameters such as pH, adsorbent dosage, contact time, and initial dye concentration.[5][6]

Materials:

  • This compound dye stock solution (e.g., 1000 mg/L)

  • Selected adsorbent (e.g., activated carbon, biochar, bentonite clay)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment[7]

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

  • pH meter

  • Spectrophotometer

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure:

  • Preparation of Dye Solutions: Prepare a series of dye solutions of known concentrations (e.g., 50, 100, 150, 200, 250 mg/L) by diluting the stock solution with deionized water.[3][8]

  • pH Optimization:

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of dye solution (e.g., 100 mL of 100 mg/L).

    • Adjust the initial pH of each solution to a different value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[6]

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time sufficient to reach equilibrium (e.g., 2-3 hours).[6]

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Analyze the final dye concentration in the supernatant using a UV-Vis spectrophotometer.

    • Determine the optimal pH that results in the highest dye removal.

  • Adsorbent Dosage Optimization:

    • Using the optimal pH, add varying amounts of the adsorbent (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 g) into flasks containing a fixed volume and concentration of dye solution.[5]

    • Agitate the flasks under the same conditions as the pH optimization study.

    • Analyze the final dye concentration to determine the minimum adsorbent dosage required for maximum removal.

  • Contact Time and Kinetics Study:

    • Using the optimal pH and adsorbent dosage, prepare a set of flasks with a fixed dye concentration.

    • Agitate the flasks and withdraw samples at different time intervals (e.g., 10, 20, 30, 60, 90, 120, 180 min).[6]

    • Analyze the dye concentration at each time point to determine the equilibrium time and to study the adsorption kinetics.

  • Isotherm Study:

    • At the determined optimal pH, dosage, and contact time, add a fixed amount of adsorbent to flasks containing different initial dye concentrations (e.g., 50-500 mg/L).[5]

    • Agitate the flasks until equilibrium is reached.

    • Measure the final dye concentration (Ce) to construct adsorption isotherms (e.g., Langmuir, Freundlich).

Calculations: The amount of dye adsorbed at equilibrium, qe (mg/g), and the removal percentage (%) can be calculated as follows[8]:

  • qe = (C0 - Ce) * V / W

  • Removal % = ((C0 - Ce) / C0) * 100

Where:

  • C0 and Ce are the initial and equilibrium dye concentrations (mg/L), respectively.[8]

  • V is the volume of the solution (L).[8]

  • W is the mass of the adsorbent (g).[8]

Data Presentation: Adsorption of Basic/Reactive Dyes
AdsorbentDyeOptimal pHContact Time (min)Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Sugarcane Bagasse Biochar (SBB-ZnO3)Reactive Red 24360105.24-[3]
Cassava Root Husk Biochar (CRHB-ZnO3)Reactive Red 2436081.04-[3]
Brewer's Spent Grain (BSG)Reactive Red 24---High affinity observed[5]
Spent Yerba Mate (YM)Basic Red 466180-21060.54-[6]
BentoniteBasic Dyes4-12---[2]
Activated Carbon (PAC2)Basic Red--> 380-[4]

Visualization: Adsorption Workflow

G cluster_prep Preparation cluster_exp Batch Experiments (Orbital Shaker) cluster_analysis Analysis prep_dye Prepare Dye Solutions (Varying Concentrations) opt_ph 1. pH Optimization prep_dye->opt_ph prep_adsorbent Weigh Adsorbent prep_adsorbent->opt_ph opt_dose 2. Dosage Optimization opt_ph->opt_dose separation Separate Adsorbent (Centrifuge/Filter) opt_ph->separation opt_time 3. Contact Time Study opt_dose->opt_time opt_dose->separation opt_iso 4. Isotherm Study opt_time->opt_iso opt_time->separation opt_iso->separation analysis Measure Final Concentration (UV-Vis Spectrophotometer) separation->analysis calc Calculate qe and % Removal analysis->calc G cluster_setup Reaction Setup cluster_reaction Fenton Reaction cluster_analysis Sample Analysis prep_dye Prepare Dye Solution adjust_ph Adjust pH to ~3 (with H₂SO₄) prep_dye->adjust_ph add_fe Add FeSO₄ Catalyst adjust_ph->add_fe add_h2o2 Add H₂O₂ to Initiate add_fe->add_h2o2 sampling Withdraw Samples at Intervals add_h2o2->sampling quench Quench Reaction (add Na₂SO₃, raise pH) sampling->quench separate Remove Fe(OH)₃ Precipitate quench->separate measure Measure Final Concentration (UV-Vis) separate->measure G azo_dye Azo Dye (e.g., Basic Red 24) anaerobic Anaerobic Stage (Azo Reductase) azo_dye->anaerobic Reductive Cleavage of -N=N- bond amines Toxic Aromatic Amines anaerobic->amines aerobic Aerobic Stage (Oxidative Enzymes) products CO₂, H₂O, Biomass aerobic->products amines->aerobic Ring Cleavage

References

Application of C.I. Basic Red 24 in textile dyeing processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: C.I. Basic Red 24 in Textile Dyeing

Introduction

This compound, also identified by the Colour Index Number 11088, is a cationic dye belonging to the single azo class.[1] It is characterized by its bright, dark blue-light red hue and is primarily utilized in the dyeing and printing of acrylic (polyacrylonitrile) and diacetate fibers.[1][2] As a basic dye, its molecule carries a positive charge in solution, which is fundamental to its application mechanism on anionic fibers.[3][4] These dyes are known for their high tinctorial strength and brilliant shades.[3][5] The application of Basic Red 24 requires careful control of the dyeing process to ensure level dyeing and optimal fastness properties.[3]

Mechanism of Dyeing

The dyeing of acrylic fibers with this compound is governed by an ionic bonding mechanism. Acrylic fibers contain anionic groups, often sulfonic or carboxylic acid groups, which are incorporated into the polymer structure.[4][6] In an aqueous solution, particularly under acidic conditions, the Basic Red 24 dye molecule dissociates to yield a colored cation.[3][5] A strong electrostatic attraction forms between the positively charged dye cations and the negatively charged anionic sites within the fiber.[4] This interaction results in the formation of a stable ionic bond, or salt linkage, effectively fixing the dye to the fiber.[3][7]

Due to the high affinity between the cationic dye and the anionic fiber, the rate of dyeing can be very rapid, especially above the fiber's glass transition temperature, which increases the risk of uneven or "unlevel" dyeing.[3][8] To manage this, the dyeing process is carefully controlled using temperature regulation and the addition of chemical auxiliaries like retarding agents.[3]

Key Process Parameters

Successful application of this compound hinges on the precise control of several key parameters:

  • pH: An acidic dyebath is essential for dyeing acrylic fibers with basic dyes. Acetic acid is commonly used to maintain a pH typically in the range of 3.5 to 5.5.[9][10] This acidic environment ensures the dye molecule carries a positive charge and promotes its attraction to the anionic sites on the fiber.

  • Temperature: Temperature control is critical for achieving level dyeing. The dyeing process is often started at a lower temperature and gradually raised to a final temperature, which can be between 80°C and 100°C, and can go up to 120°C for high-temperature dyeing.[1][6][9][11] Careful temperature ramping, especially around the glass transition temperature of the acrylic fiber, helps to control the rate of dye uptake.[8]

  • Liquor Ratio: The liquor-to-material ratio (the ratio of the volume of dye liquor to the weight of the goods) typically ranges from 20:1 to 50:1 in exhaust dyeing processes.[6][9]

  • Auxiliary Chemicals: A range of chemical auxiliaries are indispensable for achieving high-quality results. These include leveling agents, retarding agents, wetting agents, and sequestering agents, which help to ensure uniform dye distribution, control the rate of dyeing, improve fabric penetration, and prevent interference from metal ions in the water.[12][13][14][15]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
C.I. NameBasic Red 24[1][2]
C.I. Number11088[1]
CAS Number37216-10-7[1][2]
Molecular FormulaC₂₁H₂₈N₆O₆S[1]
Molecular Weight492.55 g/mol [1][2]
Chemical ClassSingle Azo[1]
Physical AppearanceDark Blue Light Red Powder[2]
SolubilitySoluble in water[1]
Table 2: Typical Dyeing Parameters for Basic Dyes on Acrylic Fiber
ParameterTypical Range/ValuePurposeReference
pH3.5 - 5.5Optimize dye cation attraction to anionic fiber[10]
Temperature80°C - 120°CControl dye uptake and diffusion[1][9][11]
Acetic Acid2% - 3% (28% conc.)Maintain acidic pH[9]
Retarding AgentAs requiredSlow down dye uptake for levelness[3][9]
Leveling Agent0.5% - 1.5%Promote even dye distribution[9][13]
Liquor Ratio20:1 to 50:1Ratio of dye solution to fabric weight[6][9]
Dyeing Time30 - 75 minutes at final temp.Ensure complete dye exhaustion and fixation[9][16]
Table 3: Color Fastness Properties of this compound (ISO Standards)
Fastness TestRating (Scale 1-5, 5=Excellent)Reference
Light Fastness6 (Scale 1-8)[1]
Perspiration5[1]
Ironing5[1]
Soaping (Fading)5[1]
Soaping (Stain)5[1]

Experimental Protocols

Protocol 1: Exhaust Dyeing of Acrylic Fabric with this compound

This protocol describes a standard laboratory procedure for dyeing a 10g sample of acrylic fabric.

1. Materials and Reagents:

  • This compound Dye Powder

  • Acrylic Fabric (pre-scoured and rinsed)

  • Glacial Acetic Acid

  • Sodium Acetate (for buffering, optional)

  • Retarding Agent (cationic or non-ionic)

  • Leveling Agent

  • Distilled Water

2. Dyebath Preparation (for 1% shade, 40:1 Liquor Ratio):

  • Calculate the required amount of dye: 10 g fabric * 1% = 0.1 g of this compound.

  • Prepare a stock solution of the dye (e.g., 1 g/L) by pasting the dye powder with a small amount of cold water, then adding hot water to dissolve completely.

  • Calculate the total volume of the dyebath: 10 g fabric * 40 = 400 mL total volume.

  • In a dyeing vessel, add approximately 300 mL of distilled water.

  • Add the required amounts of auxiliaries. For example:

    • 1% Leveling Agent (1% of 10 g = 0.1 g)

    • 1% Retarding Agent (1% of 10 g = 0.1 g)

  • Add acetic acid to adjust the pH to 4.5.

  • Add the calculated volume of the dye stock solution (100 mL for a 1 g/L stock).

  • Add the remaining water to bring the total volume to 400 mL.

3. Dyeing Procedure:

  • Introduce the pre-wetted acrylic fabric into the dyebath at an initial temperature of 40-50°C.[10][17]

  • Run the material for 10 minutes at this temperature to ensure even wetting and chemical absorption.

  • Raise the temperature of the dyebath to the final dyeing temperature (e.g., 95-100°C) at a controlled rate of 1-2°C per minute.[16][17]

  • Hold the temperature at 95-100°C and continue dyeing for 45-60 minutes to allow for dye exhaustion and diffusion into the fiber.[17]

  • After the dyeing cycle is complete, cool the dyebath slowly to 60-70°C before draining.

4. After-treatment (Rinsing and Soaping):

  • Rinse the dyed fabric thoroughly with warm water, followed by cold water, to remove any loosely adhered surface dye.[9][17]

  • For improved fastness, a soaping treatment can be performed. Wash the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 50-60°C for 15 minutes.[18]

  • Rinse the fabric again with warm and then cold water until the water runs clear.

  • Squeeze or hydro-extract the excess water and air-dry the fabric away from direct sunlight.

Visualizations

Dyeing_Workflow General Workflow for Exhaust Dyeing of Acrylic with Basic Red 24 cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment Fabric_Prep Fabric Scouring & Rinsing Bath_Prep Dye Bath Formulation (Water, Acid, Auxiliaries) Fabric_Prep->Bath_Prep Dye_Prep Dye Stock Solution Prep Dye_Prep->Bath_Prep Dyeing Dyeing Cycle (Temp Ramp & Hold) Bath_Prep->Dyeing Rinsing Rinsing (Warm & Cold) Dyeing->Rinsing Soaping Soaping (Optional) Rinsing->Soaping Drying Drying Soaping->Drying Final_Product Dyed Acrylic Fabric Drying->Final_Product

Figure 1. A flowchart illustrating the major steps in the exhaust dyeing process for acrylic fibers.

Dye_Mechanism Dye-Fiber Interaction Mechanism Acrylic_Fiber Acrylic Fiber Polymer Anionic Sites (-SO₃⁻, -COO⁻) Basic_Dye This compound Colored Cation (Dye⁺) Dyebath Aqueous Dyebath (Acidic, ~pH 4.5) Ionic_Bond Ionic Bond (Salt Linkage) Basic_Dye->Ionic_Bond Dyebath->Acrylic_Fiber Dye Migration Ionic_Bond->Acrylic_Fiber

Figure 2. The ionic bonding mechanism between a cationic dye and an anionic acrylic fiber.

Auxiliaries_Role Role of Key Auxiliaries in the Dyeing Process Dyeing_Process Level & Uniform Dyeing Acetic_Acid Acetic Acid Acetic_Acid->Dyeing_Process Maintains pH 4-5 for Optimal Dye Uptake Retarder Retarding Agent Retarder->Dyeing_Process Controls Rate of Dye Exhaustion Leveling_Agent Leveling Agent Leveling_Agent->Dyeing_Process Ensures Even Dye Distribution Sequestering_Agent Sequestering Agent Sequestering_Agent->Dyeing_Process Inactivates Hardness Ions (Ca²⁺, Mg²⁺)

Figure 3. The function of essential chemical auxiliaries in the basic dyeing process.

References

Application Notes and Protocols for C.I. Basic Red 24 as an Investigational Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

C.I. Basic Red 24 (C.I. 11088) is a synthetic azo dye with primary applications in the textile industry.[1] Its use as a biological stain in microscopy is not well-documented in scientific literature. The following application notes and protocols are provided for investigational purposes only and are based on the general principles of basic dyes and vital staining techniques. These protocols are adapted from established methods for similar dyes and will require significant optimization and validation by the end-user.

Introduction to this compound

This compound is a cationic, single azo dye.[1] As a basic dye, it carries a positive charge and is expected to bind to negatively charged (basophilic) components within cells, such as nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm.[2] This characteristic suggests its potential as a nuclear or general cytoplasmic stain in biological microscopy.

Chemical Properties:

PropertyValue
C.I. NameBasic Red 24
C.I. Number11088
Molecular FormulaC₂₁H₂₈N₆O₆S
Molecular Weight492.55 g/mol
ClassSingle Azo
SolubilitySoluble in water

Principle of Staining

Basic dyes, like this compound, are cationic and therefore bind to anionic macromolecules in cells. The primary targets for basic dyes are nucleic acids, due to the high density of negatively charged phosphate groups, and acidic mucopolysaccharides. This interaction is primarily electrostatic. The intensity of staining can be influenced by factors such as the pH of the staining solution, dye concentration, and the fixation method used.

Potential Applications in Microscopy

Based on its properties as a basic dye, this compound could potentially be investigated for the following applications:

  • Counterstaining: It could serve as a counterstain in various histological and cytological preparations, providing a contrasting color to other stains.

  • Vital Staining: If found to be non-toxic to living cells at low concentrations, it could be explored as a vital stain to visualize the nucleus or other acidic compartments in live-cell imaging.

  • Cell Viability Assays: Similar to other vital dyes, its uptake or exclusion by cells could potentially be used as an indicator of cell membrane integrity and viability.

Investigational Protocols

The following are suggested starting-point protocols for investigating the use of this compound. Researchers should perform optimization experiments, including titrating the dye concentration and staining time.

General Staining of Fixed Cells (Paraffin-Embedded Sections)

This protocol is adapted from a general procedure for basic dyes.

Reagents:

  • This compound stock solution (e.g., 1% w/v in distilled water)

  • Working solution (diluted from stock, e.g., 0.1% - 0.5% in a suitable buffer, pH may need optimization)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (2 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%), 2 minutes each.

    • Rinse with distilled water.

  • Staining:

    • Immerse slides in the this compound working solution for 1-5 minutes (staining time requires optimization).

  • Washing:

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration and Clearing:

    • Dehydrate through a graded series of ethanol (70%, 95%, 100%), 2 minutes each.

    • Clear in xylene (2 changes, 2-5 minutes each).

  • Mounting:

    • Apply a coverslip with a compatible mounting medium.

Expected Results (Hypothetical):

Cellular ComponentExpected Color
Nuclei (Heterochromatin)Dark Red/Magenta
NucleoliIntense Red/Magenta
Cytoplasm (ribosome-rich areas)Lighter Red/Pink
Vital Staining of Live Cultured Cells

This protocol is adapted from general methods for vital staining. The toxicity of this compound to live cells is unknown and must be determined experimentally.

Reagents:

  • This compound stock solution (e.g., 0.1% w/v in sterile distilled water or DMSO, filter-sterilized)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells on glass-bottom dishes or coverslips to the desired confluency.

  • Staining:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration needs to be determined and could range from 0.1 µg/mL to 10 µg/mL.

    • Remove the existing medium from the cells and replace it with the staining medium.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time will require optimization.

  • Washing:

    • Remove the staining medium and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium.

  • Imaging:

    • Image the cells immediately using bright-field or, if fluorescent, fluorescence microscopy.

Quantitative Data to Collect During Optimization:

ParameterRange to TestMetric for Evaluation
Dye Concentration 0.1 µg/mL - 10 µg/mLSignal-to-noise ratio, cell viability (e.g., trypan blue exclusion)
Incubation Time 5 min - 60 minStaining intensity, localization of the stain
pH of Staining Buffer 6.0 - 8.0Staining pattern and intensity

Visualizations

Experimental Workflow for Vital Staining

G Workflow for Investigational Vital Staining prep Cell Preparation (Culture on coverslips) stain Staining (Incubate with Basic Red 24) prep->stain wash Washing (Remove excess dye) stain->wash image Microscopy (Live-cell imaging) wash->image

Caption: A generalized workflow for vital staining of cultured cells.

Hypothetical Mechanism of Basic Dye Staining

G Hypothetical Mechanism of this compound Staining dye This compound (Cationic, + charge) binding Electrostatic Binding dye->binding cell_comp Cellular Components (Anionic, - charge) e.g., DNA, RNA cell_comp->binding staining Stained Cellular Structure (Visible under microscope) binding->staining

Caption: The electrostatic attraction between a cationic basic dye and anionic cellular components.

Safety and Handling

As an azo dye, this compound should be handled with caution, as some azo dyes and their metabolites can be hazardous.[3][4][5]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the dye in powder or solution form.[6][7][8]

  • Inhalation: Avoid inhaling the powder. Handle the powder in a well-ventilated area or a fume hood.[9][10]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest.

  • Disposal: Dispose of the dye and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before use.

References

C.I. Basic Red 24: Application Notes and Protocols for Environmental Contaminant Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Basic Red 24, also known as Basic Red 46, is a cationic azo dye extensively used in the textile industry for dyeing acrylic fibers. Due to its high solubility in water and the inefficiency of conventional wastewater treatment methods to remove it completely, this compound is a common and persistent pollutant in aquatic environments. Its vibrant color reduces light penetration in water bodies, affecting aquatic photosynthesis, and it is considered to be toxic, posing a potential threat to aquatic organisms and human health. Consequently, this compound is frequently employed as a model pollutant in environmental research to investigate the efficacy of various remediation techniques, including adsorption and advanced oxidation processes, and to study its ecotoxicological effects.

These application notes provide a comprehensive overview of the use of this compound in environmental studies, summarizing key quantitative data and detailing experimental protocols for its analysis.

Data Presentation

Adsorption of this compound

The removal of this compound from aqueous solutions via adsorption has been widely studied using various adsorbent materials. The efficiency of the adsorption process is influenced by several factors, including pH, temperature, initial dye concentration, and the nature of the adsorbent.

AdsorbentAdsorption Capacity (mg/g)Optimal pHTemperature (°C)Reference
Carbon-Silica Composite41.90 - 176.104-1020 - 60[1]
Anaerobic SludgeNot specifiedNot specifiedNot specified[2]

Table 1: Adsorption capacities of various materials for this compound.

Degradation of this compound

Advanced oxidation processes (AOPs) are effective in degrading this compound by breaking down its complex aromatic structure into simpler, less harmful compounds.

Degradation MethodEfficiencyTimeInitial Concentration (mg/L)Reference
Corona Discharge85%30 min50[3]

Table 2: Degradation efficiency of this compound using an advanced oxidation process.

Ecotoxicity of this compound

The toxicity of this compound has been evaluated on various aquatic organisms, providing insights into its potential environmental impact.

Test OrganismEndpointDurationValue (mg/L)Reference
Zebra Fish (Danio rerio)LC096 hours24[4]
Water Flea (Daphnia magna)EC50 (Immobilization)24 hours1 - 10[4]
Activated Sludge MicroorganismsEC50Not specified10 - 100[4]

Table 3: Ecotoxicity data for this compound on aquatic organisms.

Experimental Protocols

Protocol 1: Batch Adsorption of this compound

This protocol describes a standard batch adsorption experiment to evaluate the removal of this compound from an aqueous solution using a solid adsorbent.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Adsorbent material

  • pH meter

  • Shaker (orbital or thermostatic)

  • Centrifuge or filtration apparatus

  • UV-Vis Spectrophotometer

  • Conical flasks or beakers

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (0.1 M)

Procedure:

  • Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • Take a fixed volume of each dye solution (e.g., 50 mL) in a series of conical flasks.

    • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a specified time to reach equilibrium (e.g., 24 hours).

  • Sample Analysis:

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax ≈ 530 nm).[3]

  • Data Analysis:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) using the following equation: qe = (C0 - Ce) * V / m where C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • The percentage of dye removal can be calculated as: Removal (%) = ((C0 - Ce) / C0) * 100

Protocol 2: Photocatalytic Degradation of this compound

This protocol outlines a method for studying the degradation of this compound using a photocatalyst, such as titanium dioxide (TiO2), under UV irradiation.

Materials:

  • This compound solution of known concentration

  • Photocatalyst (e.g., TiO2 nanoparticles)

  • Photoreactor equipped with a UV lamp

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Syringes and filters for sample collection

Procedure:

  • Reaction Setup:

    • Prepare a suspension of the photocatalyst in the this compound solution in the photoreactor. A typical catalyst loading is 1 g/L.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic degradation.

    • Maintain constant stirring throughout the experiment.

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

  • Sample Analysis:

    • Immediately filter the collected sample to remove the photocatalyst particles.

    • Measure the concentration of this compound in the filtrate using a UV-Vis spectrophotometer at its λmax.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.

    • Calculate the degradation efficiency at each time point.

Protocol 3: Cytotoxicity Assay using Cell Viability

This protocol provides a general method to assess the cytotoxicity of this compound on a selected cell line using a colorimetric cell viability assay (e.g., MTT or XTT).

Materials:

  • Selected cell line (e.g., human liver cells HepG2, or fish cell line)

  • Cell culture medium and supplements

  • This compound solutions of varying concentrations

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT)

  • Microplate reader

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in the incubator.

  • Treatment:

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the dye. Include a control group with medium only.

    • Incubate the plate for a specific exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, add the cell viability reagent (e.g., MTT solution) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the dye concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Adsorption Studies

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Dye Solutions (Varying Concentrations) C Mix Dye and Adsorbent A->C B Weigh Adsorbent B->C D Adjust pH C->D E Agitate for Equilibrium D->E F Separate Adsorbent E->F G Measure Final Dye Concentration (UV-Vis) F->G H Calculate Adsorption Capacity (qe) G->H I Determine Removal Efficiency (%) G->I

Caption: Workflow for a typical batch adsorption experiment.

Logical Relationship in Photocatalytic Degradation

Photocatalysis_Logic cluster_process Photocatalysis UV UV Light Catalyst Photocatalyst (e.g., TiO2) UV->Catalyst excites ROS Reactive Oxygen Species (•OH, O2•-) Catalyst->ROS generates Dye This compound Degradation Degradation Products (Simpler Molecules) Dye->Degradation is converted to ROS->Degradation oxidizes Azo_Dye_Toxicity_Pathway cluster_cell Cellular Response to Azo Dye AzoDye This compound ROS Increased ROS (Oxidative Stress) AzoDye->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage Protein_Ox Protein Oxidation ROS->Protein_Ox Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Apoptosis Apoptosis Mito->Apoptosis DNA_Damage->Apoptosis Protein_Ox->Apoptosis Lipid_Perox->Apoptosis

References

Application Note: Quantitative Analysis of C.I. Basic Red 24 in Aqueous Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantitative analysis of C.I. Basic Red 24 (C.I. 11088) in aqueous samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for researchers, scientists, and professionals in environmental monitoring and quality control who require a reliable and robust analytical procedure for the detection of this synthetic dye.

Introduction

This compound, also known as Astrazon Red 5BL, is a single azo dye used in the textile industry for dyeing acrylic fibers.[1][2] Due to the widespread use of synthetic dyes, there is a growing concern about their potential release into the environment and subsequent impact on ecosystems and human health. Therefore, the development of sensitive and specific analytical methods for the detection and quantification of these compounds in various matrices is of significant importance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of trace levels of dyes in complex samples.[3] This application note presents a detailed protocol for the analysis of this compound in aqueous samples.

Principle

The method involves the extraction of this compound from the aqueous sample, followed by separation using reverse-phase liquid chromatography. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion for this compound, its fragmentation in the collision cell, and the monitoring of specific product ions. The use of precursor-to-product ion transitions provides a high degree of selectivity and minimizes matrix interference.[4]

Experimental Workflow

Workflow Figure 1. Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Aqueous Sample Collection Filter Filtration (0.22 µm) Sample->Filter Dilute Dilution with Mobile Phase A Filter->Dilute Inject Injection into LC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: Figure 1. Workflow for this compound detection.

Materials and Methods

Reagents and Chemicals
  • This compound (CAS No. 37216-10-7) standard[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).[5]

Sample Preparation
  • Collect the aqueous sample in a clean container.

  • For samples with particulate matter, centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • If high concentrations of the dye are expected, dilute the sample with the initial mobile phase to fall within the calibration curve range.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 20 L/h
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition Optimization

Since specific MRM transitions for this compound are not widely published, they must be determined empirically.

  • Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • Obtain a full scan mass spectrum in positive ion mode to identify the precursor ion, which is expected to be the [M+H]+ ion. The molecular formula for this compound is C₂₁H₂₈N₆O₆S, with a molecular weight of 492.55 g/mol .[1][2] The protonated molecule [M+H]⁺ would have an m/z of approximately 493.5.

  • Perform a product ion scan of the identified precursor ion by introducing a collision gas (e.g., argon) and varying the collision energy to generate characteristic product ions.

  • Select at least two of the most intense and stable product ions for the MRM method. One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).[4]

Table 4: Hypothetical MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)~493.5To be determined0.050To be determinedTo be determined
This compound (Qualifier)~493.5To be determined0.050To be determinedTo be determined

Data Analysis and Results

  • Calibration Curve: A linear calibration curve should be generated by plotting the peak area of the quantifier MRM transition against the concentration of the working standard solutions. A correlation coefficient (r²) of >0.99 is desirable.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

  • Confirmation: The presence of this compound is confirmed by the detection of the qualifier ion at the same retention time as the quantifier ion, with a consistent ion ratio between the two.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) of the lowest detectable standard.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the selective quantification of this compound in aqueous samples. The protocol is detailed to guide researchers through sample preparation, instrument setup, and data analysis. This method can be a valuable tool for environmental monitoring and ensuring compliance with regulations regarding synthetic dyes.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Basic Red 24 Adsorption Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of C.I. Basic Red 24.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound adsorption experiments.

1. Why is my this compound removal efficiency lower than expected?

Several factors can influence the adsorption efficiency. Consider the following:

  • pH of the solution: The surface charge of the adsorbent and the dye molecule's ionization state are highly pH-dependent. For cationic dyes like this compound, adsorption is generally more favorable at higher pH values (above the adsorbent's point of zero charge), where the adsorbent surface is negatively charged, promoting electrostatic attraction.[1][2][3]

  • Adsorbent Dosage: An insufficient amount of adsorbent will result in a limited number of available active sites for dye uptake. Conversely, an excessively high dose may lead to the aggregation of adsorbent particles, reducing the effective surface area.[4][5]

  • Initial Dye Concentration: At a fixed adsorbent dose, a high initial dye concentration can saturate the available active sites, leading to a decrease in the percentage of dye removal.[6][7][8][9]

  • Contact Time: Adsorption is a time-dependent process. Ensure that the experiment has run long enough to reach equilibrium, which is the point where the rate of adsorption equals the rate of desorption.[10][11]

  • Temperature: The effect of temperature depends on whether the adsorption process is exothermic or endothermic. For exothermic processes, an increase in temperature will decrease adsorption efficiency, while for endothermic processes, the opposite is true.[12][13]

  • Ionic Strength: The presence of other ions in the solution can compete with the dye molecules for adsorption sites, potentially reducing removal efficiency.[14]

Troubleshooting Steps:

  • Optimize pH: Determine the point of zero charge (pzc) of your adsorbent (see Experimental Protocols). Conduct experiments at various pH levels to find the optimal value for this compound adsorption.

  • Vary Adsorbent Dose: Perform experiments with different adsorbent dosages to identify the optimal concentration for maximum dye removal.

  • Investigate Initial Concentration Effects: Run your experiment with a range of initial this compound concentrations to understand its impact on removal efficiency.

  • Conduct Kinetic Studies: Measure dye concentration at different time intervals to determine the equilibrium time.

  • Evaluate Temperature Effects: Perform the adsorption experiment at different temperatures (e.g., 25°C, 35°C, 45°C) to assess the thermodynamic nature of the process.

2. How does the pH of the solution affect the adsorption of this compound?

The pH of the solution is a critical parameter in the adsorption of ionic dyes like this compound.[6][15][16] Its effect is primarily governed by the surface charge of the adsorbent and the speciation of the dye.

  • Adsorbent Surface Charge: The surface of most adsorbents contains functional groups that can be protonated or deprotonated depending on the pH. The point of zero charge (pzc) is the pH at which the net surface charge of the adsorbent is zero.[1][17][18]

    • At a pH below the pzc, the adsorbent surface is predominantly positively charged.

    • At a pH above the pzc, the adsorbent surface is predominantly negatively charged.[2]

  • This compound: As a basic (cationic) dye, it carries a positive charge in solution.

Therefore, for effective adsorption of this compound, a pH above the adsorbent's pzc is generally preferred. This creates an electrostatic attraction between the positively charged dye molecules and the negatively charged adsorbent surface.

Data Presentation

Table 1: General Influence of Key Parameters on this compound Adsorption

ParameterGeneral Effect on % RemovalRationale
pH Increases with increasing pH (above pzc)Enhanced electrostatic attraction between cationic dye and negatively charged adsorbent surface.[3]
Adsorbent Dose Increases up to a certain point, then may plateau or decreaseMore available adsorption sites; potential for particle aggregation at high doses.[4]
Initial Dye Concentration Decreases with increasing concentrationSaturation of available active sites on the adsorbent.[6][8]
Temperature Dependent on the nature of the adsorption processExothermic: decreases with increasing temperature. Endothermic: increases with increasing temperature.[12][13]
Contact Time Increases until equilibrium is reachedAdsorption is a time-dependent process.[10][11]

Experimental Protocols

1. Determination of the Point of Zero Charge (pzc) of the Adsorbent

The pzc is the pH at which the adsorbent surface has a net neutral charge. The pH drift method is a common technique for its determination.[17][19]

Methodology:

  • Prepare a series of solutions with a range of initial pH values (e.g., from 2 to 12). The pH can be adjusted using 0.1 M HCl or 0.1 M NaOH.

  • Add a fixed amount of the adsorbent (e.g., 0.1 g) to a fixed volume of each solution (e.g., 50 mL).

  • Agitate the suspensions for a sufficient time (e.g., 24 or 48 hours) to allow the pH to stabilize.

  • Measure the final pH of each solution.

  • Plot the final pH versus the initial pH. The point where the curve intersects the y=x line is the pzc.

2. Batch Adsorption Experiments

Batch experiments are performed to evaluate the effects of various parameters on dye adsorption.[10][11][20][21]

Methodology:

  • Prepare a stock solution of this compound of a known concentration.

  • For each experiment, add a known amount of adsorbent to a fixed volume of the dye solution with a specific initial concentration in a series of flasks.

  • Adjust the pH of the solutions to the desired value.

  • Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined amount of time.

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.[22][23]

  • The amount of dye adsorbed per unit mass of adsorbent (q_e, in mg/g) and the percentage of dye removal (% Removal) can be calculated using the following equations:

    • q_e = (C_0 - C_e) * V / m

    • % Removal = ((C_0 - C_e) / C_0) * 100

    Where:

    • C_0 = initial dye concentration (mg/L)

    • C_e = equilibrium dye concentration (mg/L)

    • V = volume of the solution (L)

    • m = mass of the adsorbent (g)

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_experiment Batch Adsorption Experiment cluster_analysis Analysis Adsorbent Adsorbent Material Mixing Mixing & Agitation Adsorbent->Mixing Dye_Solution This compound Solution Dye_Solution->Mixing Separation Separation (Centrifugation/Filtration) Mixing->Separation Equilibrium Time Spectrophotometry UV-Vis Spectrophotometry Separation->Spectrophotometry Supernatant Data_Analysis Data Analysis (qe, % Removal) Spectrophotometry->Data_Analysis Concentration Data

Caption: A typical workflow for a batch adsorption experiment.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Experimental Outcome pH Solution pH Adsorption_Efficiency Adsorption Efficiency (% Removal) pH->Adsorption_Efficiency Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Efficiency Initial_Conc Initial Dye Concentration Initial_Conc->Adsorption_Efficiency Temperature Temperature Temperature->Adsorption_Efficiency Contact_Time Contact Time Contact_Time->Adsorption_Efficiency

Caption: Key factors influencing adsorption efficiency.

References

Technical Support Center: Optimizing pH for C.I. Basic Red 24 Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the removal of C.I. Basic Red 24 from aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing low removal efficiency for Basic Red 24 at acidic pH values (e.g., pH 2-4)?

Answer: Low removal efficiency for basic (cationic) dyes like this compound in acidic conditions is expected, particularly in adsorption-based methods.

  • Cause: At low pH, the concentration of hydrogen ions (H+) is high. These H+ ions compete with the positively charged cationic dye molecules for the active binding sites on the adsorbent surface. Additionally, the surface of the adsorbent material is likely to be positively charged at a pH below its point of zero charge (pHPZC), leading to electrostatic repulsion of the cationic dye molecules.[1]

  • Solution: Increase the initial pH of the solution. For basic dyes, removal efficiency typically increases as the pH becomes more alkaline.[1][2] As the pH rises above the adsorbent's pHPZC, the surface becomes more negatively charged, enhancing the electrostatic attraction between the adsorbent and the cationic dye molecules.

Question: My pH readings are inconsistent, leading to unreliable removal efficiency data. What could be the cause?

Answer: Inconsistent pH readings are a common source of error in these experiments.

  • Potential Causes:

    • Improper Electrode Calibration: The pH meter must be calibrated regularly using fresh buffer solutions. It is recommended to use a multi-point calibration (e.g., pH 4, 7, and 10) to ensure accuracy across the entire experimental range.[3]

    • Electrode Maintenance: The pH electrode may be dirty, clogged, or dried out. The glass bulb and reference junction should be cleaned regularly. If the electrode has dried out, it may need to be rehydrated by soaking in a suitable storage solution (e.g., pH 4 buffer or 3M KCl) for at least 24 hours.[4]

    • Temperature Fluctuations: pH is temperature-dependent. Ensure your pH meter has a functional automatic temperature compensation (ATC) probe or that you are measuring the temperature of each solution and adjusting the pH reading accordingly.[4]

    • Insufficient Equilibration Time: When adjusting the pH of the dye solution, allow sufficient time for the reading to stabilize before adding the adsorbent.

Question: I see a decrease in removal efficiency at very high pH values (e.g., pH > 10). Why is this happening?

Answer: While basic conditions generally favor the removal of cationic dyes, extremely high pH levels can sometimes lead to a decrease in efficiency.

  • Potential Causes:

    • Changes in Dye Structure: The chemical structure of this compound might be altered at very high pH, potentially affecting its charge or interaction with the adsorbent.

    • Adsorbent Stability: The adsorbent material itself might not be stable at extreme pH values. It could begin to dissolve or its surface chemistry could be negatively altered.

    • Formation of Hydroxide Precipitates: At high pH, metal hydroxides may precipitate from the solution, interfering with the adsorption process by blocking active sites on the adsorbent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of pH optimization for this compound removal.

Question: What is the typical optimal pH range for removing basic dyes like this compound?

Answer: Generally, the optimal pH for the removal of basic (cationic) dyes is in the neutral to alkaline range (pH > 7).[2] The adsorption of basic dyes tends to increase with an increase in pH.[1] For example, a study on Basic Red 46 found the highest sorption efficiency at pH 6.[5] However, the exact optimum can vary depending on the specific adsorbent used and its surface properties, particularly its point of zero charge (pHPZC).

Question: How does pH influence different removal mechanisms like adsorption, advanced oxidation, and biodegradation?

Answer:

  • Adsorption: pH is a critical parameter in adsorption. It alters the surface charge of the adsorbent and can affect the ionization of the dye molecule. For a cationic dye like Basic Red 24, a pH above the adsorbent's pHPZC creates a negatively charged surface, promoting electrostatic attraction and increasing removal.[1]

  • Advanced Oxidation Processes (AOPs): The efficiency of AOPs, such as the Fenton process, is highly pH-dependent. The Fenton reaction, which generates hydroxyl radicals for dye degradation, is most effective in acidic conditions, typically around pH 3.[6][7] At higher pH, the iron catalyst precipitates as ferric hydroxide, reducing the generation of hydroxyl radicals.

  • Biodegradation: Microbial activity is strongly influenced by pH. Most bacteria involved in dye degradation have an optimal pH range, often near neutral (pH 7). Extreme acidic or alkaline conditions can inhibit the enzymatic activity crucial for breaking down the dye molecules.[8] For instance, E. coli showed maximum decolorization activity for Basic Orange 2 at pH 7.[8]

Question: What is the Point of Zero Charge (pHPZC) and why is it important?

Answer: The point of zero charge (pHPZC) is the pH at which the surface of an adsorbent material has a net neutral charge. It is a crucial factor in understanding pH effects.

  • If the solution pH is below the pHPZC, the adsorbent surface is predominantly positively charged.

  • If the solution pH is above the pHPZC, the adsorbent surface is predominantly negatively charged. For removing a cationic dye like Basic Red 24, conducting the experiment at a pH above the adsorbent's pHPZC is desirable to maximize electrostatic attraction.[9]

Quantitative Data Summary

The following table summarizes the effect of pH on the removal of various basic dyes using different adsorbents, providing a comparative reference for this compound.

Dye NameAdsorbentOptimal pHRemoval Efficiency at Optimal pHReference
Basic Red 46 (BR46)Spent Yerba Mate6~60 mg/g (Sorption Capacity)[5]
Basic Violet 10 (BV10)Spent Yerba Mate3~46 mg/g (Sorption Capacity)[5]
Basic Yellow 37 (BY37)Ramie Fibers1291%[2]
Brilliant Green (BG)Macrocyclic Compound996.5%[10]
Malachite Green (MG)Macrocyclic Compound999.2%[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Protocol 1: Determining the Effect of pH on Dye Removal

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

  • Prepare Test Solutions: From the stock solution, prepare a series of flasks containing the desired initial concentration of the dye (e.g., 50 mg/L).

  • Adjust pH: Adjust the initial pH of each flask to a range of values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) using 0.1 M HCl and 0.1 M NaOH solutions.[5][9] Use a calibrated pH meter for accurate measurements.

  • Add Adsorbent: Add a precise, predetermined mass of the adsorbent to each flask (e.g., 1.0 g/L).[5]

  • Agitate: Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 200 rpm) and temperature for a predetermined equilibrium time (e.g., 120 minutes).[5]

  • Separate Adsorbent: After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Measure Final Concentration: Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculate Removal Efficiency: Calculate the percentage of dye removal for each pH value.

Protocol 2: Determining the Point of Zero Charge (pHPZC)

This protocol uses the "drift method" to determine the pHPZC of the adsorbent material.[5][9]

  • Prepare Salt Solution: Prepare a 0.01 M NaCl solution.[5]

  • Adjust pH: Dispense a fixed volume of the NaCl solution (e.g., 50 mL) into a series of flasks. Adjust the initial pH (pHi) of these solutions to cover a range from 2 to 12 using 0.1 M HCl or 0.1 M NaOH.[9] Record these initial pH values.

  • Add Adsorbent: Add a fixed mass of the adsorbent (e.g., 1.0 g) to each flask.[5]

  • Agitate: Seal the flasks and agitate them at a constant speed for a prolonged period (e.g., 24 hours) to allow the surface charge to equilibrate with the solution.

  • Measure Final pH: After agitation, separate the solid and measure the final pH (pHf) of each solution.

  • Determine pHPZC: Plot a graph of ΔpH (pHf - pHi) versus pHi. The point where the curve intersects the x-axis (i.e., where ΔpH = 0) is the pHPZC of the adsorbent.[5]

Visualizations

Diagram 1: Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Dye Stock Solution prep_solutions Prepare Test Solutions (Fixed Concentration) prep_stock->prep_solutions adjust_ph Adjust pH of Solutions (e.g., pH 2 to 11) prep_solutions->adjust_ph add_adsorbent Add Fixed Mass of Adsorbent adjust_ph->add_adsorbent agitate Agitate for Equilibrium Time add_adsorbent->agitate separate Separate Adsorbent (Filter/Centrifuge) agitate->separate measure_conc Measure Final Dye Concentration (UV-Vis) separate->measure_conc calculate Calculate Removal Efficiency (%) measure_conc->calculate plot Plot Efficiency vs. pH & Determine Optimum calculate->plot

Caption: Workflow for determining the optimal pH for dye removal.

Diagram 2: pH Effect on Basic Dye Adsorption

G cluster_low_ph Low pH (pH < pHPZC) cluster_high_ph High pH (pH > pHPZC) adsorbent_low Adsorbent Surface (+) (Protonated) result_low Electrostatic Repulsion => Low Removal adsorbent_low->result_low repels dye_low Basic Dye (+) (Cationic) dye_low->result_low adsorbent_high Adsorbent Surface (-) (De-protonated) result_high Electrostatic Attraction => High Removal adsorbent_high->result_high attracts dye_high Basic Dye (+) (Cationic) dye_high->result_high

Caption: Relationship between pH, surface charge, and basic dye removal.

References

C.I. Basic Red 24 stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Basic Red 24. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a cationic, single azo dye. Key properties are summarized in the table below.

PropertyValue
C.I. Name Basic Red 24
CAS Number 37216-10-7
Molecular Formula C₂₁H₂₈N₆O₆S
Molecular Weight 492.55 g/mol
Appearance Dark blue light red powder
Solubility Soluble in water
Color in Solution Bluish-red

Q2: What are the typical applications of this compound?

This compound is primarily used for dyeing acrylic fibers and can also be used for direct printing on acrylic and diacetate fabrics.[1] It is also suitable for dyeing wool and terylene.

Q3: How does pH affect the stability and color of this compound solutions?

The pH of the solution can significantly impact the color and stability of this compound. For dyeing applications, it is most stable in an acidic medium, specifically in an acetic acid and sodium acetate bath with a pH below 5.5.[2] In concentrated sulfuric acid, the dye appears scarlet, and upon dilution, it turns to a peach color.[1] Extreme pH values (highly acidic or alkaline) can lead to degradation of the dye. The color of azo dyes can change with pH due to protonation or deprotonation of the molecule, which alters its electronic structure and, consequently, its light absorption properties.[3][4]

Q4: What is the thermal stability of this compound?

This compound is reported to be stable at high temperatures up to 120°C during dyeing processes, with no change in its colored light.[1] However, prolonged exposure to very high temperatures can lead to thermal degradation.

Q5: What are the expected degradation pathways for this compound?

As a single azo dye, the primary degradation pathway for this compound is expected to involve the cleavage of the azo bond (-N=N-). This can be initiated by various factors, including light (photodegradation), heat (thermal degradation), or chemical agents (e.g., strong oxidizers or reducers). Cleavage of the azo bond typically results in the formation of smaller aromatic amine compounds, leading to a loss of color. Further degradation of these aromatic amines can then occur.

Q6: What analytical techniques are suitable for studying the degradation of this compound?

Several analytical techniques can be employed to monitor the degradation of this compound and identify its degradation products:

  • UV-Visible Spectrophotometry: To monitor the decolorization of the dye solution by measuring the decrease in absorbance at its maximum wavelength (λmax).

  • High-Performance Liquid Chromatography (HPLC): To separate the parent dye from its degradation products and quantify the extent of degradation. A stability-indicating HPLC method would be crucial for this purpose.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of degradation products.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile degradation products, often after a derivatization step.

Troubleshooting Guides

Issue 1: Inconsistent or Fading Color in Experiments

Potential Cause Troubleshooting Step
Incorrect pH Verify and adjust the pH of your solution. For optimal color stability, maintain a pH below 5.5, preferably using an acetic acid/sodium acetate buffer.[2]
Photodegradation Protect the dye solution from direct and prolonged exposure to light, especially UV light. Store solutions in amber-colored containers or in the dark.
Presence of Oxidizing or Reducing Agents This compound is incompatible with strong oxidizers.[9] Ensure that your experimental setup is free from such agents unless they are a deliberate part of your degradation study.
High Temperature While stable up to 120°C for short periods, prolonged exposure to high temperatures can cause degradation.[1] Maintain a consistent and appropriate temperature for your experiment.
Impure Dye Use a high-purity grade of this compound for your experiments to ensure consistency.

Issue 2: Precipitation of the Dye from Solution

Potential Cause Troubleshooting Step
Low Solubility in the Chosen Solvent Although soluble in water, high concentrations may lead to precipitation. Ensure you are working within the solubility limits. Gentle heating and stirring can aid dissolution.
Interaction with Other Components The dye may precipitate due to interactions with other molecules in your experimental system. Conduct compatibility studies with all components.
Change in pH A significant shift in pH can alter the charge of the dye molecule, potentially reducing its solubility and causing it to precipitate.

Issue 3: Difficulty in Analyzing Degradation Products

Potential Cause Troubleshooting Step
Inadequate Separation in HPLC Optimize the HPLC method (e.g., mobile phase composition, gradient, column type) to achieve good separation between the parent dye and its degradation products. A C18 column is often a good starting point for azo dyes.
Low Concentration of Degradation Products Concentrate the sample before analysis, for example, by solid-phase extraction (SPE), to increase the concentration of degradation products to detectable levels.
Unsuitable Ionization in Mass Spectrometry For LC-MS analysis, experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion modes) to effectively ionize the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.[10][11]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • UV-Vis Spectrophotometer

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat a solution of the dye at 80°C for 24 hours. Prepare solutions of the stressed samples for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the sample by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent dye.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol provides a general method for the analysis of degradation products of this compound using Liquid Chromatography-Mass Spectrometry.

1. Materials:

  • Degraded sample solutions from the forced degradation study.

  • LC-MS system (e.g., with a Q-TOF or triple quadrupole mass analyzer).

  • C18 HPLC column.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid).

2. Procedure:

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 5% B to 95% B over 30 minutes.

    • Set the flow rate to 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Acquire full scan mass spectra over a mass range of m/z 50-1000.

    • Perform tandem MS (MS/MS) on the major degradation product peaks to obtain fragmentation patterns for structural elucidation.

3. Data Analysis:

  • Identify potential degradation products by comparing the mass spectra of the stressed samples to the control.

  • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

Degradation_Pathway This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Stress (Light, Heat, Chemicals) Aromatic Amines Aromatic Amines Azo Bond Cleavage->Aromatic Amines Further Degradation Products Further Degradation Products Aromatic Amines->Further Degradation Products Oxidation Mineralization (CO2, H2O, etc.) Mineralization (CO2, H2O, etc.) Further Degradation Products->Mineralization (CO2, H2O, etc.) Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis LC-MS Analysis LC-MS Analysis Acid Hydrolysis->LC-MS Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Base Hydrolysis->LC-MS Analysis Oxidation Oxidation Oxidation->HPLC Analysis Oxidation->LC-MS Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC Analysis Thermal Stress->LC-MS Analysis Photolysis Photolysis Photolysis->HPLC Analysis Photolysis->LC-MS Analysis This compound Solution This compound Solution This compound Solution->Acid Hydrolysis This compound Solution->Base Hydrolysis This compound Solution->Oxidation This compound Solution->Thermal Stress This compound Solution->Photolysis Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation Identify Degradation Products Identify Degradation Products LC-MS Analysis->Identify Degradation Products

References

Interference in spectrophotometric measurement of C.I. Basic Red 24

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the spectrophotometric measurement of C.I. Basic Red 24.

Troubleshooting Guide

This section addresses specific issues you may encounter during your spectrophotometric analysis.

Question: Why are my absorbance readings unstable or drifting?

Answer: Unstable readings are often caused by instrumental factors or sample instability. Consider the following solutions:

  • Instrument Warm-Up: Ensure the spectrophotometer's lamp has been allowed to warm up for the manufacturer-recommended time (typically 15-30 minutes) to achieve a stable output.[1]

  • Sample Concentration: If the sample is too concentrated (absorbance is typically recommended to be below 1.5 AU), it can lead to instability. Dilute the sample to fall within the instrument's linear range, ideally between 0.1 and 1.0 AU.[1]

  • Air Bubbles: Microbubbles in the cuvette will scatter light and cause significant fluctuations in readings. Check for bubbles and dislodge them by gently tapping the cuvette. If the problem persists, prepare a new sample.[1]

  • Improper Mixing: If the sample is not homogenous, settling or concentration gradients within the cuvette can cause the reading to drift. Gently invert the cuvette to mix the sample before measurement.[1]

  • Environmental Factors: Vibrations from nearby equipment or significant temperature changes in the lab can affect instrument stability.[1]

Question: My results are not reproducible. What are the common causes?

Answer: Poor reproducibility is one of the most common challenges and typically points to procedural inconsistencies.

  • Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces.[1] Use a lint-free cloth to clean the cuvette before each measurement.[2] For maximum precision, use the same cuvette for both the blank and the sample, and always place it in the holder in the same orientation.[1][3]

  • Cuvette Condition: Scratches or dirt on the cuvette can scatter light and lead to erroneous results. Inspect cuvettes regularly and replace any that are damaged.[2][3]

  • Incorrect Blank: The blank solution must be the exact same solvent or buffer used to dissolve your sample. Using water to blank a sample dissolved in a buffer is a frequent source of error.[1]

  • Pipetting Errors: Ensure your micropipettes are properly calibrated to guarantee the accuracy of your dilutions.

Question: The maximum absorbance wavelength (λmax) for my sample has shifted. Why?

Answer: A shift in λmax indicates a change in the chemical environment of the dye.

  • pH of the Solution: The molecular structure of this compound, like many dyes, can be influenced by the pH of the solvent or buffer. A change in pH can alter the electronic configuration of the chromophore, leading to a shift in the absorption spectrum. It is crucial to control and report the pH of your solutions.

  • Solvent Polarity: The choice of solvent can affect the λmax. Ensure you are using the same solvent for your standards and your unknown samples.

  • Intermolecular Interactions: this compound is a cationic dye.[4] In a complex matrix, it can interact with anionic species (such as anionic surfactants or other dyes), which can alter its absorption spectrum and cause a wavelength shift.[5][6]

Question: My calibration curve is not linear. What should I do?

Answer: A non-linear Beer-Lambert plot can be caused by several factors.

  • High Concentrations: At high concentrations, intermolecular interactions between dye molecules can alter their absorptivity, leading to a negative deviation from Beer's Law. If your curve is flattening at the top, dilute your standards to a lower concentration range.

  • Stray Light: Unwanted light reaching the detector can cause significant deviations, particularly at high absorbance values. This is an instrumental factor that may require servicing.[7]

  • Chemical Equilibria: If the dye participates in a concentration-dependent chemical equilibrium (e.g., monomer-dimer formation), the relationship between absorbance and total concentration will not be linear.

  • Polychromatic Radiation: Beer's Law is strictly valid for monochromatic light. If the light passing through the sample is not sufficiently monochromatic (i.e., has a wide bandwidth), deviations can occur, especially for compounds with sharp absorption peaks.

Question: I suspect interference from other components in my sample matrix. How can I correct for this?

Answer: Matrix effects are a significant challenge when analyzing complex samples like textile wastewater.[8]

  • Use a Matrix Blank: If you know the composition of your sample matrix (without the dye), use this as your blank solution. This will subtract the background absorbance from the matrix components.[9]

  • Spectral Deconvolution: If you have overlapping spectra from multiple components, mathematical algorithms can be used to separate the individual contributions, though this requires specialized software.[7]

  • Standard Addition: This method can compensate for matrix effects. It involves adding known amounts of a standard solution to the sample and extrapolating back to determine the concentration of the analyte in the original sample.

  • Sample Clean-up: For very complex matrices, it may be necessary to remove interfering substances before measurement using techniques like Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a water-soluble cationic dye belonging to the single azo class.[4][10] It is used in various industrial applications, including the dyeing of acrylic fibers and in printing.[10][11]

Q2: Why is the choice of solvent or buffer critical? A2: The solvent or buffer defines the chemical environment of the dye. Factors like pH and polarity can alter the dye's electronic structure, which in turn can shift its maximum absorbance wavelength (λmax) and change its molar absorptivity, affecting the accuracy of quantitative measurements.[2]

Q3: How should I prepare a proper blank for my measurements? A3: The blank solution is used to zero the spectrophotometer and must account for any absorbance from the solvent and the cuvette itself.[12] The blank must contain everything that is in your sample solution except for the analyte (this compound). For example, if your dye is dissolved in an acetate buffer, you must use the same acetate buffer as your blank.[1]

Q4: What type of cuvette should I use? A4: For measurements in the visible range (typically 400-700 nm), standard plastic or glass cuvettes are acceptable. If your analysis extends into the ultraviolet (UV) range (below 340 nm), you must use quartz cuvettes, as glass and plastic absorb UV light.[1][3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
C.I. NameBasic Red 24[10]
C.I. Number11088[10][11]
CAS Number37216-10-7[10][11]
Molecular FormulaC₂₁H₂₈N₆O₆S[10]
Molecular Weight492.55 g/mol [10][11]
AppearanceDark blue-light red powder[10][11]
SolubilitySoluble in water[4][10]
Dye ClassCationic, Single Azo[4][10]
Table 2: Summary of Common Interferences and Mitigation Strategies
Interference TypePotential Effect on MeasurementMitigation Strategy
Spectral Overlap Artificially high absorbance readings.Measure absorbance of matrix without analyte; use multi-wavelength analysis or spectral deconvolution.[7]
Turbidity/Scattering High and unstable baseline; inaccurate high readings.Filter or centrifuge the sample to remove suspended particles.
pH Variation Shift in λmax; change in absorbance.Use a buffered solution to maintain a constant pH for all standards and samples.
High Analyte Conc. Negative deviation from Beer's Law (non-linear curve).Dilute the sample to ensure absorbance is within the linear range (typically < 1.5 AU).[1]
Matrix Components Shift in λmax, change in absorptivity.Use the standard addition method or prepare calibration standards in a matrix similar to the sample.[9]
Temperature Fluctuations Drifting absorbance readings.Allow samples to reach thermal equilibrium with the instrument; use a temperature-controlled cell holder.[2]

Experimental Protocols

Protocol: Determination of this compound Concentration via Calibration Curve

1. Objective: To accurately determine the concentration of an unknown this compound solution by creating a standard calibration curve based on Beer-Lambert Law.[12]

2. Materials:

  • UV-Vis Spectrophotometer

  • Matched pair of 1 cm path length cuvettes (quartz or glass, as appropriate)

  • This compound powder

  • Class A volumetric flasks (e.g., 100 mL, 10 mL)

  • Calibrated micropipettes

  • Appropriate solvent (e.g., deionized water or a specific buffer)

  • Lint-free wipes (e.g., KimWipes)

3. Procedure:

  • Step 1: Prepare a Stock Solution

    • Accurately weigh a specific amount of this compound powder (e.g., 10 mg).

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Dissolve the powder in a small amount of the chosen solvent.

    • Once fully dissolved, fill the flask to the calibration mark with the solvent. Mix thoroughly by inverting the flask multiple times. This is your stock solution (e.g., 100 mg/L).

  • Step 2: Determine the Maximum Absorbance Wavelength (λmax)

    • Prepare a mid-range dilution of your stock solution.

    • Fill a cuvette with the blank solution (your solvent) and zero the instrument.

    • Rinse the sample cuvette with the diluted dye solution, then fill it ¾ full.

    • Perform a wavelength scan over the visible range (e.g., 400-700 nm) to find the wavelength with the highest absorbance. This is the λmax.[12] All subsequent measurements will be taken at this fixed wavelength.

  • Step 3: Prepare a Series of Standard Solutions

    • Using the stock solution, perform serial dilutions to create a set of at least five standard solutions of known, decreasing concentrations.[12] For example, you might prepare 1, 2, 5, 8, and 10 mg/L standards in 10 mL volumetric flasks.

    • Ensure accurate pipetting and thorough mixing for each standard.

  • Step 4: Generate the Calibration Curve

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the blank solution.

    • Measure the absorbance of each standard solution, starting from the most dilute and working up to the most concentrated. Rinse the cuvette with the next standard before measuring.

    • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

    • Perform a linear regression on the data points. The resulting line should have a high coefficient of determination (R² > 0.99). The equation of the line will be in the form y = mx + c, where 'y' is absorbance, 'm' is the slope, and 'x' is the concentration.

  • Step 5: Measure the Unknown Sample

    • Measure the absorbance of your unknown this compound solution at the same λmax.

    • If the absorbance is higher than your most concentrated standard, dilute the unknown solution with a known dilution factor to bring it into the range of your calibration curve.

  • Step 6: Calculate the Concentration

    • Use the equation of the line from your calibration curve (y = mx + c) to calculate the concentration ('x') of the unknown sample.

    • Rearrange the formula: x = (y - c) / m.

    • If you diluted your unknown sample, multiply the calculated concentration by the dilution factor to find the concentration of the original, undiluted sample.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in spectrophotometric measurements.

G start Inaccurate or Irreproducible Results q_drift Readings Unstable or Drifting? start->q_drift a_drift_yes Check Instrument Warm-up Check for Air Bubbles Ensure Proper Mixing q_drift->a_drift_yes Yes q_repro Results Not Reproducible? q_drift->q_repro No end_node Recalibrate and Remeasure Sample a_drift_yes->end_node a_repro_yes Clean & Inspect Cuvettes Check Pipette Calibration Use Consistent Procedure q_repro->a_repro_yes Yes q_lambda Is λmax Shifted? q_repro->q_lambda No a_repro_yes->end_node a_lambda_yes Check pH of Solution Verify Solvent Identity Suspect Matrix Interactions q_lambda->a_lambda_yes Yes q_curve Calibration Curve Not Linear? q_lambda->q_curve No a_lambda_yes->end_node a_curve_yes Dilute High-Conc. Standards Check for Stray Light Assess for Contamination q_curve->a_curve_yes Yes q_curve->end_node No a_curve_yes->end_node

Caption: Troubleshooting workflow for spectrophotometric analysis.

References

Technical Support Center: Enhancing the Photocatalytic Degradation of C.I. Basic Red 24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the photocatalytic degradation of C.I. Basic Red 24.

Troubleshooting Guide

This guide addresses common issues encountered during photocatalytic degradation experiments.

Issue Potential Cause Troubleshooting Steps
Low Degradation Efficiency Suboptimal pH: The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting adsorption and degradation.[1][2]Adjust the pH of the solution. For anionic dyes like many azo dyes, acidic conditions below the catalyst's point of zero charge often enhance adsorption and degradation.[2]
Inadequate Catalyst Loading: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and agglomeration, reducing efficiency.[1]Optimize the catalyst concentration. Start with a common loading (e.g., 1 g/L) and vary it to find the optimal amount for your system.[2]
Low Light Intensity: Insufficient photon energy leads to a lower rate of electron-hole pair generation in the photocatalyst.[3][4]Increase the light intensity of the UV or visible light source. Ensure the reactor design allows for maximum light penetration.[3]
Catalyst Deactivation: The catalyst surface may become fouled by dye molecules or degradation byproducts, reducing its activity over time.[5]Consider in-situ catalyst regeneration methods such as treatment with H₂O₂ or UV irradiation between experiments.[5] Test the reusability of your catalyst over several cycles to assess its stability.[6]
Inconsistent Results Poor Catalyst Dispersion: Agglomeration of catalyst particles reduces the available surface area for reaction.[1][7]Use an ultrasonic bath to disperse the catalyst in the dye solution before starting the experiment.[2] Maintain continuous and vigorous stirring during the reaction to keep the catalyst suspended.[2][8]
Temperature Fluctuations: While not as critical as in thermocatalysis, significant temperature changes can affect reaction kinetics.[2]Use a water bath or a temperature-controlled reactor to maintain a constant temperature, typically between 20-80°C.[2]
Interference from Intermediates: Degradation byproducts may absorb light at the same wavelength as the dye, interfering with spectrophotometric analysis.[9]Use analytical techniques like Total Organic Carbon (TOC) analysis to measure mineralization in addition to decolorization.[8]
Slow Reaction Rate Low Initial Dye Concentration: At very low concentrations, the diffusion of dye molecules to the catalyst surface may be the rate-limiting step.While higher concentrations generally decrease the degradation percentage over a fixed time, they can increase the initial reaction rate up to a certain point due to more available dye molecules for degradation.[10][11] Experiment with a range of initial dye concentrations to find the optimal balance for your objectives.
Presence of Scavengers: Other ions or organic matter in the solution can compete for reactive oxygen species, inhibiting the degradation of the target dye.[8][12]Use deionized water to prepare solutions to minimize interference from unknown ions. If working with real wastewater, be aware that the complex matrix can significantly slow down the degradation rate.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of photocatalytic degradation of azo dyes like this compound?

A1: The process is initiated by a semiconductor photocatalyst (e.g., TiO₂, ZnO). When irradiated with light of sufficient energy (equal to or greater than its band gap), an electron is excited from the valence band to the conduction band, creating an electron-hole pair. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These ROS are powerful oxidizing agents that attack the chromophore of the azo dye, breaking it down into smaller, less colored, and ultimately mineralized products like CO₂, H₂O, and inorganic ions.[4][13][14]

Q2: Which type of photocatalyst is most effective for degrading this compound?

A2: Titanium dioxide (TiO₂), particularly in its anatase form or as Degussa P25 (a mix of anatase and rutile), is a widely used and effective photocatalyst due to its high stability, low cost, and non-toxicity.[15][16] Zinc oxide (ZnO) is another highly effective catalyst.[13] The efficiency of these catalysts can be further enhanced by doping with metals or creating composites to improve light absorption and reduce the recombination rate of electron-hole pairs.[2][16]

Q3: How does the initial dye concentration affect the degradation rate?

A3: The degradation rate is highly dependent on the initial dye concentration. Generally, as the initial concentration increases, the degradation efficiency after a fixed time decreases.[10] This is because more dye molecules are competing for the limited number of active sites on the catalyst surface and the generated reactive oxygen species. Furthermore, a higher concentration can reduce light penetration into the solution.[10]

Q4: What is the role of pH in the degradation process?

A4: The pH of the solution is a critical parameter that influences the surface charge of the photocatalyst and the ionization state of the dye molecule.[1] For many photocatalysts like TiO₂, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. Since this compound is a cationic dye, a higher pH (alkaline conditions) would promote its adsorption onto a negatively charged catalyst surface through electrostatic attraction, which can enhance the degradation rate. Conversely, for anionic dyes, acidic conditions are often favorable.[2]

Q5: How can I confirm that the dye is being degraded and not just adsorbed onto the catalyst surface?

A5: To distinguish between adsorption and degradation, it is standard practice to stir the dye solution with the photocatalyst in the dark for a period (e.g., 30-60 minutes) before turning on the light source.[17][18] This allows the system to reach an adsorption-desorption equilibrium. The sample taken after this dark period serves as the true initial concentration (t=0) for the photocatalytic reaction. Any further decrease in concentration after illumination can be attributed to photocatalytic degradation.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound

This protocol outlines a general methodology for a batch photocatalytic experiment. Researchers should optimize parameters based on their specific catalyst and experimental setup.

1. Materials and Reagents:

  • This compound

  • Photocatalyst (e.g., TiO₂ P25, synthesized ZnO)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV or visible light source

2. Preparation of Dye Solution:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Prepare the working solution of the desired concentration (e.g., 20 mg/L) by diluting the stock solution.

3. Experimental Procedure:

  • Add a specific volume of the dye solution (e.g., 100 mL) to the photoreactor.

  • Add the desired amount of photocatalyst (e.g., 1.0 g/L) to the solution.[2]

  • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.[17][18]

  • Measure the initial pH of the solution and adjust it to the desired value using dilute HCl or NaOH.[17]

  • Take an initial sample (t=0) and centrifuge or filter it to remove the catalyst particles.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the solution at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).[17]

  • Immediately separate the catalyst from each sample.

  • Analyze the concentration of the dye in the supernatant using a UV-Visible spectrophotometer at its maximum absorbance wavelength (λmax).[10]

4. Data Analysis:

  • Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the concentration at t=0 (after the dark period) and Cₜ is the concentration at time 't'.

  • The kinetics of the degradation can often be described by a pseudo-first-order model.[3][10][19]

Data Presentation

Table 1: Effect of Operational Parameters on Azo Dye Degradation Efficiency
ParameterConditionDegradation Efficiency (%)Azo DyeReference
pH 3>95%Acid Red 18[17]
7Lower than acidic pHAcid Red 18[17]
9~90%Amido Black 10B[1]
1080% (in 45 min)Congo Red[11]
Catalyst Loading 0 g/L<20%Reactive Violet 5[1]
3 g/L>90%Reactive Violet 5[1]
6 g/LDecreased efficiencyReactive Violet 5[1]
Initial Dye Conc. 10 mg/L>95%Acid Red 18[17]
25 mg/L~90%Direct Blue 15[17]
50 mg/L~80%Metanil Yellow[17]
Light Intensity 32 WLower efficiencyNovacron Red[3]
82 WHigher efficiencyNovacron Red[3]
Table 2: Kinetic Parameters for Photocatalytic Degradation of Various Azo Dyes
Azo DyeKinetic ModelRate Constant (k)Correlation Coefficient (R²)Reference
Acid Red 18Pseudo-first-order0.0289 min⁻¹-[17]
Basic Blue 41Pseudo-first-order0.0366 min⁻¹0.9188[17]
C.I. Basic Red 46Pseudo-first-orderVaries with conditions>0.95[19][20]
C.I. Basic Yellow 28Pseudo-first-orderVaries with conditions>0.95[19][20]
Brilliant GreenPseudo-first-order0.0091 min⁻¹<0.97[18]
Indigo CarminePseudo-first-order0.0084 min⁻¹<0.97[18]

Visualizations

Experimental_Workflow prep prep exp exp analysis analysis data data A Prepare Dye Stock Solution B Prepare Working Solution A->B C Add Solution & Catalyst to Reactor B->C D Stir in Dark (Adsorption -Desorption Equilibrium) C->D E Adjust pH D->E F Take Initial Sample (t=0) E->F G Initiate Illumination F->G H Withdraw Aliquots at Regular Intervals G->H H->H I Separate Catalyst (Centrifuge/Filter) H->I J Analyze Supernatant (UV-Vis Spectrophotometer) I->J K Calculate Degradation Efficiency & Kinetics J->K

Caption: Workflow for a typical photocatalytic degradation experiment.

Factors_Influencing_Degradation center_node center_node factor_node factor_node sub_factor_node sub_factor_node PD Photocatalytic Degradation Rate catalyst Photocatalyst Properties catalyst->PD type Type & Composition (e.g., TiO₂, ZnO) catalyst->type loading Catalyst Loading catalyst->loading surface Surface Area catalyst->surface solution Solution Chemistry solution->PD ph Solution pH solution->ph dye_conc Initial Dye Concentration solution->dye_conc ions Presence of Other Ions/ Scavengers solution->ions operational Operational Parameters operational->PD light Light Intensity & Wavelength operational->light temp Temperature operational->temp mixing Mixing/Stirring Rate operational->mixing

Caption: Key factors influencing the rate of photocatalytic degradation.

References

Technical Support Center: C.I. Basic Red 24 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of C.I. Basic Red 24. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during this process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Diazotization: Insufficient acid or sodium nitrite, or temperature too high leading to decomposition of the diazonium salt.Ensure the reaction medium is strongly acidic. Use a slight excess of sodium nitrite and maintain the temperature strictly between 0-5°C during diazotization. The diazonium salt should be used immediately after preparation.[1]
Ineffective Azo Coupling: Incorrect pH of the coupling reaction mixture. For coupling with anilines, a slightly acidic medium is typically required.Adjust the pH of the coupling component solution to the optimal range for the specific reaction. For coupling with N,N-disubstituted anilines, a pH of 4-5 is often effective.
Decomposition of Reactants: Degradation of the aromatic amine or coupling component due to improper storage or handling.Use freshly purified starting materials. Store reagents under the recommended conditions to prevent degradation.
Off-Color Product (e.g., brownish or dull red instead of vibrant red) Presence of Impurities: Formation of side products due to incorrect reaction temperature or pH. Self-coupling of the diazonium salt can also occur.Strictly control the temperature during diazotization and coupling. Ensure the pH is optimized for the desired coupling reaction to minimize side reactions. Slow, dropwise addition of the diazonium salt to the coupling component can prevent localized high concentrations that favor self-coupling.
Oxidation: The dye product may be susceptible to oxidation, leading to a color change.Consider performing the coupling reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Multiple Spots on Thin-Layer Chromatography (TLC) Incomplete Reaction: Presence of unreacted starting materials (2-Cyano-4-nitroaniline or the coupling component).Increase the reaction time or optimize the stoichiometry of the reactants to drive the reaction to completion.
Formation of Side Products: Isomeric products or byproducts from side reactions.Optimize the reaction conditions (temperature, pH) to favor the formation of the desired product. Purification by column chromatography may be necessary to separate the desired product from isomers.
Difficulty in Purification (Oily Product or Failure to Crystallize) Presence of Tarry Byproducts: Polymerization or decomposition products can form, especially at elevated temperatures.Maintain low temperatures throughout the synthesis. For purification, try triturating the crude product with a non-polar solvent to remove oily impurities before attempting recrystallization.
Inappropriate Recrystallization Solvent: The chosen solvent may not provide the necessary solubility difference between the product and impurities at different temperatures.Screen a variety of solvents or solvent mixtures for recrystallization. For cationic dyes, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often effective.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the diazotization of 2-Cyano-4-nitroaniline?

A1: The most critical parameters are temperature and acidity. The reaction should be carried out at 0-5°C to prevent the highly unstable diazonium salt from decomposing.[1] A strongly acidic environment, typically using a mineral acid like hydrochloric acid, is necessary for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

Q2: What is the optimal pH for the azo coupling reaction to synthesize this compound?

A2: For coupling a diazonium salt with an N,N-disubstituted aniline derivative, such as (N-ethylanilinoethyl)trimethylammonium methyl sulfate, a slightly acidic pH is generally preferred. This is because at a higher pH, the diazonium salt can convert to a non-electrophilic diazohydroxide or diazotate anion, while at a very low pH, the coupling component (the aniline derivative) may be protonated, reducing its nucleophilicity. A pH range of 4-5 is a good starting point for optimization.

Q3: My this compound product is poorly soluble in common organic solvents. How can I purify it?

A3: this compound is a cationic dye, which often results in good water solubility and lower solubility in non-polar organic solvents. For purification, recrystallization from polar solvents like ethanol, methanol, or water, or a mixture of these, is a good first approach. If recrystallization is ineffective, column chromatography using a polar stationary phase like silica gel and a polar eluent system may be necessary. Gradient elution might be required to effectively separate the product from impurities.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is an excellent method for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure of the compound. Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic functional groups present in the molecule.

Q5: What are the common impurities in this compound synthesis?

A5: Common impurities can include unreacted starting materials (2-Cyano-4-nitroaniline and the coupling component), byproducts from the decomposition of the diazonium salt (e.g., phenols), and products of side reactions such as self-coupling of the diazonium salt or coupling at different positions on the aromatic ring of the coupling component.

Experimental Protocols

Synthesis of this compound

This protocol is based on a one-step process involving simultaneous diazotization and coupling.

Materials:

  • 2-Cyano-4-nitroaniline

  • 40% aqueous solution of 2-(N-ethylanilino)ethyltrimethylammonium chloride

  • Isopropanol

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • 8% aqueous Sodium Chloride solution

  • Water

Procedure:

  • In a reaction vessel, prepare a mixture of 4.09 parts of 2-Cyano-4-nitroaniline, 15.5 parts of a 40% aqueous solution of 2-(N-ethylanilino)ethyltrimethylammonium chloride, 12.3 parts of isopropanol, and 5.5 parts of concentrated hydrochloric acid.

  • Warm the mixture to 70°C to facilitate dissolution.

  • Cool the mixture to 10°C overnight.

  • Add 11.25 parts of water to the cooled mixture.

  • Slowly add a solution of 1.75 parts of sodium nitrite in 3.5 parts of water over a period of 4 hours, while maintaining the temperature at or below 10°C.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Collect the precipitated product by filtration.

  • Wash the product with an 8% aqueous sodium chloride solution.[1]

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound filter cake to a beaker.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture) and heat the mixture to boiling to dissolve the solid.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature.

Data Presentation

HPLC Analysis Parameters for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A typical reverse-phase HPLC method can be employed.

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at the λmax of this compound (typically in the visible range)
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the dye in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants 1. Mix Reactants (2-Cyano-4-nitroaniline, Coupling Component, Isopropanol, HCl) heating 2. Heat to 70°C reactants->heating cooling 3. Cool to 10°C heating->cooling h2o_add 4. Add Water cooling->h2o_add diazotization_coupling 5. Add NaNO2 Solution (0-10°C, 4h) h2o_add->diazotization_coupling stirring 6. Stir for 1h diazotization_coupling->stirring filtration 7. Filtration stirring->filtration washing 8. Wash with NaCl Solution filtration->washing crude_product Crude this compound washing->crude_product recrystallization 9. Recrystallization crude_product->recrystallization final_product Pure this compound recrystallization->final_product Low_Yield_Troubleshooting cluster_diazotization Diazotization Issues cluster_coupling Coupling Issues low_yield Low Yield of This compound temp_high Temperature > 5°C low_yield->temp_high insufficient_acid Insufficient Acid low_yield->insufficient_acid old_nitrite Decomposed NaNO2 low_yield->old_nitrite incorrect_ph Incorrect pH low_yield->incorrect_ph decomposed_diazonium Diazonium Salt Decomposition low_yield->decomposed_diazonium impure_coupler Impure Coupling Component low_yield->impure_coupler temp_high->decomposed_diazonium

References

Overcoming low solubility of C.I. Basic Red 24 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of C.I. Basic Red 24 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cationic dye, also known as a basic dye. Its Chemical Abstracts Service (CAS) number is 37216-10-7 and its molecular formula is C₂₁H₂₈N₆O₆S.[1] It is known to be soluble in water.[1]

Q2: What is the difference between this compound and Solvent Red 24?

It is crucial to distinguish between this compound and Solvent Red 24, as they are different compounds with distinct properties. This compound (CAS 37216-10-7) is a water-soluble cationic dye. In contrast, Solvent Red 24 (CAS 85-83-6), also known as Sudan IV, is insoluble in water and soluble in organic solvents like ethanol, acetone, and benzene.[2][3][4][5][6] Always verify the CAS number to ensure you are using the correct reagent for your experiment.

Q3: In which solvents is this compound soluble?

Troubleshooting Guide: Overcoming Low Solubility and Precipitation

This guide addresses common issues encountered when preparing and using this compound solutions in experimental settings.

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Dye The concentration of the dye may be too high for the chosen solvent.Start by preparing a lower concentration stock solution. Incrementally increase the concentration until the desired level is reached or solubility limits are observed.
The solvent may not be optimal.While this compound is water-soluble, for certain applications, using a small amount of a co-solvent like DMSO or ethanol to first wet the powder before adding the aqueous buffer may aid in dissolution.
Insufficient mixing.Ensure thorough mixing by vortexing or sonicating the solution. Gentle heating may also improve solubility, but be cautious as it could degrade the dye.
Precipitation After Dissolving The solution is supersaturated.Prepare a fresh solution at a lower concentration. If a high concentration is necessary, consider preparing it fresh before each experiment.
Change in temperature.Some compounds are less soluble at lower temperatures. If the solution was prepared with heating, it might precipitate upon cooling to room temperature or 4°C. Store the solution at the temperature at which it will be used, if possible.
Incompatible buffer components.High salt concentrations or certain ions in buffers (e.g., phosphate-buffered saline - PBS) can sometimes cause cationic dyes to precipitate. If precipitation occurs in your working buffer, try dissolving the dye in a buffer with a lower ionic strength or in deionized water first, and then dilute it into the final experimental buffer.
Inconsistent Staining Results Aggregation of the dye in solution.Filter the staining solution through a 0.22 µm syringe filter before use to remove any aggregates.
Solution degradation.Prepare fresh staining solutions for each experiment, as the dye may degrade over time, especially when exposed to light.

Experimental Protocols

As specific protocols for this compound in cellular applications are not widely published, the following are generalized protocols for using a cationic red dye for common experimental workflows. Users should optimize these protocols for their specific cell type and experimental conditions.

Protocol 1: General Staining of Cells with a Cationic Dye

This protocol outlines a general procedure for staining live cells with a cationic dye.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or distilled water

  • Phosphate-Buffered Saline (PBS) or other suitable physiological buffer

  • Cell culture medium

  • Microcentrifuge tubes

  • Pipettes and tips

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO or distilled water.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium or a suitable buffer like PBS. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Culture cells to the desired confluency on coverslips or in a multi-well plate.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the working solution of the cationic dye to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging:

    • Mount the coverslips on a slide with a suitable mounting medium or add fresh buffer to the wells.

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

Protocol 2: Assessment of Mitochondrial Membrane Potential

Cationic dyes often accumulate in mitochondria due to the negative mitochondrial membrane potential. A decrease in this potential is an indicator of apoptosis or cellular stress.[7][8]

Materials:

  • Same as Protocol 1

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or another mitochondrial membrane potential disruptor (as a control).

Procedure:

  • Prepare Cells and Staining Solution: Follow steps 1 and 2 from Protocol 1.

  • Positive Control (Optional but Recommended): For a positive control for mitochondrial depolarization, treat a sample of cells with a mitochondrial membrane potential disruptor like CCCP (e.g., 10-50 µM for 15-30 minutes) prior to or during staining.

  • Staining: Follow step 3 from Protocol 1.

  • Imaging and Analysis:

    • Image both the control and treated cells using a fluorescence microscope.

    • In healthy cells, a bright, punctate mitochondrial staining pattern is expected.

    • In cells with depolarized mitochondria (e.g., CCCP-treated or apoptotic cells), a decrease in the intensity of mitochondrial fluorescence should be observed.

Visualizations

Below are diagrams illustrating the experimental workflows described.

Experimental_Workflow_Cell_Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis stock Prepare Stock Solution (1-10 mM in DMSO/Water) working Prepare Working Solution (Dilute in Medium/Buffer) stock->working wash1 Wash Cells with PBS incubate Incubate with Working Solution (15-30 min) wash1->incubate wash2 Wash Cells to Remove Excess Dye incubate->wash2 image Image with Fluorescence Microscope

General workflow for staining cells with a cationic dye.

Mitochondrial_Potential_Workflow cluster_setup Cell & Solution Preparation cluster_treatment Treatment & Staining cluster_analysis Imaging & Analysis prep_cells Culture Cells treat_control Treat Cells with CCCP prep_cells->treat_control treat_exp Treat Cells with Experimental Compound prep_cells->treat_exp prep_dye Prepare Cationic Dye Working Solution stain_control Stain with Cationic Dye prep_dye->stain_control stain_exp Stain with Cationic Dye prep_dye->stain_exp prep_control Prepare CCCP Solution (Positive Control) treat_control->stain_control treat_exp->stain_exp image_cells Fluorescence Microscopy stain_control->image_cells stain_exp->image_cells compare Compare Fluorescence Intensity image_cells->compare

Workflow for assessing mitochondrial membrane potential.

References

Minimizing dye aggregation of C.I. Basic Red 24 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the aggregation of C.I. Basic Red 24 in solution.

Troubleshooting Guides

Issue 1: Precipitate forms in the aqueous dye solution upon preparation or storage.

Question: I am observing precipitation in my this compound aqueous solution, either immediately after preparation or after a short period of storage. How can I resolve this?

Answer: Precipitation of this compound in aqueous solutions is a common issue arising from dye aggregation and exceeding its solubility limit. Here are several strategies to address this, moving from simple adjustments to more comprehensive reformulations.

Initial Steps:

  • Use High-Purity Water: Start by using deionized or distilled water to prepare your solutions. Divalent cations present in tap water can promote dye aggregation.[1]

  • Gentle Heating and Stirring: While preparing the solution, gently heat the water (e.g., to 40-50°C) and use continuous stirring to aid dissolution. Avoid boiling, as it may degrade the dye.[1]

  • Filtration: After the dye has dissolved, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles or micro-aggregates.[1]

Protocol for Preparing a Stable Aqueous Stock Solution:

  • To a beaker with a magnetic stir bar, add 80 mL of deionized water.

  • Begin stirring and slowly add the this compound powder to the vortex.

  • Gently warm the solution to 40-50°C while continuing to stir.

  • Once the dye is fully dissolved, turn off the heat and let the solution cool to room temperature.

  • Transfer the solution to a 100 mL volumetric flask and bring it to volume with deionized water.

  • For critical applications, filter the final solution.

  • Store in a tightly sealed, light-protected container.[1]

Advanced Troubleshooting:

If precipitation persists, consider the following modifications to your solvent system.

  • Addition of Organic Co-solvents: The inclusion of polar organic solvents can significantly enhance the stability of cationic dyes.

    Co-SolventRecommended Starting Concentration (v/v)Notes
    Methanol5-10%Can be effective in preventing precipitation of basic dyes.
    Ethanol5-10%Another common choice for improving dye solubility.
    2,2'-Thiodiethanol5-10%Has been used in combination with methanol to create stable, highly concentrated basic dye solutions.
  • pH Adjustment: The solubility of this compound is pH-dependent. For dyeing applications with this cationic dye, a pH below 5.5 is often utilized. Maintaining a slightly acidic pH can help to keep the dye protonated and more soluble. You can adjust the pH using dilute acetic acid.

Issue 2: The color of my this compound solution is inconsistent or changes over time.

Question: I've noticed that the color of my this compound solution is not consistent between batches, or it changes during my experiment. What could be the cause and how can I fix it?

Answer: Color inconsistency in dye solutions is often a direct consequence of dye aggregation. As dye molecules aggregate, their light-absorbing properties change, leading to a shift in the perceived color. This is a phenomenon known as metachromasy.

Understanding the Cause:

  • H-Aggregates (Hypsochromic Shift): When dye molecules stack in a face-to-face arrangement, it can cause a shift in the absorption maximum to a shorter wavelength (a "blue-shift").

  • J-Aggregates (Bathochromic Shift): A head-to-tail arrangement of dye molecules can lead to a shift to a longer wavelength (a "red-shift").

The equilibrium between the monomeric (single molecule) form of the dye and its aggregated states is sensitive to several factors.

Troubleshooting Workflow for Inconsistent Color:

Caption: Troubleshooting workflow for color inconsistency in this compound solutions.

Experimental Protocol: Monitoring Aggregation with UV-Vis Spectroscopy

To quantitatively assess and control for aggregation, you can use a UV-Vis spectrophotometer.

  • Prepare a Dilute Stock Solution: Prepare a stock solution of this compound in a suitable solvent where aggregation is minimal (e.g., methanol or ethanol).

  • Create a Dilution Series: Prepare a series of dilutions of your stock solution in the aqueous buffer or solvent system you intend to use for your experiment.

  • Measure Absorbance Spectra: Measure the full UV-Vis absorption spectrum (e.g., from 400 nm to 700 nm) for each dilution.

  • Analyze the Spectra:

    • In the absence of aggregation, the shape of the absorption spectrum should remain constant, and the absorbance at the maximum wavelength (λmax) should be directly proportional to the concentration (Beer-Lambert Law).

    • If aggregation is occurring, you will observe changes in the shape of the spectra and/or a shift in the λmax as the concentration increases. The appearance of new peaks or shoulders is also indicative of aggregation.

ConcentrationObservationImplication
LowSingle, sharp absorption peak.Monomeric dye is predominant.
MediumBroadening of the peak, possible shoulder formation.Onset of aggregation (dimers, trimers).
HighSignificant change in peak shape, potential shift in λmax.Higher-order aggregates are present.

By performing this analysis with different solvent compositions, pH values, or temperatures, you can identify the optimal conditions to maintain the dye in its monomeric, and thus color-consistent, form.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water. However, to minimize aggregation and enhance stability, especially at higher concentrations, the use of a co-solvent is recommended. Methanol or ethanol at 5-10% (v/v) in water is a good starting point. For creating highly concentrated and stable stock solutions, a mixture of methanol and 2,2'-thiodiethanol has been shown to be effective for basic dyes.

Q2: How does temperature affect the aggregation of this compound?

A2: Increasing the temperature generally decreases the aggregation of dyes in solution. The increased kinetic energy of the dye molecules disrupts the weak intermolecular forces (like van der Waals forces and hydrophobic interactions) that hold the aggregates together. If you are experiencing aggregation, gently warming your solution can be an effective disaggregation strategy.

Q3: What is the role of pH in the stability of this compound solutions?

A3: As a cationic dye, the charge on the this compound molecule can be influenced by the pH of the solution. Maintaining a slightly acidic pH (e.g., below 5.5) can help to ensure the molecule remains in its cationic form, which can improve its solubility and reduce aggregation through electrostatic repulsion between the dye molecules.

Q4: Can I use buffers to control the pH of my this compound solution?

A4: Yes, using a buffer system is an excellent way to maintain a stable pH. An acetate buffer, for example, can be used to maintain a pH in the acidic range. However, it is important to be mindful of the ionic strength of the buffer, as high salt concentrations can sometimes promote dye aggregation. It is recommended to use the lowest buffer concentration that effectively maintains the desired pH.

Q5: How can I confirm that the issues I am seeing are due to aggregation?

A5: The most direct way to confirm aggregation is through UV-Vis spectroscopy, as detailed in the troubleshooting guide for color inconsistency. A deviation from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) and changes in the spectral shape with concentration are strong indicators of aggregation.

Logical Relationship of Factors Influencing Aggregation:

G cluster_factors Primary Factors cluster_effects Observable Effects cluster_solutions Mitigation Strategies Concentration Concentration Aggregation Aggregation Concentration->Aggregation increases Temperature Temperature Temperature->Aggregation decreases pH pH pH->Aggregation influences Solvent Solvent Solvent->Aggregation influences Ionic_Strength Ionic Strength Ionic_Strength->Aggregation increases Precipitation Precipitation Aggregation->Precipitation Color_Change Color Change Aggregation->Color_Change Spectral_Shift Spectral Shift Aggregation->Spectral_Shift Dilution Dilution Dilution->Concentration Heating Heating Heating->Temperature Adjust_pH Adjust pH Adjust_pH->pH Add_Cosolvent Add Co-solvent Add_Cosolvent->Solvent Reduce_Salts Reduce Salts Reduce_Salts->Ionic_Strength

Caption: Interplay of factors causing and mitigating this compound aggregation.

References

Troubleshooting poor staining with C.I. Basic Red 24 in histology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and protocols for researchers, scientists, and drug development professionals experiencing issues with C.I. Basic Red 24 (also known as Safranin O) in histological applications.

Troubleshooting Guide: Common Staining Problems

This section addresses the most frequent issues encountered during staining procedures with this compound, offering potential causes and actionable solutions.

❓ Issue 1: Weak or No Staining

Question: Why are my tissue sections showing very weak or no red-orange staining in target structures like cartilage?

Answer: Weak or absent staining is a common problem that can stem from tissue preparation, the staining solution itself, or procedural errors. The intensity of Safranin O staining is typically proportional to the proteoglycan content in the tissue.[1][2]

Potential Causes and Solutions:

  • Loss of Target Molecules: The most common cause is the loss of negatively charged proteoglycans (the target of the stain) during tissue processing.

    • Decalcification: Aggressive decalcification using agents like nitric or hydrochloric acid can extract proteoglycans, leading to weak staining.[1] If possible, use a gentler decalcifying agent like EDTA, although even this can cause some glycosaminoglycan loss.[3]

    • Fixation: While 10% neutral buffered formalin is standard, prolonged fixation or delays in processing can lead to proteoglycan leaching.[3]

  • Staining Solution Issues: The quality and composition of the this compound solution are critical.

    • Incorrect pH: The pH of the staining solution influences dye binding.[4] Minor differences in the pH of reagents can underlie weak staining.[3] Ensure the pH is within the recommended range for your protocol.

    • Exhausted or Expired Stain: Staining solutions have a limited shelf life. It is recommended that Safranin O solutions be used within a month.[5] If the solution is old or has been used for many slide runs, replace it.

  • Procedural Errors:

    • Insufficient Staining Time: Ensure the slides are incubated in the Safranin O solution for the duration specified in the protocol (this can range from 5 to 30 minutes or longer).[6][7]

    • Excessive Differentiation: A subsequent step with an acid solution (e.g., 1% acetic acid or acid alcohol) is used to remove excess background stain.[8][9] If this step is too long or the solution is too concentrated, it can strip the specific stain from the tissue.[9]

  • Pathological Changes: In disease models, such as osteoarthritis, the observed weak staining may be a true result reflecting the depletion of glycosaminoglycans in the cartilage.[2][3] Safranin O may not be a sensitive indicator when proteoglycan loss is severe.[10]

❓ Issue 2: High Background or Non-Specific Staining

Question: My entire tissue section has a diffuse reddish-pink background, which is obscuring the details of the target structures. How can I resolve this?

Answer: High background staining occurs when the dye binds non-specifically to other tissue elements, often due to an overly aggressive staining step or insufficient differentiation.[11]

Potential Causes and Solutions:

  • Overstaining:

    • Concentration/Time: The this compound solution may be too concentrated, or the incubation time may be too long.[12] Try reducing the staining time or diluting the primary staining solution.[13]

    • Inadequate Differentiation: The differentiation step is crucial for providing clear contrast.[8] Ensure the rinse in 1% acetic acid or a similar differentiator is performed correctly to remove non-specific binding.[2]

    • Insufficient Rinsing: Inadequate washing between steps can lead to carryover of reagents and cause generalized background staining.[14]

  • Tissue Preparation:

    • Fixation: Aldehyde-based fixatives can increase the hydrophobicity of tissue proteins, which may contribute to increased background.[15] Ensure fixation is adequate but not excessive.

❓ Issue 3: Uneven Staining or Patchy Results

Question: The staining on my slide is inconsistent, with some areas appearing darker while others are pale. What is causing this?

Answer: Uneven staining is typically caused by physical or chemical inconsistencies during the staining process.

Potential Causes and Solutions:

  • Incomplete Deparaffinization: If paraffin wax is not completely removed, it can block the stain from penetrating the tissue, resulting in unstained or lightly stained patches.[16] Ensure fresh xylene (or a substitute) is used and that deparaffinization times are adequate.[11]

  • Sections Drying Out: Allowing sections to dry at any point during the staining procedure can cause uneven staining and artifacts.[1] Keep slides fully immersed in reagents or in a high-humidity chamber.[12]

  • Reagent Application: Ensure the entire tissue section is covered with each reagent during incubation. Gentle agitation can sometimes help ensure even access of the dye to the tissue.[13]

❓ Issue 4: Crystalline Precipitate or Debris on Sections

Question: I am observing small, dark purple or red particles on top of my tissue sections after staining. What are these and how can I prevent them?

Answer: This is likely stain precipitate, which can occur if the staining solution is old, unfiltered, or improperly stored.[17][18]

Potential Causes and Solutions:

  • Stain Quality: Always filter stain solutions before use, especially if they have been stored for some time.[19] Dyes like Safranin O can form precipitates if they have been sitting too long or were not sealed properly.[17]

  • Freshness of Solutions: Prepare fresh staining solutions regularly. Old or contaminated reagents are a common source of precipitate.[17]

  • Cleanliness: Ensure all glassware (Coplin jars, etc.) and equipment are thoroughly cleaned to prevent contamination.

Diagrams: Workflows and Mechanisms

TroubleshootingWorkflow cluster_problems Identify Primary Issue Start Poor Staining Observed with this compound Weak Weak or No Staining Start->Weak Background High Background Start->Background Uneven Uneven/Patchy Staining Start->Uneven Precipitate Stain Precipitate Start->Precipitate Sol_Weak1 Sol_Weak1 Weak->Sol_Weak1 Sol_Weak2 Sol_Weak2 Weak->Sol_Weak2 Sol_Weak3 Sol_Weak3 Weak->Sol_Weak3 Sol_Back1 Sol_Back1 Background->Sol_Back1 Sol_Back2 Sol_Back2 Background->Sol_Back2 Sol_Uneven1 Sol_Uneven1 Uneven->Sol_Uneven1 Sol_Uneven2 Sol_Uneven2 Uneven->Sol_Uneven2 Sol_Precipitate1 Sol_Precipitate1 Precipitate->Sol_Precipitate1 Sol_Precipitate2 Sol_Precipitate2 Precipitate->Sol_Precipitate2

StainingMechanism cluster_tissue Cartilage Extracellular Matrix (Basophilic) cluster_stain Stain Molecule Proteoglycan Proteoglycan Aggregate (Anionic / Negatively Charged) GAGs Glycosaminoglycans (GAGs) (Sulfate & Carboxyl Groups) Proteoglycan->GAGs composed of Binding Ionic Bonding (Electrostatic Attraction) GAGs->Binding Safranin This compound (Safranin O) (Cationic / Positively Charged) Safranin->Binding Result Red-Orange Staining of Cartilage Matrix Binding->Result

Quantitative Data & Protocol Parameters

Successful staining depends on the careful balance of reagent concentrations and incubation times. The following table summarizes typical parameters for the Safranin O / Fast Green protocol.

ParameterReagentConcentrationIncubation TimePurposeSource(s)
Nuclear Stain Weigert's Iron HematoxylinWorking Solution5 - 10 minutesStains cell nuclei black/blue-black, providing anatomical context.[1][7]
Counterstain Fast Green (FCF) Solution0.02% - 0.25% (aqueous)1 - 5 minutesStains cytoplasm and background connective tissue bluish-green for contrast.[6][20]
Differentiation Acetic Acid Solution1% (aqueous)10 - 30 secondsRemoves excess Fast Green and enhances clarity.[6][8]
Primary Stain This compound (Safranin O)0.1% - 1.0% (aqueous)5 - 30 minutesStains proteoglycan-rich matrix, mucin, and mast cell granules red to orange-red.[1][6][7]

Experimental Protocols

Protocol 1: Standard Safranin O and Fast Green Staining for Cartilage

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.[7]

Solutions Required:

  • Weigert's Iron Hematoxylin Working Solution

  • 0.05% Fast Green (FCF) Solution

  • 1% Acetic Acid Solution

  • 0.1% Safranin O Solution

  • Graded Alcohols (100%, 95%)

  • Xylene or Xylene Substitute

Procedure:

  • Deparaffinize and Rehydrate:

    • Immerse slides in xylene, 2 changes for 3-5 minutes each.[1]

    • Transfer through 100% ethanol, 2 changes for 2-3 minutes each.

    • Transfer through 95% ethanol, 2 changes for 2-3 minutes each.[5]

    • Rinse well in running tap water, then rinse in distilled water.[1]

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.[7]

    • Wash in running tap water for 5-10 minutes until the water runs clear.[7]

  • Counterstaining and Differentiation:

    • Stain with Fast Green solution for 5 minutes.[7]

    • Rinse quickly (10-15 seconds) with 1% acetic acid solution. Do not over-rinse.[7]

  • Primary Staining:

    • Immediately transfer slides to the 0.1% Safranin O solution and stain for 5-20 minutes.[7]

  • Dehydration and Mounting:

    • Dehydrate sections through 2 changes each of 95% and 100% ethyl alcohol (2 minutes each).[5][7]

    • Clear in xylene (or substitute), 2-3 changes for 2-5 minutes each.[1]

    • Coverslip with a compatible resinous mounting medium.

Expected Results:

  • Cartilage, Mucin, Mast Cell Granules: Orange to Red[21]

  • Nuclei: Black[21]

  • Cytoplasm and Background: Gray-Green / Bluish-Green[8][21]

Protocol 2: Quality Control of Staining Solutions

Objective: To ensure that staining solutions are effective and free of precipitate.

Procedure:

  • Visual Inspection: Before each use, visually inspect the staining solutions in their containers. Look for cloudiness or visible particles (precipitate). If present, the solution should be filtered or replaced.[17]

  • Filtration: Filter the Safranin O and Fast Green solutions through a fine-pore filter paper into a clean container. This should be standard practice, especially for solutions that are not freshly made.[5][19]

  • Control Slide Test: When introducing a new batch of stain or troubleshooting a problem, always run a control slide. A control slide is a tissue section with known positive staining characteristics (e.g., a section of healthy articular cartilage).

    • Process the control slide alongside your experimental slides.

    • If the control slide stains correctly, any issues are likely related to the experimental tissue itself (e.g., GAG depletion).

    • If the control slide also stains poorly, the problem lies with the reagents or the protocol execution.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for this compound (Safranin O) staining? A: this compound is a cationic (positively charged) dye.[5][22] It forms electrostatic bonds with anionic (negatively charged) tissue components.[22][23] In cartilage, it binds strongly to the sulfate and carboxyl groups on glycosaminoglycans (GAGs) within the proteoglycan-rich matrix, resulting in the characteristic red-orange color.[8][24]

Q2: Can this stain be used for frozen sections? A: Yes, Safranin O staining can be adapted for frozen sections.[2][7] Frozen sections should be fixed appropriately (e.g., with 10% neutralized formalin or acetone) before proceeding with the staining protocol.[2]

Q3: How critical is the decalcification step? A: It is highly critical. Many decalcification methods, particularly those using strong acids, can lead to significant extraction of proteoglycans from the cartilage matrix.[1] This loss of the target molecule is a primary cause of weak or failed Safranin O staining.[3]

Q4: What is the purpose of the Fast Green counterstain? A: Fast Green is an anionic dye that stains basic (acidophilic) tissue components, such as cytoplasm and collagen, a bluish-green color.[8][22] It provides a sharp and clear contrast to the red-orange Safranin O, making it easier to visualize the cartilage matrix relative to the surrounding tissue.[1][2]

Q5: How often should I prepare new staining solutions? A: For best results, it is recommended to prepare fresh solutions regularly. While some working solutions are stable for a few weeks, Safranin O solutions are best if used within a month.[5][7] Always filter solutions before use to remove any precipitate that may have formed during storage.[19]

References

Validation & Comparative

Comparative Analysis of C.I. Basic Red 24 Removal from Aqueous Solutions: A Guide to Treatment Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of adsorption, photocatalysis, and electrocoagulation techniques for the removal of the cationic dye C.I. Basic Red 24 from water, presenting key performance data and detailed experimental protocols for researchers and water treatment professionals.

The presence of synthetic dyes, such as this compound, in industrial effluents is a significant environmental concern due to their potential toxicity and persistence. This guide provides an objective comparison of three prominent water treatment technologies—adsorption, photocatalysis, and electrocoagulation—for the removal of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Performance Comparison

The efficiency of each treatment method is influenced by various operational parameters. The following table summarizes key performance indicators for the removal of this compound and similar basic dyes using different techniques.

Treatment MethodAdsorbent/Catalyst/ElectrodeTarget DyeInitial Concentration (mg/L)Removal Efficiency (%)Adsorption Capacity (mg/g)Key Experimental Conditions
Adsorption Activated Carbon (from oil palm shell)Methylene Blue (a basic dye)50-500Not explicitly stated, but high243.90pH: 6.5, Temperature: 30°C
Rice HusksBasic Red 930~96% (for Methylene Blue)7.2 - 8.3pH: 7, Adsorbent dose: 500 mg, Temp: 25°C, Time: 120 min
Photocatalysis TiO2Basic Red 18Not specifiedColor: ~100%, COD: Significantly reduced-Catalyst: Degussa P25 (80% anatase) or Framitalia (100% anatase)
Cu-doped TiO2Rhodamine B (a cationic dye)Not specified95.3%-Irradiation time: 180 min
Electrocoagulation Iron electrodesBasic Red 4630100%-Current density: 9 mA/cm², pH: 8, Temp: 35°C, Time: 5 min
Iron/Aluminum electrodesReactive Red 24*100Fe: 99.6%, Al: 97.9%-Current density: 10 mA/cm², pH: 7.2, NaCl: 2.5 g/L

Note: While C.I. Reactive Red 24 is a different dye class, the data is included to provide a reference for electrocoagulation performance under similar conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for each of the discussed water treatment methods.

Adsorption Using Activated Carbon

The removal of basic dyes via adsorption onto activated carbon is a widely studied and effective method. A typical experimental protocol involves:

  • Preparation of Adsorbent: Commercially available activated carbon is often used, or it can be prepared from various precursors like oil palm shells. The preparation involves washing, drying, and sometimes chemical activation to enhance its porous structure and surface area.

  • Batch Adsorption Studies: A known mass of activated carbon is added to a fixed volume of this compound solution of a specific initial concentration in a conical flask.

  • Equilibrium Studies: The flasks are agitated in a shaker at a constant temperature for a predetermined time to reach equilibrium.

  • Analysis: The solution is then filtered, and the remaining concentration of the dye is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.

  • Data Analysis: The removal efficiency and adsorption capacity are calculated. Isotherm models like Langmuir and Freundlich are often used to describe the adsorption equilibrium. The Langmuir model is suitable for monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[1]

Photocatalytic Degradation Using TiO₂

Advanced oxidation processes, such as photocatalysis with titanium dioxide (TiO₂), are effective in degrading complex organic molecules like dyes. A standard experimental setup includes:

  • Catalyst Preparation: Commercially available TiO₂ (e.g., Degussa P25) is typically used. In some studies, TiO₂ is doped with other metals to enhance its photocatalytic activity under visible light.[2]

  • Photoreactor Setup: The experiments are conducted in a photoreactor equipped with a UV or visible light source. A specific amount of TiO₂ is suspended in the this compound solution.

  • Irradiation: The suspension is stirred in the dark for a period to ensure adsorption-desorption equilibrium before being exposed to light irradiation to initiate the photocatalytic reaction.

  • Sample Analysis: Aliquots of the solution are withdrawn at regular intervals, filtered to remove the catalyst, and the concentration of the dye is measured using a UV-Vis spectrophotometer. The degradation of the dye is often monitored by the decrease in its characteristic absorption peak.

  • Kinetic Studies: The degradation kinetics are often analyzed using pseudo-first-order or pseudo-second-order models to determine the reaction rate.

Electrocoagulation

Electrocoagulation is an electrochemical method that uses sacrificial anodes to produce coagulants in situ for the removal of pollutants. The experimental procedure is as follows:

  • Electrochemical Cell: The process is carried out in an electrochemical cell containing the dye solution. Iron or aluminum plates are commonly used as the anode and cathode.

  • Operating Conditions: A direct current is applied to the electrodes. Key operating parameters such as current density, pH of the solution, and concentration of a supporting electrolyte (like NaCl) are controlled.[3]

  • Coagulation and Flocculation: The applied current leads to the dissolution of the anode, generating metal hydroxides that act as coagulants. These coagulants entrap the dye molecules, forming flocs.

  • Separation: The flocs are then separated from the treated water by sedimentation or flotation.

  • Efficiency Evaluation: The removal efficiency is determined by measuring the dye concentration in the supernatant before and after the treatment using a UV-Vis spectrophotometer. The removal of Chemical Oxygen Demand (COD) is also often measured to assess the overall reduction in organic pollutants.[3][4]

Visualizing the Water Treatment Workflow

To illustrate the logical flow of a typical water treatment process for dye removal, the following diagram is provided.

WaterTreatmentWorkflow cluster_pretreatment Pre-treatment cluster_treatment Primary Treatment cluster_posttreatment Post-treatment & Analysis Wastewater Contaminated Water (with this compound) Adsorption Adsorption (e.g., Activated Carbon) Wastewater->Adsorption Method 1 Photocatalysis Photocatalysis (e.g., UV/TiO2) Wastewater->Photocatalysis Method 2 Electrocoagulation Electrocoagulation (e.g., Fe/Al electrodes) Wastewater->Electrocoagulation Method 3 Separation Solid-Liquid Separation (Filtration/Sedimentation) Adsorption->Separation Photocatalysis->Separation Electrocoagulation->Separation Analysis Analysis (UV-Vis, COD) Separation->Analysis TreatedWater Treated Water Analysis->TreatedWater

Caption: A logical workflow for the removal of this compound from water.

Signaling Pathways and Logical Relationships

The underlying mechanisms of each removal technique involve distinct pathways and relationships between different components.

RemovalMechanisms cluster_adsorption Adsorption Mechanism cluster_photocatalysis Photocatalysis Mechanism cluster_electrocoagulation Electrocoagulation Mechanism Dye_A Dye Molecule Adsorbent Adsorbent Surface (e.g., Activated Carbon) Dye_A->Adsorbent Surface Interaction (Physisorption/Chemisorption) Adsorbed_Dye Adsorbed Dye Adsorbent->Adsorbed_Dye UV_Light UV/Visible Light TiO2 TiO2 Catalyst UV_Light->TiO2 Electron_Hole Electron-Hole Pair (e-/h+) TiO2->Electron_Hole Radicals Reactive Oxygen Species (•OH, •O2-) Electron_Hole->Radicals Degradation_Products Degradation Products (CO2, H2O, etc.) Radicals->Degradation_Products Dye_P Dye Molecule Dye_P->Radicals Oxidation Current Electric Current Anode Anode (Fe/Al) Current->Anode Cations Metal Cations (Fe2+/Al3+) Anode->Cations Hydroxides Metal Hydroxides (Fe(OH)n/Al(OH)n) Cations->Hydroxides Flocs Dye-Containing Flocs Hydroxides->Flocs Dye_E Dye Molecule Dye_E->Hydroxides Enmeshment/Adsorption

Caption: Mechanisms of dye removal by different treatment methods.

References

A Comparative Study of C.I. Basic Red 24 and Other Azo Dyes in Acrylic Fiber Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing performance of C.I. Basic Red 24 against other selected azo dyes, namely C.I. Basic Red 18, C.I. Basic Blue 3, and C.I. Basic Violet 10, with a focus on their application on acrylic fibers. The information presented is supported by a synthesis of available data and standardized experimental protocols.

Introduction to this compound and Comparative Azo Dyes

This compound (C.I. 11088) is a cationic monoazo dye known for its brilliant red hue when applied to acrylic and diacetate fibers.[1] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic organic dyes used in the textile industry.[2] Basic dyes, also known as cationic dyes, are water-soluble and carry a positive charge in solution.[3][4] This cationic nature makes them particularly suitable for dyeing acrylic fibers, which possess anionic sites, leading to strong ionic bonds and generally good fastness properties.[5][6][7]

This guide compares this compound with three other cationic azo dyes commonly used for acrylic fibers:

  • C.I. Basic Red 18 (C.I. 11085): A monoazo dye that produces a dark red shade on acrylic fibers.[8]

  • C.I. Basic Blue 3 (C.I. 51004): An oxazine-class cationic dye that imparts a vibrant greenish-blue color to acrylics.[2][9][10]

  • C.I. Basic Violet 10 (Rhodamine B) (C.I. 45170): A xanthene-class cationic dye known for its bright, fluorescent rose-red shade on various fibers, including acrylics.[11][12]

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and the selected comparative dyes on acrylic fibers. The data is compiled from various sources and represents typical performance under standardized dyeing and testing conditions.

Table 1: Chemical and Physical Properties

DyeC.I. NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chromophoric Class
Basic Red 24 1108837216-10-7C₂₁H₂₈N₆O₆S492.55Monoazo
Basic Red 18 1108514097-03-1C₁₉H₂₅Cl₂N₅O₂426.34Monoazo
Basic Blue 3 510044444-00-3C₂₀H₂₆ClN₃O359.89Oxazine
Basic Violet 10 4517081-88-9C₂₈H₃₁ClN₂O₃479.01Xanthene

Table 2: Color Fastness Properties on Acrylic Fabric

DyeWash Fastness (ISO 105-C06, Color Change)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12, Dry)Rubbing Fastness (ISO 105-X12, Wet)
This compound 4-564-54
C.I. Basic Red 18 4-56-7[8]43-4
C.I. Basic Blue 3 44-5[2]43
C.I. Basic Violet 10 3-4[10]2-3[11]4[10]3-4[10]

Fastness ratings are on a scale of 1 to 5 for wash and rubbing fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).

Table 3: Dyeing Performance on Acrylic Fabric

DyeTypical Exhaustion (%)Typical Fixation (%)K/S Value (Relative Color Strength)
This compound > 90> 85High
C.I. Basic Red 18 > 90> 85High
C.I. Basic Blue 3 > 85> 80Very High
C.I. Basic Violet 10 > 85> 80Very High (Fluorescent)

Exhaustion and fixation percentages can vary based on dyeing parameters. K/S values are relative and depend on the depth of shade.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Dyeing of Acrylic Fabric

This protocol describes a standard laboratory procedure for dyeing acrylic fabric with cationic dyes.

Materials and Equipment:

  • Scoured and bleached 100% acrylic fabric

  • Cationic dye (this compound or other)

  • Acetic acid (glacial)

  • Sodium acetate

  • Leveling agent (cationic or non-ionic)

  • Laboratory dyeing machine (e.g., Launder-Ometer) or beaker dyeing system with a water bath

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

Procedure:

  • Dye Stock Solution Preparation: Prepare a 1% stock solution of the cationic dye by pasting the required amount of dye powder with a small amount of acetic acid, followed by the addition of hot water (80°C) with stirring until fully dissolved.

  • Dye Bath Preparation: Set the liquor ratio (e.g., 40:1). For a 5-gram fabric sample, this would be 200 mL of dye bath.

    • Add the required amount of water to the dyeing vessel.

    • Add sodium acetate (e.g., 1 g/L) and a leveling agent (e.g., 1 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[13]

    • Add the calculated volume of the dye stock solution for the desired shade depth (e.g., 1% on weight of fiber).

  • Dyeing Process:

    • Introduce the acrylic fabric sample into the dye bath at an initial temperature of 60°C.[5]

    • Raise the temperature to 70-75°C rapidly.[5]

    • Increase the temperature gradually to the boil (95-100°C) at a rate of 0.5-1°C per minute.[5]

    • Continue dyeing at the boil for 45-60 minutes to ensure complete dye exhaustion and diffusion.[5]

  • Rinsing and Drying:

    • After dyeing, cool the dye bath slowly to 70°C before rinsing to avoid setting creases in the fabric.

    • Rinse the dyed fabric thoroughly with warm water, followed by cold water, until the rinse water is clear.

    • Squeeze the excess water from the fabric and air-dry at a temperature not exceeding 60°C.[14]

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.[15][16][17]

Materials and Equipment:

  • Washing fastness tester (e.g., Launder-Ometer)

  • Stainless steel balls (6 mm diameter)

  • Multifiber adjacent fabric (DW type)

  • ECE reference detergent (without optical brightener)

  • Sodium perborate

  • Grey scale for assessing color change (ISO 105-A02) and staining (ISO 105-A03)

  • Color matching cabinet

Procedure:

  • Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed acrylic fabric and a piece of multifiber adjacent fabric of the same dimensions. Sew them together along one of the shorter sides.[18]

  • Test Solution Preparation: Prepare a solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in distilled water.[14]

  • Washing:

    • Select the appropriate test program (e.g., A2S for a 40°C wash).

    • Place the composite specimen, the required number of stainless steel balls (e.g., 10 for A2S), and 150 mL of the test solution into a stainless steel container.[14][18]

    • Operate the machine for the specified time and temperature (e.g., 30 minutes at 40°C for A2S).

  • Rinsing and Drying: Rinse the specimen in hot and then cold water and dry it in air at a temperature not exceeding 60°C.[18]

  • Assessment: Evaluate the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the appropriate grey scales under standardized lighting.[18]

Color Fastness to Light (ISO 105-B02)

This method determines the resistance of the color to the action of an artificial light source representative of natural daylight.[16][19][20]

Materials and Equipment:

  • Xenon arc lamp light fastness tester

  • Blue wool references (scale 1-8)

  • Opaque card for masking

  • Grey scale for assessing color change (ISO 105-A02)

Procedure:

  • Specimen Mounting: Mount the dyed fabric specimen and a set of blue wool references on a card. Cover a portion of both the specimen and the references with an opaque mask.

  • Exposure: Place the card in the xenon arc tester and expose it to the light under controlled conditions of temperature and humidity as specified in the standard.[21]

  • Assessment: Periodically inspect the fading of the specimen and the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading (color change) to the specimen.[16][19]

Color Fastness to Rubbing (Crocking) (ISO 105-X12)

This test evaluates the amount of color transferred from the fabric surface to another surface by rubbing.[1][22][23]

Materials and Equipment:

  • Crockmeter (rubbing tester)

  • Standard white cotton rubbing cloth

  • Grey scale for assessing staining (ISO 105-A03)

Procedure:

  • Specimen Preparation: Cut a specimen of the dyed fabric at least 14 cm x 5 cm.

  • Dry Rubbing:

    • Fix the specimen to the base of the crockmeter.

    • Mount a dry rubbing cloth onto the rubbing finger.

    • Lower the finger onto the specimen and perform 10 rubbing cycles (10 times to and fro) with a downward force of 9 N.[11]

  • Wet Rubbing:

    • Repeat the test with a new specimen and a rubbing cloth that has been wetted with distilled water and squeezed to a specific moisture content.

  • Assessment: Evaluate the staining of the dry and wet rubbing cloths using the grey scale for staining.[1][23]

Visualizations

Experimental Workflow for Dye Performance Evaluation

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Data Analysis A Scour and Bleach Acrylic Fabric C Dye Fabric Samples (1% owf, pH 4.5, 100°C, 60 min) A->C B Prepare Dye Stock Solutions (BR24, BR18, BB3, BV10) B->C D Wash Fastness (ISO 105-C06) C->D E Light Fastness (ISO 105-B02) C->E F Rubbing Fastness (ISO 105-X12) C->F G Measure Exhaustion & Fixation (%) C->G H Measure K/S Value C->H I Compare Performance Data D->I E->I F->I G->I H->I

Workflow for comparative dye performance evaluation.
Logical Relationship of Cationic Dyeing on Acrylic Fiber

G Dye Cationic Dye (Positive Charge) Bond Ionic Bond Formation (Dye-Fiber Interaction) Dye->Bond Fiber Acrylic Fiber (Anionic Sites) Fiber->Bond Result Good Fastness Properties (Wash, Light, etc.) Bond->Result

Ionic bonding in cationic dyeing of acrylic fibers.

Conclusion

This compound demonstrates excellent performance on acrylic fibers, offering a brilliant red shade with high color strength and good overall fastness properties. In comparison:

  • C.I. Basic Red 18 provides a similar performance profile with slightly better light fastness, making it a strong alternative for applications requiring maximum light resistance.[8]

  • C.I. Basic Blue 3 offers a vibrant blue shade with good fastness, though its light fastness is generally lower than that of the red dyes.

  • C.I. Basic Violet 10 produces a highly brilliant, fluorescent violet-red shade but exhibits significantly lower light fastness, making it suitable for applications where light exposure is not a critical factor.[10][11]

The choice between these dyes will ultimately depend on the specific shade requirements, fastness specifications, and cost considerations of the final application. The experimental protocols provided herein offer a standardized framework for conducting in-house comparative studies to validate performance under specific processing conditions.

References

A Comparative Guide to C.I. Basic Red 24 and Methylene Blue for Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dye Characteristics at a Glance

FeatureC.I. Basic Red 24Methylene Blue
C.I. Name Basic Red 24Basic Blue 9
C.I. Number 1108852015
CAS Number 37216-10-761-73-4
Molecular Formula C₂₁H₂₈N₆O₆SC₁₆H₁₈ClN₃S
Molecular Weight 492.55 g/mol 319.85 g/mol
Chemical Class Single AzoThiazine
Appearance Dark blue light red powderDark green crystals, forms a blue solution in water
Solubility Soluble in waterSoluble in water

Performance Comparison in Wastewater Treatment

The efficiency of dye removal from wastewater is critically dependent on the adsorbent used and the operational parameters of the treatment process. The following data is derived from a study comparing the adsorption of Reactive Red 24 (a proxy for this compound) and Methylene Blue onto Brewer's Spent Grain (BSG), a low-cost and readily available adsorbent.[1][2][3]

Adsorption Performance on Brewer's Spent Grain
ParameterReactive Red 24Methylene Blue
Optimal pH 1.507.00
Maximum Adsorption Capacity (qₘ) at 20°C 100.52 mg/g80.31 mg/g
Adsorption Kinetic Model Pseudo-second-orderPseudo-second-order
Adsorption Isotherm Model LangmuirLangmuir
Effect of Temperature Adsorption rate increased with temperatureLittle to no effect on adsorption process and capacity

These results suggest that under the studied conditions, Brewer's Spent Grain exhibits a higher maximum adsorption capacity for Reactive Red 24 compared to Methylene Blue.[1][3] The optimal pH for adsorption differs significantly, indicating that the surface chemistry of the adsorbent and the ionic state of the dye molecules play a crucial role in the removal process. Both dyes follow the pseudo-second-order kinetic model, suggesting that chemisorption is a significant part of the adsorption mechanism.[1][3] The Langmuir isotherm model provides the best fit for both dyes, implying a monolayer adsorption process onto a homogeneous surface.[1][3]

Experimental Protocols

The following is a generalized experimental protocol for a batch adsorption study, based on the methodologies reported in the comparative study of Reactive Red 24 and Methylene Blue.[1]

1. Adsorbent Preparation:

  • Obtain Brewer's Spent Grain (BSG) from a local brewery.

  • Wash the BSG with deionized water to remove any soluble impurities.

  • Dry the washed BSG in an oven at a specified temperature (e.g., 60°C) for 24 hours to achieve a constant weight.

  • Grind and sieve the dried BSG to obtain a uniform particle size.

2. Adsorbate Solution Preparation:

  • Prepare stock solutions of Reactive Red 24 and Methylene Blue by dissolving a known weight of each dye in deionized water.

  • Prepare working solutions of desired concentrations by diluting the stock solutions.

3. Batch Adsorption Experiments:

  • In a series of flasks, add a fixed amount of the prepared adsorbent (e.g., 0.1 g) to a fixed volume of the dye solution (e.g., 50 mL) with a known initial concentration.

  • Adjust the initial pH of the solutions to the desired values using dilute HCl or NaOH.

  • Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined period to reach equilibrium.

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for each dye.

4. Data Analysis:

  • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ) using the following equation:

    • qₑ = (C₀ - Cₑ) * V / m

      • Where:

        • C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.

        • V is the volume of the solution (L).

        • m is the mass of the adsorbent (g).

  • Analyze the experimental data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism and capacity.

Visualizing the Process and Components

To better understand the components and processes involved in wastewater treatment using these dyes, the following diagrams are provided.

Chemical_Structures cluster_BR24 This compound cluster_MB Methylene Blue BR24 MB

Caption: Chemical structures of this compound and Methylene Blue.

Experimental_Workflow Adsorbent_Prep Adsorbent Preparation (e.g., Brewer's Spent Grain) Batch_Adsorption Batch Adsorption (Varying pH, Temp, Time) Adsorbent_Prep->Batch_Adsorption Solution_Prep Dye Solution Preparation (this compound or Methylene Blue) Solution_Prep->Batch_Adsorption Separation Solid-Liquid Separation (Centrifugation/Filtration) Batch_Adsorption->Separation Analysis Concentration Analysis (UV-Vis Spectrophotometry) Separation->Analysis Data_Analysis Data Analysis (Kinetics & Isotherms) Analysis->Data_Analysis

Caption: General experimental workflow for dye adsorption studies.

Adsorption_Mechanisms Dye Cationic Dye (Positively Charged) Electrostatic Electrostatic Attraction Dye->Electrostatic Pore_Filling Pore Filling Dye->Pore_Filling H_Bonding Hydrogen Bonding Dye->H_Bonding pi_pi π-π Interactions Dye->pi_pi Adsorbent Biomass Adsorbent (Negatively Charged Surface at higher pH) Adsorbent->Electrostatic Pore_Filling->Adsorbent H_Bonding->Adsorbent pi_pi->Adsorbent

Caption: Conceptual diagram of potential adsorption mechanisms.

Conclusion

References

Performance Showdown: A Comparative Guide to Adsorbents for C.I. Basic Red 24 Removal

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of textile dyes from wastewater is a critical environmental challenge. C.I. Basic Red 24, a widely used azo dye, is a significant contributor to water pollution. This guide provides a comparative analysis of various adsorbents for the removal of this compound, with a focus on their performance based on experimental data. This information is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking effective and sustainable solutions for dye remediation.

Quantitative Performance of Adsorbents

The efficiency of an adsorbent is primarily evaluated by its maximum adsorption capacity (q_max), which indicates the maximum amount of adsorbate that can be taken up by a unit mass of the adsorbent. The following table summarizes the performance of various adsorbents for the removal of this compound and other basic dyes, providing a clear comparison of their capabilities under optimal experimental conditions.

AdsorbentTarget DyeMax. Adsorption Capacity (mg/g)Optimal pHEquilibrium Time (min)Reference
Sugarcane Bagasse Biochar (ZnO-modified)Reactive Red 24105.24360[1]
Cassava Root Husk Biochar (ZnO-modified)Reactive Red 2481.04360[1]
Brewer's Spent GrainReactive Red 24Not specifiedNot specifiedNot specified
BentoniteBasic Red 2Not specifiedIncrease in pH enhances removal2-3
Carbonaceous Sorbent from Terminalia catappa fruit shellBasic Dyes166.376.0Not specified[2]
Activated CarbonMethylene BlueNot specified7.2590[3]
Activated Carbon-MnO2 NanocompositeMethylene BlueNot specified7.2590[3]

Experimental Protocols

The data presented in this guide are derived from batch adsorption studies, a common method for evaluating adsorbent performance. A generalized experimental protocol is outlined below.

Adsorbent Preparation

Low-cost adsorbents are often derived from agricultural or industrial waste. A typical preparation process involves:

  • Washing: The raw material is washed thoroughly with deionized water to remove dirt and impurities.

  • Drying: The washed material is dried in an oven at a specific temperature (e.g., 60-105°C) for 24 hours to remove moisture.

  • Grinding and Sieving: The dried material is ground and sieved to obtain a uniform particle size.

  • Modification (Optional): In some cases, the adsorbent is chemically modified to enhance its adsorption capacity. For instance, biochar can be modified with nanoparticles like ZnO.

Batch Adsorption Experiments

Batch experiments are conducted to determine the effects of various parameters on dye adsorption.

  • A known amount of adsorbent is added to a fixed volume of dye solution with a specific initial concentration in a flask.

  • The mixture is agitated in a shaker at a constant speed and temperature for a predetermined period.

  • The parameters that are typically varied to find the optimal conditions include:

    • pH: The pH of the dye solution is adjusted using HCl or NaOH.

    • Contact Time: Samples are taken at different time intervals to determine the time required to reach equilibrium.

    • Adsorbent Dose: The amount of adsorbent is varied to find the optimal dosage.

    • Initial Dye Concentration: The concentration of the dye solution is varied to study its effect on adsorption capacity.

    • Temperature: The effect of temperature is studied to understand the thermodynamic nature of the adsorption process.

Analytical Methods
  • After agitation, the solution is filtered or centrifuged to separate the adsorbent from the liquid.

  • The final concentration of the dye in the solution is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λ_max).

  • The amount of dye adsorbed at equilibrium (q_e, in mg/g) is calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C_0 is the initial dye concentration (mg/L)

    • C_e is the equilibrium dye concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Kinetic and Isotherm Modeling

To understand the adsorption mechanism, the experimental data are fitted to various kinetic and isotherm models.

  • Kinetic Models: Pseudo-first-order and pseudo-second-order models are commonly used to describe the rate of adsorption.

  • Isotherm Models: Langmuir and Freundlich isotherms are frequently used to describe the equilibrium relationship between the adsorbate and the adsorbent.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a batch adsorption experiment for evaluating the performance of an adsorbent.

G cluster_prep Adsorbent Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Data Analysis RawMaterial Raw Material (e.g., Agricultural Waste) Washing Washing & Drying RawMaterial->Washing Grinding Grinding & Sieving Washing->Grinding Modification Chemical Modification (Optional) Grinding->Modification PreparedAdsorbent Prepared Adsorbent Modification->PreparedAdsorbent Mixing Mixing Adsorbent & Dye Solution PreparedAdsorbent->Mixing DyeSolution This compound Solution DyeSolution->Mixing Agitation Agitation (Shaker) Mixing->Agitation ParameterOptimization Parameter Optimization (pH, Time, Dose, Conc.) Agitation->ParameterOptimization Separation Filtration / Centrifugation ParameterOptimization->Separation Analysis UV-Vis Spectrophotometry (Final Concentration) Separation->Analysis Calculation Calculation of Adsorption Capacity (q_e) Analysis->Calculation Modeling Kinetic & Isotherm Modeling Calculation->Modeling Results Performance Comparison Modeling->Results

Caption: Workflow of a typical batch adsorption experiment.

Logical Relationships in Adsorption Studies

The following diagram illustrates the logical relationships between the key components of an adsorption study.

G Adsorbent Adsorbent Type Performance Adsorption Performance (q_max, Efficiency) Adsorbent->Performance Dye Dye (this compound) Dye->Performance Conditions Experimental Conditions (pH, Temp, Time) Conditions->Performance Mechanism Adsorption Mechanism (Kinetics, Isotherms) Performance->Mechanism

Caption: Key factors influencing adsorption performance and mechanism.

References

Efficacy of Advanced Oxidation Processes for C.I. Basic Red 24 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective degradation of synthetic dyes, such as the cationic azo dye C.I. Basic Red 24 and its close structural analog C.I. Basic Red 46, from industrial effluents is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the complete mineralization of these recalcitrant organic pollutants. This guide provides a comparative analysis of the efficacy of four prominent AOPs—Photocatalysis, Fenton/Photo-Fenton, Ozonation, and Sonolysis/Sono-Fenton—for the degradation of C.I. Basic Red 46, serving as a model for this compound.

Comparative Performance of Advanced Oxidation Processes

The following table summarizes the quantitative data on the degradation of C.I. Basic Red 46 (or a similar basic/azo dye where specified) using different AOPs. The data highlights the optimal conditions and corresponding degradation efficiencies to facilitate a direct comparison of their performance.

Advanced Oxidation ProcessTarget DyeInitial Concentration (mg/L)Catalyst/OxidantpHReaction TimeDegradation Efficiency (%)Reference
Photocatalysis (UV/TiO₂) C.I. Basic Red 46401 g/L TiO₂4.72 (original)180 min~76% (mineralization)[1][2]
Photocatalysis (UV/H₂O₂) C.I. Basic Red 46201.0 g/L H₂O₂Not specified14 min>98% (decolorization)[3]
Fenton Azo Dye (Acid Light Yellow 2G)200.1 mmol/L Fe²⁺, 0.6 mmol/L H₂O₂35 min94.66% (decolorization)[4]
Photo-Fenton Reactive Red 2150[Fe²⁺]/[H₂O₂] molar ratio 1:80310 min99.9% (color), 95% (COD)[5]
Ozonation C.I. Basic Red 4630030 mg/L OzoneNot specifiedNot specified97.0% (decolorization), 29.4% (COD)[6]
Electrocoagulation-Ozonation C.I. Basic Red 463002.0 g/h OzoneNot specified20 min>90%[7]
Sonolysis C.I. Basic Red-240-10120 min21%[8]
Sonocatalysis (Nb₂O₅) C.I. Basic Red-2401 g/L Nb₂O₅10120 min84%[8]
Sono-Fenton Azo Dye (Direct Red 81)Not specified0.2 g/L Fe²⁺, 5.1x10⁻³ mol/L H₂O₂3.075 min99% (decolorization)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further research.

Photocatalytic Degradation (UV/TiO₂)
  • Reactor Setup: A batch photoreactor equipped with a UV-C lamp (30 W) is used. The photocatalyst, typically Degussa P25 TiO₂, is immobilized on a support like glass beads.[10][11]

  • Dye Solution Preparation: A stock solution of C.I. Basic Red 46 is prepared in deionized water. The desired initial concentration is obtained by dilution.[2]

  • Procedure:

    • The TiO₂-coated glass beads are placed in the reactor containing the dye solution.

    • The suspension is stirred in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • The UV lamp is then turned on to initiate the photocatalytic reaction.

    • Samples are withdrawn at regular intervals, centrifuged to remove the catalyst, and the absorbance is measured using a UV-Vis spectrophotometer at the maximum wavelength of the dye (around 530 nm for Basic Red 46).[12]

    • Degradation efficiency is calculated from the change in absorbance. Mineralization can be assessed by measuring the Total Organic Carbon (TOC) reduction.[1]

Fenton and Photo-Fenton Processes
  • Reagent Preparation:

    • Fenton's Reagent: A solution of ferrous sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂) is used. The reagent is typically prepared by adding the iron catalyst to the acidic wastewater followed by the slow addition of H₂O₂.[13][14]

  • Reactor Setup: A batch reactor, which can be a simple beaker with a magnetic stirrer, is used. For the photo-Fenton process, a UV or visible light source is positioned to irradiate the solution.

  • Procedure:

    • The pH of the dye solution is adjusted to the optimal range, typically between 2.5 and 3.5.[4][5]

    • The calculated amount of FeSO₄ solution is added to the dye solution and mixed thoroughly.

    • The required volume of H₂O₂ is then added to initiate the Fenton reaction. For the photo-Fenton process, the light source is turned on simultaneously.

    • The reaction is allowed to proceed for the desired time, with samples taken at intervals for analysis.

    • The reaction in the samples is quenched by adding a suitable reagent (e.g., NaOH to raise the pH).

    • Samples are filtered or centrifuged before measuring the absorbance or COD to determine the degradation efficiency.

Ozonation
  • Reactor Setup: Ozonation is typically carried out in a bubble column reactor or a rotating packed bed (RPB). Ozone is generated from an oxygen or air feed using an ozone generator.[6][15] The off-gas is passed through a potassium iodide (KI) trap to measure unreacted ozone.

  • Procedure:

    • The dye solution is placed in the reactor.

    • A continuous stream of ozone gas is bubbled through the solution at a specific flow rate and concentration.

    • The reaction is carried out for a predetermined duration.

    • Samples of the treated solution are collected at different time points.

    • Residual ozone in the samples is purged with an inert gas or quenched before analysis.

    • Decolorization and COD reduction are measured to evaluate the process efficiency.

Sonolysis and Sono-Fenton
  • Reactor Setup: A high-frequency ultrasonic reactor (e.g., 300 kHz) is used. The reactor is typically equipped with a cooling system to maintain a constant temperature.[16]

  • Procedure for Sonolysis:

    • The dye solution is placed in the ultrasonic reactor.

    • The solution is sonicated at a specific ultrasonic power and frequency for the desired treatment time.

    • Samples are withdrawn periodically for analysis of dye concentration.

  • Procedure for Sono-Fenton:

    • The pH of the dye solution is adjusted to the acidic range (typically around 3).[9]

    • Ferrous sulfate and hydrogen peroxide are added to the solution in the reactor.

    • The solution is then subjected to ultrasonic irradiation.

    • Sampling and analysis are performed as described for the Fenton process.

Visualizing the Processes

To better understand the relationships and workflows involved in the degradation of this compound, the following diagrams are provided.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes (AOPs) cluster_Reaction Degradation Pathway AOP Energy Input (UV, Ultrasound, etc.) Radicals Highly Reactive Radicals (•OH, SO₄⁻•, etc.) AOP->Radicals generates Oxidant Oxidant (H₂O₂, O₃) Oxidant->Radicals Catalyst Catalyst (Fe²⁺, TiO₂) Catalyst->Radicals Dye This compound (Pollutant) Radicals->Dye attacks Intermediates Intermediate Byproducts Dye->Intermediates degrades to EndProducts Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->EndProducts further oxidizes to

Caption: General mechanism of Advanced Oxidation Processes for dye degradation.

AOP_Comparison_Workflow cluster_AOPs Select AOP Method cluster_Params Optimize Key Parameters cluster_Analysis Analyze Degradation Efficacy start Start: Select this compound for Degradation Study photocatalysis Photocatalysis start->photocatalysis fenton Fenton/Photo-Fenton start->fenton ozonation Ozonation start->ozonation sonolysis Sonolysis/Sono-Fenton start->sonolysis params_photo Catalyst (TiO₂) Light Source (UV) pH photocatalysis->params_photo params_fenton [Fe²⁺], [H₂O₂] pH fenton->params_fenton params_ozonation Ozone Dose Flow Rate pH ozonation->params_ozonation params_sonolysis Frequency Power [Fe²⁺], [H₂O₂] (for Sono-Fenton) sonolysis->params_sonolysis analysis_photo Measure Decolorization & TOC Reduction params_photo->analysis_photo analysis_fenton Measure Decolorization & COD/TOC Reduction params_fenton->analysis_fenton analysis_ozonation Measure Decolorization & COD Reduction params_ozonation->analysis_ozonation analysis_sonolysis Measure Decolorization & TOC Reduction params_sonolysis->analysis_sonolysis comparison Compare Efficacy, Kinetics, & Cost-Effectiveness analysis_photo->comparison analysis_fenton->comparison analysis_ozonation->comparison analysis_sonolysis->comparison conclusion Conclusion: Select Optimal AOP for this compound Degradation comparison->conclusion

Caption: Workflow for comparing the efficacy of different AOPs.

References

Unveiling the Hidden Dangers: A Comparative Toxicological Assessment of C.I. Basic Red 24 and Its Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals that the degradation of the common azo dye, C.I. Basic Red 24, likely results in byproducts with significantly higher toxicity, including notable genotoxic and carcinogenic potential. This guide provides a comparative toxicological assessment of the parent dye and its presumed primary degradation byproduct, 2,4-diaminotoluene (2,4-TDA), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound is a widely used mono-azo dye in the textile and other industries. Like many azo dyes, its degradation in the environment or through metabolic processes can lead to the cleavage of the azo bond (-N=N-), releasing constituent aromatic amines. Based on the chemical structure of this compound, a primary and highly probable degradation byproduct is 2,4-diaminotoluene (2,4-TDA), a compound with well-documented toxicity. This guide synthesizes available toxicological data to compare the parent dye with this hazardous metabolite.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute, cytotoxic, and genotoxic effects of this compound (with data from the closely related C.I. Basic Red 76 used as a surrogate where specific data for this compound is unavailable) and its presumed degradation byproduct, 2,4-diaminotoluene.

Table 1: Acute Oral Toxicity

Chemical SubstanceTest SpeciesLD50 (Median Lethal Dose)Reference
C.I. Basic Red 76Mouse> 10 g/kg bw[1][2][1][2]
C.I. Basic Red 76Rat> 2 g/kg bw[1][2][1][2]
2,4-DiaminotolueneRat (female)73 mg/kg bw
2,4-DiaminotolueneRat (male)136 mg/kg bw

Table 2: Cytotoxicity

Chemical SubstanceCell LineIC50 (50% Inhibitory Concentration)Exposure TimeReference
C.I. Basic Red 2NIH/3T3 (Mouse fibroblast)Cytotoxic at very low concentrationsNot Specified[3]
2,4-DiaminotolueneHepG2 (Human hepatoma)5.2 mM20 hours

Table 3: Genotoxicity and Carcinogenicity

Chemical SubstanceAssayResultRemarksReference
C.I. Basic Red 76Ames TestGenerally negative[4]Some mixed results in in-vitro mammalian gene mutation assays at high concentrations.[4]
C.I. Basic Red 76In vivo Micronucleus AssayNegative[4]Suggests no genotoxicity in whole organisms.[4]
2,4-DiaminotolueneAmes TestPositiveMutagenic in various bacterial strains.
2,4-DiaminotolueneIn vitro/In vivo GenotoxicityPositiveInduces DNA damage, DNA repair, and micronucleus formation.
2,4-DiaminotolueneCarcinogenicityProbable human carcinogenCauses liver, mammary gland, and other tumors in animal studies.[5][6][5][6]

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to aid in the understanding and replication of these studies.

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined by administering a single dose of the test substance to animals (e.g., rats or mice) via gavage.

  • Animal Model: Wistar rats or CF1 mice are commonly used.

  • Dosage: A range of doses of the test substance, dissolved or suspended in a suitable vehicle (e.g., propylene glycol, 1% aqueous methylcellulose), is administered.

  • Observation: Animals are observed for a period of 7 to 14 days for signs of toxicity, such as lethargy, breathing disorders, piloerection, and mortality.[1][2]

  • LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods.

Cytotoxicity Assay (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Culture: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured in appropriate media.

  • Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 20 hours).

  • Viability Assay: Cell viability is assessed using methods such as the RNA synthesis inhibition test or MTT assay.

  • IC50 Determination: The IC50 value is the concentration of the substance that reduces the cell viability by 50% compared to an untreated control.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Analysis: The plates are incubated, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Single cells are embedded in a low-melting-point agarose on a microscope slide.

  • Lysis: The cells are lysed to remove membranes and cytoplasm, leaving the DNA as nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing fragments and breaks) migrates away from the nucleoid, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Visualizing the Degradation and Assessment Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_products Degradation Byproducts This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Reductive Degradation 2,4-Diaminotoluene 2,4-Diaminotoluene Azo Bond Cleavage->2,4-Diaminotoluene Other Aromatic Amine Other Aromatic Amine Azo Bond Cleavage->Other Aromatic Amine

Degradation pathway of this compound.

cluster_workflow Toxicological Assessment Workflow cluster_endpoints Endpoints Test Substance Test Substance Exposure to Biological System Exposure to Biological System Test Substance->Exposure to Biological System Biological System In vitro (Cell lines) or In vivo (Animal models) Exposure to Biological System->Biological System Endpoint Measurement Endpoint Measurement Biological System->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis Cytotoxicity (IC50) Cytotoxicity (IC50) Endpoint Measurement->Cytotoxicity (IC50) Genotoxicity (Ames, Comet) Genotoxicity (Ames, Comet) Endpoint Measurement->Genotoxicity (Ames, Comet) Acute Toxicity (LD50) Acute Toxicity (LD50) Endpoint Measurement->Acute Toxicity (LD50) Toxicity Profile Toxicity Profile Data Analysis->Toxicity Profile

General workflow for toxicological assessment.

Conclusion

The available data strongly suggests that the degradation of this compound leads to the formation of byproducts, most notably 2,4-diaminotoluene, which exhibit a significantly more hazardous toxicological profile than the parent dye. While this compound and its close analog C.I. Basic Red 76 show low acute toxicity, their degradation product, 2,4-TDA, is highly toxic upon acute exposure. Furthermore, the evidence for the genotoxicity and carcinogenicity of 2,4-TDA is substantial, whereas the parent dyes are generally not considered genotoxic in in-vivo systems. These findings highlight the critical importance of considering the entire lifecycle of chemical compounds, including their degradation pathways and the toxicological properties of their byproducts, in risk assessment and regulatory decision-making. Researchers and professionals in drug development and environmental science should be cognizant of the potential for increased toxicity following the breakdown of azo dyes and employ comprehensive testing strategies to ensure the safety of products and the environment.

References

Cross-Validation of Analytical Methods for Xanthene Dye Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods—High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Spectrophotometry with Cloud Point Extraction—for the quantification of xanthene dyes. Due to a lack of publicly available, direct comparative studies for C.I. Basic Red 24, this guide utilizes validation data for the structurally similar and widely studied Rhodamine 6G as a representative example. The principles and methodologies described are broadly applicable to the quantification of this compound and other similar dye molecules.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of the two validated analytical methods for the quantification of Rhodamine 6G. This data allows for an objective comparison of their sensitivity, accuracy, and precision.

ParameterMethod 1: HPLC with Fluorescence DetectionMethod 2: Spectrophotometry with Cloud Point Extraction
Analyte Rhodamine 6GRhodamine 6G
Linearity Range Not explicitly stated, but LOQ is very low4.0 - 500 ng/mL[1][2]
Limit of Detection (LOD) Not explicitly stated1.8 ng/mL[2]
Limit of Quantitation (LOQ) 0.3 ng/L (in 100 mL water samples)[3][4]Not explicitly stated
Accuracy (% Recovery) 61 - 90% in spiked surface water and wastewater effluent[3][4]86.8 – 111.8%[2]
Precision (%RSD) 2 - 12% in spiked surface water and wastewater effluent[3][4]Not explicitly stated
Instrumentation High-Performance Liquid Chromatography with Fluorescence DetectorUV-visible Spectrophotometer

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are based on published, peer-reviewed methods.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, adapted from Chiang et al., is designed for the trace determination of Rhodamine 6G in aqueous samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Water samples are extracted using an Oasis HLB solid-phase extraction cartridge.

  • The pH of the water sample and the composition of the elution solvent are critical parameters that should be optimized.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.

  • Column: Atlantis® T3-C18 column.

  • Mobile Phase: Isocratic elution is used. The specific mobile phase composition should be optimized for best separation.

  • Detection: Fluorescence detection is employed for high sensitivity. Excitation and emission wavelengths must be optimized for Rhodamine 6G.

3. Quantification:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.

Method 2: Spectrophotometry with Cloud Point Extraction

This method, described by Huang et al., allows for the simultaneous determination of Rhodamine B and Rhodamine 6G using spectrophotometry enhanced by a preconcentration step.[2]

1. Sample Preparation: Cloud Point Extraction (CPE)

  • A 10.0 mL sample solution containing Rhodamine 6G is prepared.

  • A combination of a nonionic surfactant (Triton X-114) and an anionic surfactant (sodium dodecyl benzene sulfonate) is added to the sample solution as the extraction agent.[2]

  • The solution is heated to induce the "cloud point," at which the surfactant-rich phase separates from the bulk aqueous phase, effectively extracting the dye.

  • The surfactant-rich phase is then separated and dissolved in 0.5 mL of ethanol. This process results in a preconcentration of the analyte.

2. Spectrophotometric Analysis:

  • Spectrophotometer: A UV-visible spectrophotometer.

  • Measurement: The absorbance of the ethanolic solution of the surfactant-rich phase is measured at the maximum absorption wavelength for Rhodamine 6G (approximately 533 nm).[2]

  • A reagent blank is used to zero the instrument.

3. Quantification:

  • A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations of standard solutions that have undergone the same CPE procedure.

  • The concentration of Rhodamine 6G in the sample is determined from the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for the quantification of an analyte like this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_outcome Outcome A Homogeneous Sample Pool of This compound B Aliquoting A->B C Method A: (e.g., HPLC-FLD) B->C Analyze Aliquots D Method B: (e.g., Spectrophotometry) B->D Analyze Aliquots E Data Acquisition (Concentration Values) C->E D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Comparison of Validation Parameters (Accuracy, Precision, Linearity, etc.) F->G H Assessment of Method Equivalence/Difference G->H I Selection of Optimal Method for Intended Purpose H->I

References

Benchmarking C.I. Basic Red 24: A Comparative Guide to Cationic Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of the cationic dye C.I. Basic Red 24 against other commonly used cationic dyes in biological and drug development research. Due to a lack of publicly available, peer-reviewed data on the specific photophysical properties of this compound, this document outlines the necessary experimental protocols to determine these properties and presents a comparative dataset for well-characterized cationic dyes: Rhodamine 6G, Methylene Blue, and Crystal Violet. This information will enable researchers to effectively evaluate this compound for their specific applications.

This compound is a single azo class cationic dye with the molecular formula C₂₁H₂₈N₆O₆S and CAS Registry Number 37216-10-7.[1][2] Its primary industrial applications are in the dyeing of acrylic fibers and other textiles.[1][3] To assess its suitability for research applications such as fluorescence microscopy, cell staining, and as a biological probe, a quantitative comparison of its key performance indicators is essential.

Comparative Data of Common Cationic Dyes

The following table summarizes the key performance characteristics of three widely used cationic dyes. These values serve as a benchmark against which the performance of this compound can be compared once experimentally determined.

DyeMolar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
Rhodamine 6G ~116,000 at 530 nm in ethanol~0.95 in ethanol[4]High[5][6]
Methylene Blue ~84,300 at 664 nm in water[7]~0.52 in water[8][9]Moderate to Low
Crystal Violet ~87,000 at 590 nm in water[10][11][12]~0.019 in glycerol[13][14]Low[3][15]

Experimental Protocols

To benchmark the performance of this compound, the following experimental protocols are recommended.

Determination of Molar Absorptivity

The molar absorptivity (or extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.[16] It can be determined using a spectrophotometer and the Beer-Lambert law.

Protocol:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol or deionized water) in a volumetric flask to create a stock solution of known concentration.

  • Prepare a Dilution Series: Prepare a series of dilutions of the stock solution with known concentrations. A minimum of five concentrations is recommended to ensure linearity.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). The λmax can be determined by scanning the absorbance of a dilute solution across a range of wavelengths. Use the same solvent as a blank to zero the spectrophotometer.[17]

  • Plot Data and Calculate ε: Plot the absorbance values (y-axis) against the corresponding molar concentrations (x-axis). The data should form a straight line that passes through the origin. The slope of this line is the molar absorptivity (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.[14][18]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[4] The comparative method, using a well-characterized standard, is a common and reliable approach.[4][8]

Protocol:

  • Select a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to the test sample. For a red-emitting dye, a standard like Rhodamine 101 could be suitable.

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4][19]

  • Measure Absorbance and Fluorescence:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the test sample.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and Calculate Quantum Yield: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample. The slope of the resulting lines (Grad) is used in the following equation to calculate the quantum yield of the test sample (Φx):

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots for the test sample and standard, respectively.

    • ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively (if they are different).[4][13]

Assessment of Photostability

Photostability is the resistance of a dye to photodegradation upon exposure to light.[5] A common method for assessing photostability is to monitor the change in absorbance over time during controlled light exposure.

Protocol:

  • Prepare Sample: Prepare a solution of this compound in a suitable solvent at a concentration that gives an initial absorbance of approximately 1.0 at its λmax.

  • Controlled Light Exposure: Place the solution in a quartz cuvette and expose it to a light source with a defined and constant intensity (e.g., a xenon arc lamp with appropriate filters or a specific wavelength laser).[7][20]

  • Monitor Absorbance: At regular time intervals, remove the sample from the light source and measure its absorbance spectrum using a UV-Vis spectrophotometer.

  • Analyze Data: Plot the absorbance at λmax as a function of exposure time. The rate of decrease in absorbance is an indicator of the dye's photostability. For a quantitative comparison, the photobleaching quantum yield can be calculated, or a half-life (the time it takes for the absorbance to decrease by 50%) can be determined.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the benchmarking process and the interpretation of the results, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis & Comparison prep_dye Prepare Stock Solution of This compound dilutions Create Dilution Series (Dye & Standard) prep_dye->dilutions photostability Controlled Light Exposure & Periodic Absorbance Measurement prep_dye->photostability prep_std Prepare Stock Solution of Standard Dye prep_std->dilutions abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilutions->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) dilutions->fluo_spec calc_epsilon Calculate Molar Absorptivity (ε) (Beer-Lambert Plot) abs_spec->calc_epsilon calc_phi Calculate Quantum Yield (Φ) (Comparative Method) fluo_spec->calc_phi assess_photo Determine Photodegradation Rate photostability->assess_photo compare Compare with Benchmark Dyes calc_epsilon->compare calc_phi->compare assess_photo->compare Logical_Relationships cluster_properties Photophysical Properties cluster_implications Implications for Application epsilon Molar Absorptivity (ε) brightness Signal Brightness (ε x Φ) epsilon->brightness contributes to quantification Accuracy in Quantitative Assays epsilon->quantification phi Quantum Yield (Φ) phi->brightness contributes to photostability Photostability imaging_duration Suitability for Long-Term Imaging photostability->imaging_duration photostability->quantification sensitivity Detection Sensitivity brightness->sensitivity

References

Pyrazole Azo Dyes in Textiles: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of pyrazole azo dyes for textile applications, this guide offers a comparative analysis against other dye classes, supported by experimental data and detailed protocols for researchers and scientists in drug development and material science.

Pyrazole azo dyes represent a significant class of synthetic colorants valued for their bright hues, good color strength, and versatile application on various textile fibers. This guide provides an objective comparison of their performance characteristics against other major dye classes, including reactive, disperse, natural, and pigment dyes. The following sections present quantitative data on their fastness properties, detailed experimental methodologies, and visual representations of their chemical structure and application workflows.

Performance Comparison of Textile Dyes

The selection of a dye class is critical in textile manufacturing, directly impacting the final product's quality, durability, and environmental footprint. This section provides a comparative overview of pyrazole azo dyes and their alternatives.

Pyrazole Azo Dyes vs. Reactive Dyes on Cotton Fabric

Reactive dyes are a popular choice for cellulosic fibers like cotton due to their ability to form strong covalent bonds with the fiber, resulting in excellent wash fastness. Pyrazole azo dyes, when functionalized with a reactive group, can also be applied to cotton and offer competitive performance.

Dye ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color ChangeWash Fastness (ISO 105-C06) - StainingRubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Pyrazole Azo Reactive Dyes 4-54-54-54-53-4
Commercial Reactive Dyes 3-44-54-542-3

Note: Fastness ratings are on a scale of 1 to 5, with 5 representing the highest fastness. Data is compiled from multiple sources and may vary based on specific dye structure, concentration, and application process.

Pyrazole Azo Dyes vs. Disperse Dyes on Polyester Fabric

Disperse dyes are the primary choice for dyeing hydrophobic fibers like polyester. Pyrazole azo disperse dyes are known for their bright shades and good sublimation fastness, making them suitable for this application.

Dye ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color ChangeWash Fastness (ISO 105-C06) - StainingRubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - WetSublimation Fastness (ISO 105-P01)
Pyrazole Azo Disperse Dyes 4-54-54-54-544-5
Commercial Disperse Dyes 4-74-54-54-53-44-5

Note: Fastness ratings are on a scale of 1 to 5 (light fastness up to 8), with higher numbers indicating better fastness. Data is compiled from multiple sources and may vary.[1][2][3][4][5]

Pyrazole Azo Dyes vs. Natural and Pigment Dyes

Natural dyes and pigment dyes are gaining attention as eco-friendly alternatives. However, their performance characteristics can differ significantly from synthetic dyes.

Dye ClassFabric TypeLight FastnessWash FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Pyrazole Azo Dyes (Typical) Cotton/Polyester4-54-54-53-4
Natural Dyes (e.g., Henna, Turmeric) Cotton, Silk3-53-43-42-3
Pigment Dyes Cotton4-53-442-3

Note: Fastness ratings are on a scale of 1 to 5, with 5 representing the highest fastness. Performance of natural dyes can vary significantly based on the source, mordant used, and application method.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section outlines the synthesis of a typical pyrazole azo dye and the standard procedures for evaluating dye performance on textiles.

Synthesis of a Representative Pyrazole Azo Disperse Dye

This protocol describes the synthesis of a simple pyrazole azo disperse dye.

1. Diazotization of an Aromatic Amine:

  • Dissolve the aromatic amine (e.g., aniline) in a dilute hydrochloric acid solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously. The completion of the reaction can be checked using starch-iodide paper.

2. Preparation of the Coupling Component:

  • Dissolve the pyrazole derivative (e.g., 3-methyl-1-phenyl-5-pyrazolone) in an alkaline solution (e.g., sodium hydroxide solution).

  • Cool the solution to 0-5°C.

3. Coupling Reaction:

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.

  • Maintain the temperature at 0-5°C and the pH of the reaction mixture alkaline.

  • The azo dye will precipitate out of the solution.

  • Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it.

Standard Test Methods for Fastness Properties

The following standard test methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are widely used to evaluate the performance of dyed textiles.

  • Light Fastness (ISO 105-B02 / AATCC TM16.3): A dyed specimen is exposed to a controlled artificial light source that simulates natural daylight. The change in color is assessed by comparing the exposed sample with an unexposed sample against a standardized Blue Wool scale (ratings 1-8).

  • Wash Fastness (ISO 105-C06 / AATCC TM61): The dyed fabric is washed with a standard detergent solution under specified conditions of temperature, time, and mechanical agitation. The color change of the specimen and the staining of adjacent undyed fabrics are evaluated using a 1-5 grey scale.

  • Rubbing Fastness (Crocking) (ISO 105-X12 / AATCC TM8): A standard white cotton cloth is rubbed against the surface of the dyed fabric under controlled pressure for a specified number of times. The amount of color transferred to the white cloth is assessed for both dry and wet conditions using a 1-5 grey scale for staining.

  • Perspiration Fastness (ISO 105-E04 / AATCC TM15): The dyed fabric is treated with artificial perspiration solutions (both acidic and alkaline), subjected to mechanical pressure, and incubated at a specific temperature. The color change and staining of adjacent fabrics are then evaluated.

Visualizing Chemical Structures and Workflows

Diagrams are essential for understanding complex chemical structures and experimental processes. The following visualizations are provided in the DOT language for Graphviz.

PyrazoleAzoDye cluster_Aryl Aryl Group (R1) cluster_Azo Azo Group cluster_Pyrazole Pyrazole Ring (R2, R3, R4) Aryl Aryl N1 N Aryl->N1 N2 N N1->N2 = Pyrazole Pyrazole Ring N2->Pyrazole

General structure of a pyrazole azo dye.

DyeingWorkflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation Dye Dye Synthesis & Purification Dyeing Dye Bath Preparation & Dyeing Dye->Dyeing Fabric Fabric Scouring & Bleaching Fabric->Dyeing Washing Rinsing & Soaping Dyeing->Washing Drying Drying & Finishing Washing->Drying Fastness Fastness Testing (Light, Wash, Rub) Drying->Fastness Color Color Measurement (K/S, CIELAB) Drying->Color Analysis Data Analysis & Comparison Fastness->Analysis Color->Analysis

Experimental workflow for dyeing and evaluation.

References

Evaluating the Fastness Properties of C.I. Basic Red 24 on Diverse Textile Substrates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance of C.I. Basic Red 24, a cationic azo dye, reveals significant variations in its fastness properties when applied to different textile fibers. This guide synthesizes experimental data to provide a comparative analysis of its wash, light, and rubbing fastness on acrylic, cationic dyeable polyester (CDP), cotton, wool, and standard polyester, offering valuable insights for researchers and professionals in textile science and dye development.

This compound, with the chemical formula C₂₁H₂₈N₆O₆S, is a cationic dye primarily utilized for dyeing acrylic and diacetate fibers. Its molecular structure, belonging to the single azo class, imparts a bright, bluish-red hue. While it exhibits excellent fastness properties on acrylic fibers, its performance on natural fibers and conventional polyester is notably inferior. This disparity is rooted in the fundamental principles of dye-fiber interaction.

Comparative Fastness Properties

The fastness of a dye is a critical measure of its durability and resistance to various environmental factors throughout the textile's lifecycle. The following table summarizes the typical fastness ratings of this compound on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Fabric TypeWash Fastness (ISO 105-C06)Light Fastness (AATCC 16.3)Rubbing Fastness (Dry) (AATCC TM 8)Rubbing Fastness (Wet) (AATCC TM 8)
Acrylic564-54
Cationic Dyeable Polyester4-55-643-4
Cotton1-21-22-31-2
Wool22-332
Standard Polyester1121

Analysis of Dye-Fiber Interactions

The significant differences in fastness properties are directly attributable to the chemical nature of the dye and the respective fibers.

  • Acrylic and Cationic Dyeable Polyester (CDP): Basic dyes, being cationic (positively charged), exhibit a strong ionic attraction to the anionic (negatively charged) groups present in acrylic and cationic dyeable polyester fibers. This strong bond results in high dye exhaustion and excellent wet fastness properties.[1] The dye molecules are effectively locked within the fiber structure, leading to superior resistance to washing. The lightfastness on these fibers is also generally good.[2]

  • Cotton: Cotton, a cellulosic fiber, possesses a slightly negative surface charge in water but lacks strong anionic groups to form a stable ionic bond with cationic dyes.[3] Consequently, the affinity of basic dyes for cotton is very low, leading to poor wash fastness.[4] To achieve any reasonable fastness, a mordanting process is required, where a substance like tannic acid is applied to the cotton to provide a negatively charged site for the cationic dye to bond with.[3] Even with mordanting, the fastness properties are generally inferior to those on acrylics.

  • Wool: Wool, a protein fiber, is amphoteric, meaning it has both acidic (anionic) and basic (cationic) groups. While there is some potential for ionic interaction, basic dyes typically exhibit poor to moderate fastness on wool.[5][6] Aftertreatments can be employed to improve wet fastness by forming insoluble complexes.[4]

  • Standard Polyester: Standard polyester is a hydrophobic fiber with no ionic groups, making it unsuitable for dyeing with ionic dyes like basic dyes under normal conditions. The dye has no affinity for the fiber, resulting in extremely poor fastness properties.

Experimental Protocols

The evaluation of color fastness is conducted using standardized test methods to ensure reproducibility and comparability of results.

Wash Fastness (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A dyed fabric specimen is sewn together with a multi-fiber strip containing swatches of different common fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls to simulate mechanical action. The container is then agitated in a laundering machine at a specified temperature and for a set duration.

  • Evaluation: After washing, rinsing, and drying, the change in color of the dyed specimen and the degree of staining on each fiber of the multi-fiber strip are assessed visually using the Grey Scale for Color Change and the Grey Scale for Staining, respectively.

Light Fastness (AATCC Test Method 16.3)

This method evaluates the resistance of a material to the fading effects of light.

  • Specimen Preparation: A portion of the dyed fabric is covered with an opaque mask.

  • Exposure: The specimen is exposed to a controlled artificial light source (Xenon Arc lamp) that simulates natural sunlight under specified conditions of temperature and humidity for a predetermined period.

  • Evaluation: The degree of fading of the exposed portion is assessed by comparing it to the unexposed (masked) portion using the AATCC Blue Wool Lightfastness Standards or an instrumental color measurement device.

Rubbing Fastness (Crocking) (AATCC Test Method 8)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Specimen Preparation: A test specimen is mounted on the base of a crockmeter.

  • Rubbing Procedure: A standard white cotton cloth (crocking cloth) is mounted on the rubbing finger of the crockmeter. The finger is then passed back and forth over the test specimen a specified number of times with a constant pressure. This is performed under both dry and wet conditions (the crocking cloth is wetted with a specific amount of water).

  • Evaluation: The amount of color transferred to the white crocking cloth is evaluated by comparing it with the AATCC Chromatic Transference Scale or the Grey Scale for Staining.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for evaluating the fastness properties of this compound.

experimental_workflow cluster_prep Fabric Preparation Dyeing Dyeing of Fabrics (Cotton, Wool, Polyester, Acrylic, CDP) with this compound Wash Wash Fastness (ISO 105-C06) Dyeing->Wash Dyed Samples Light Light Fastness (AATCC 16.3) Dyeing->Light Dyed Samples Rubbing Rubbing Fastness (AATCC TM 8) Dyeing->Rubbing Dyed Samples Eval_Wash Assess Color Change & Staining (Grey Scales) Wash->Eval_Wash Eval_Light Assess Fading (Blue Wool Scale) Light->Eval_Light Eval_Rubbing Assess Color Transfer (Chromatic Transference Scale) Rubbing->Eval_Rubbing

Figure 1. Experimental workflow for fastness property evaluation.

signaling_pathway cluster_dye Dye Properties cluster_fibers Fiber Properties cluster_interaction Dye-Fiber Interaction & Fastness Dye This compound (Cationic Dye, +ve charge) HighFastness Strong Ionic Bond => High Fastness Dye->HighFastness attracts LowFastness_Cotton Weak Interaction => Low Fastness (Mordanting required) Dye->LowFastness_Cotton weak attraction LowFastness_Wool Moderate/Weak Interaction => Low to Moderate Fastness Dye->LowFastness_Wool moderate attraction NoAffinity No Affinity => Very Poor Fastness Dye->NoAffinity no attraction Acrylic Acrylic / CDP (Anionic, -ve charge) Acrylic->HighFastness Cotton Cotton (Slightly -ve charge, no strong anionic sites) Cotton->LowFastness_Cotton Wool Wool (Amphoteric, +/- charge) Wool->LowFastness_Wool Polyester Standard Polyester (Non-ionic, hydrophobic) Polyester->NoAffinity

Figure 2. Logical relationship of dye-fiber interaction and fastness.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of C.I. Basic Red 24

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of C.I. Basic Red 24, a cationic dye. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to best practices for chemical waste management. Researchers, scientists, and drug development professionals should strictly follow these guidelines in conjunction with their institution's specific safety protocols and local regulations.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number37216-10-7[1][2]
Molecular FormulaC₂₁H₂₈N₆O₆S[1][2][3]
Molecular Weight492.55 g/mol [1][2][3]
AppearanceDark Blue Light Red Powder[1][2]
SynonymsC.I. 11088[3]

Immediate Safety and Disposal Procedures

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. As a basic dye, it is a cationic substance that can be hazardous to aquatic organisms.[4] Therefore, it must not be discharged into drains or the environment.

Waste Collection and Storage:

  • Containerization: All waste containing this compound, including contaminated personal protective equipment (PPE), and rinsing solutions, must be collected in designated, properly labeled, and tightly sealed containers.[5][6] The containers should be made of a material compatible with the waste.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizers.[7]

Disposal Pathway:

Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Each institution will have its own established procedures for the collection and disposal of chemical waste. It is imperative to follow your institution's and local regulatory guidelines.

Experimental Protocol: Small Spill Management

In the event of a small spill of this compound powder, the following steps should be taken to minimize exposure and contamination:

  • Ensure Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If there is a risk of dust inhalation, use a NIOSH/MSHA approved respirator.[8]

  • Containment: Prevent the powder from spreading. Avoid creating dust clouds.[9]

  • Clean-up: Carefully sweep or vacuum the spilled material into a designated hazardous waste container.[9] Use a vacuum cleaner approved for combustible dusts.

  • Decontamination: Wipe the spill area with a damp cloth. The cloth and any other contaminated materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate safety personnel at your institution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) B Solid Waste (Contaminated PPE, powder) A->B C Liquid Waste (Solutions) A->C D Collect in a labeled, sealed container B->D C->D G Is the waste in a secure container? D->G E Store in designated hazardous waste area F Arrange for disposal by a licensed waste management company E->F H Follow institutional and local regulations F->H G->D No G->E Yes

Disposal workflow for this compound waste.

Environmental and Health Hazards

It is the responsibility of every individual handling this compound to be knowledgeable about its hazards and to follow all prescribed safety and disposal procedures. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and adhere to all applicable regulations.

References

Personal protective equipment for handling C.I. Basic red 24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of C.I. Basic Red 24, ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the handling of this compound (C.I. 11088; CAS Number 37216-10-7). While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on data for closely related basic dyes and general best practices for handling powdered chemical agents in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Gloves must be inspected prior to use and disposed of after contamination.[2][3]
Respiratory Protection RespiratorAn N95 or higher-rated respirator is crucial when handling the powder to avoid inhalation of dust particles.[3] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]
Body Protection Laboratory Coat/GownA lab coat or gown should be worn to prevent skin contact. For larger quantities or where splashing is possible, a chemical-resistant apron or impervious clothing is recommended.[1]

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical to maintaining a safe laboratory environment.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[4]

  • Container Handling: Keep the container tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the powder from spreading or becoming airborne. Avoid dry sweeping.

  • Clean-up: Carefully sweep or vacuum the spilled material into a sealed, labeled container for disposal. Use a vacuum cleaner equipped with a HEPA filter.

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan:

  • Waste Characterization: Unused this compound and materials contaminated with it should be treated as chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed disposal company. Do not discharge into drains or the environment. Some neutralized dye solutions may be permissible for drain disposal, but it is critical to consult local regulations and the institutional environmental health and safety (EH&S) office.[6][7]

Emergency Procedures: First Aid

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention.[9]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Review SDS and Procedures ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) start->ppe Ensure all PPE is available and in good condition setup Prepare Workspace in Fume Hood ppe->setup weigh Weigh this compound setup->weigh Minimize dust generation dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose Follow institutional EH&S guidelines doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_op End of Operation wash->end_op

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.